molecular formula C9H12O B1620188 (1-Methoxyethyl)benzene CAS No. 4013-34-7

(1-Methoxyethyl)benzene

Numéro de catalogue: B1620188
Numéro CAS: 4013-34-7
Poids moléculaire: 136.19 g/mol
Clé InChI: PLKSMSKTENNPEJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1-Methoxyethyl)benzene, with the CAS registry number 4013-34-7, is an organic compound with the molecular formula C9H12O and an average molecular weight of 136.19 g/mol . This compound is characterized as a yellow to colorless liquid at room temperature and has a documented boiling point of 77 °C at 53 Torr . It should be stored sealed in a dry environment at room temperature to maintain stability . As a benzhydryl ether derivative, this compound serves as a versatile intermediate in organic synthesis and chemical research. The compound features a stereocenter, and its enantiopure forms, such as the (R)-enantiomer (CAS 52224-89-2) and the (S)-enantiomer, are of significant interest in asymmetric synthesis and medicinal chemistry . These chiral variants are particularly valuable for constructing complex molecules where stereochemistry is critical, such as in the development of pharmaceuticals and agrochemicals. Furthermore, the compound's structure makes it a potential precursor for various chemical transformations, including the synthesis of more complex ethers or alcohols, as suggested by the existence of related derivatives like (2-Bromo-1-methoxyethyl)benzene . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-methoxyethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKSMSKTENNPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873039
Record name (1-Methoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4013-34-7
Record name (1-Methoxyethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4013-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (1-methoxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (1-methoxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (1-Methoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of (1-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methoxyethyl)benzene, an aromatic ether, is a molecule of interest in organic synthesis and as a potential building block in the development of novel pharmaceutical compounds. A thorough understanding of its physicochemical properties is fundamental for its application in research and drug development, informing aspects from reaction conditions and purification techniques to formulation and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and property determination, and essential safety information.

Physicochemical Properties

The key physicochemical properties of this compound have been compiled from various sources and are summarized in the tables below. It is important to note that much of the available data pertains to the racemic mixture.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₉H₁₂O--INVALID-LINK--
Molecular Weight 136.19 g/mol --INVALID-LINK--
Appearance Yellow to colorless liquid--INVALID-LINK--
Boiling Point 160.4 °C at 760 mmHg--INVALID-LINK--
77 °C at 53 Torr--INVALID-LINK--
Density 0.933 g/cm³--INVALID-LINK--
Refractive Index 1.49--INVALID-LINK--
Flash Point 44 °C--INVALID-LINK--
Vapor Pressure 3.1 mmHg at 25°C--INVALID-LINK--
Table 2: Solubility and Partition Coefficient
PropertyValueSource(s)
Solubility in Water Limited due to its hydrophobic aromatic nature.--INVALID-LINK--
Solubility in Organic Solvents Soluble in ethanol (B145695), acetone, and chloroform.--INVALID-LINK--
XLogP3-AA (Computed) 2.1--INVALID-LINK--
Table 3: Spectroscopic Data
TechniqueExpected FeaturesSource(s)
¹H NMR Signals for methyl protons (doublet), methine proton (quartet), methoxy (B1213986) protons (singlet), and aromatic protons (multiplets).--INVALID-LINK--
¹³C NMR Distinct signals for the methyl, methine, methoxy, and aromatic carbons.--INVALID-LINK--
Infrared (IR) Spectroscopy Characteristic absorption bands for aromatic and aliphatic C-H stretching, C-O stretching of the ether linkage, and C=C stretching of the benzene (B151609) ring. Aromatic rings typically show a C-H stretching absorption at 3030 cm⁻¹ and peaks in the 1450 to 1600 cm⁻¹ range.[1]--INVALID-LINK--
Mass Spectrometry (MS) The molecular ion peak [M]⁺ is expected at m/z 120, corresponding to the molecular weight of the analogous compound, cumene (B47948). A base peak at m/z 105 is anticipated, resulting from the loss of a methyl group. Another significant fragment is the phenyl cation at m/z 77.[2]--INVALID-LINK--

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of this compound. The following protocols provide methodologies for its synthesis and the determination of its key physicochemical properties.

Synthesis of (S)-(1-Methoxyethyl)benzene via Williamson Ether Synthesis

This protocol details the synthesis of the enantiomerically pure (S)-(1-Methoxyethyl)benzene from (S)-1-phenylethanol.

Materials:

Procedure:

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, a suspension of sodium hydride (1.2 equivalents) in anhydrous THF is prepared. The suspension is cooled to 0 °C. A solution of (S)-1-phenylethanol (1.0 equivalent) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour, or until the cessation of hydrogen gas evolution.

  • Methylation: The resulting alkoxide solution is cooled back to 0 °C. Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of NH₄Cl. The mixture is transferred to a separatory funnel and extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure (S)-(1-Methoxyethyl)benzene.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small quantity of liquid.

Materials:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

Procedure:

  • A few milliliters of this compound are placed in a small test tube.

  • A capillary tube, with its open end downwards, is placed inside the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is heated in a heating bath.

  • As the liquid heats, a stream of bubbles will emerge from the capillary tube.

  • The heating is discontinued, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Materials:

  • Graduated cylinder or pycnometer

  • Analytical balance

Procedure:

  • The mass of a clean, dry graduated cylinder or pycnometer is accurately measured.

  • A known volume of this compound is added to the graduated cylinder or the pycnometer is filled.

  • The mass of the container with the liquid is measured.

  • The mass of the liquid is determined by subtraction.

  • The density is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

An Abbe refractometer is commonly used for the precise measurement of the refractive index of liquids.

Materials:

  • Abbe refractometer

  • This compound sample

  • Dropper

Procedure:

  • The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

  • A few drops of this compound are placed on the prism.

  • The prism is closed, and the light source is adjusted to illuminate the field of view.

  • The refractometer is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to the determination of its key physicochemical properties.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Physicochemical Property Determination Starting Materials (S)-1-Phenylethanol + Methylating Agent Reaction Williamson Ether Synthesis Starting Materials->Reaction Purification Fractional Distillation Reaction->Purification Product (S)-(1-Methoxyethyl)benzene Purification->Product Boiling Point Boiling Point Determination Product->Boiling Point Characterize Density Density Measurement Product->Density Characterize Refractive Index Refractive Index Measurement Product->Refractive Index Characterize Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Product->Spectroscopy Confirm Structure G Safe Handling Protocol for this compound Start Start Handling Assess_Hazards Assess Hazards (Flammability, Irritation) Start->Assess_Hazards PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Assess_Hazards->PPE Engineering_Controls Use Engineering Controls (Fume Hood) PPE->Engineering_Controls Handling Handle the Compound Engineering_Controls->Handling Spill Spill Occurs? Handling->Spill Spill_Cleanup Follow Spill Cleanup Protocol Spill->Spill_Cleanup Yes Waste_Disposal Dispose of Waste in Designated Container Spill->Waste_Disposal No Spill_Cleanup->Waste_Disposal End End Handling Waste_Disposal->End

References

An In-depth Technical Guide to the Spectroscopic Data of (1-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1-Methoxyethyl)benzene. It is designed to be a core resource for researchers, scientists, and drug development professionals who require detailed information for the identification, characterization, and quality control of this compound. This document presents a summary of quantitative spectroscopic data, detailed experimental protocols for data acquisition, and visualizations of the key experimental workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Note: Experimentally verified high-resolution data for this compound is not widely available in public spectral databases. Therefore, the NMR and IR data presented below are based on established chemical shift and absorption frequency predictions, and analogies to structurally similar compounds. The mass spectrometry data is based on experimental results from the NIST Mass Spectrometry Data Center.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃ (Methyl)~1.4Doublet~6.5
-OCH₃ (Methoxy)~3.2SingletN/A
-CH (Methine)~4.2Quartet~6.5
Aromatic Protons~7.2-7.4MultipletN/A

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Carbon Assignment Chemical Shift (δ, ppm)
-CH₃ (Methyl)~24
-OCH₃ (Methoxy)~56
-CH (Methine)~80
Aromatic CH (ortho, meta)~126-128
Aromatic C (ipso)~143
Aromatic CH (para)~127

Table 3: Infrared (IR) Spectroscopy Peak List (Predicted)

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100-3000Aromatic C-H StretchMedium
3000-2850Aliphatic C-H StretchMedium
1600, 1495, 1450Aromatic C=C BendingMedium-Strong
1200-1000C-O Stretch (Ether)Strong
760, 700Aromatic C-H Bending (out of plane)Strong

Table 4: Mass Spectrometry (MS) Fragmentation Data [1]

m/z Relative Intensity Proposed Fragment
121100%[C₉H₉O]⁺ (Loss of -CH₃)
105High[C₇H₅O]⁺ (Benzylic C-O cleavage)
77High[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data are provided below.

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of this compound from 1-phenylethanol (B42297).

Materials:

  • 1-phenylethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, septum, needles, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Alkoxide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of 1-phenylethanol (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the cessation of hydrogen gas evolution.

  • Methylation: Cool the resulting alkoxide solution to 0°C.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

¹H and ¹³C NMR Spectroscopy

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube.

Data Acquisition:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR , acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a longer acquisition time, and a relaxation delay of 2-10 seconds to ensure quantitative data for all carbon environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation:

  • An FT-IR spectrometer equipped with a suitable sampling accessory (e.g., ATR or transmission).

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of neat liquid this compound directly onto the center of the ATR crystal.

  • If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Instrumentation:

  • A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

  • The concentration should be in the range of 10-100 µg/mL.

Data Acquisition (Electron Ionization - EI):

  • Inject the sample solution into the GC-MS system.

  • The sample is vaporized and separated by the gas chromatograph.

  • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

  • The molecules are ionized by a high-energy electron beam (typically 70 eV).

  • The resulting positively charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key workflows described in this guide.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Combine 1-phenylethanol, NaH, and anhydrous THF under inert atmosphere at 0°C start->reagents alkoxide Alkoxide Formation (Stir at RT) reagents->alkoxide methylation Add Methyl Iodide at 0°C and stir at RT alkoxide->methylation quench Quench with NH4Cl (aq) methylation->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Purify by Distillation dry->purify characterize Spectroscopic Characterization purify->characterize end End Product: This compound characterize->end

Caption: Experimental workflow for the synthesis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis dissolve Dissolve sample in deuterated solvent filter Filter into NMR tube dissolve->filter insert Insert sample into spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate_peak_pick Integrate and Peak Pick phase_baseline->integrate_peak_pick spectrum Final NMR Spectrum integrate_peak_pick->spectrum

Caption: Workflow for NMR spectroscopic analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis clean_crystal Clean ATR Crystal apply_sample Apply liquid sample to crystal clean_crystal->apply_sample background Acquire Background Spectrum apply_sample->background sample_scan Acquire Sample Spectrum background->sample_scan process Generate Absorbance/ Transmittance Spectrum sample_scan->process spectrum Final IR Spectrum process->spectrum

Caption: Workflow for FT-IR spectroscopic analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_proc Data Processing dissolve Prepare dilute solution in volatile solvent inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize analyze Mass Analysis (m/z) ionize->analyze spectrum Generate Mass Spectrum analyze->spectrum

Caption: Workflow for Mass Spectrometry analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (1-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (1-Methoxyethyl)benzene. This document summarizes predicted spectral data, outlines experimental protocols for acquiring such data, and presents visualizations to aid in the understanding of the molecular structure and analytical workflow.

Introduction

This compound, also known as 1-methoxy-1-phenylethane, is an aromatic ether with the chemical formula C₉H₁₂O. The structural elucidation of such molecules is fundamental in various fields, including synthetic chemistry, materials science, and drug development. NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. This guide focuses on the interpretation of the ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-OCH₃~3.2 - 3.4Singlet (s)3H-
-CH(OCH₃)-~4.2 - 4.4Quartet (q)1H~6.5
-CH₃~1.4 - 1.6Doublet (d)3H~6.5
Aromatic-H (ortho)~7.2 - 7.4Multiplet (m)2H-
Aromatic-H (meta)~7.2 - 7.4Multiplet (m)2H-
Aromatic-H (para)~7.2 - 7.4Multiplet (m)1H-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomChemical Shift (δ, ppm)
-OCH₃~56
-CH(OCH₃)-~80
-CH₃~24
Aromatic C (ipso)~143
Aromatic C (ortho)~126
Aromatic C (meta)~128
Aromatic C (para)~127

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

3.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

  • Solvent Selection: Choose a deuterated solvent that dissolves the sample well and does not have signals that overlap with the analyte signals. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS is chemically inert and provides a sharp signal at 0.00 ppm, which is used to calibrate the chemical shift scale.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

  • Shimming: The magnetic field homogeneity must be optimized by a process called shimming to obtain sharp and symmetrical NMR signals.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for the relaxation of the nuclei.

    • Number of Scans: Usually 8 to 16 scans are sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single line for each unique carbon atom.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is generally used.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is often required to achieve a good signal-to-noise ratio.

3.3. Data Processing

  • Fourier Transformation: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.

Visualizations

4.1. Molecular Structure and Atom Labeling

The following diagram illustrates the molecular structure of this compound with atoms labeled for correlation with the NMR data.

molecular_structure cluster_benzene Benzene Ring cluster_substituent Substituent C1 C1 C2 C2 C1->C2 C7 C7 C1->C7 ipso C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 O8 O8 C7->O8 C10 C10 C7->C10 C9 C9 O8->C9

Caption: Molecular structure of this compound with atom numbering.

4.2. NMR Analysis Workflow

The logical flow for the analysis of this compound using NMR spectroscopy is depicted in the following diagram.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Pure this compound Mix Prepare NMR Sample Sample->Mix Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Mix Standard Internal Standard (TMS) Standard->Mix Spectrometer NMR Spectrometer Mix->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phase & Baseline Correction FT->Phase Reference Referencing to TMS Phase->Reference ChemShift Chemical Shift Analysis Reference->ChemShift Coupling Coupling Constant Analysis Reference->Coupling Integration Integration Analysis Reference->Integration Assignment Peak Assignment ChemShift->Assignment Coupling->Assignment Integration->Assignment Structure Structure Confirmation Assignment->Structure

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of (1-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of (1-Methoxyethyl)benzene. The document details the expected spectral features, provides experimental protocols for obtaining high-quality spectra, and presents the data in a clear, accessible format. This guide is intended to assist researchers, scientists, and drug development professionals in the characterization and analysis of this compound and related aromatic ethers.

Introduction to the Infrared Spectroscopy of this compound

This compound is an aromatic ether with the chemical formula C₉H₁₂O.[1][2] Its structure consists of a benzene (B151609) ring attached to an ethyl group, which is substituted with a methoxy (B1213986) group at the first carbon. Infrared spectroscopy is a powerful analytical technique for the structural elucidation of this compound as it provides characteristic absorption bands corresponding to the vibrations of its specific functional groups. The key functional groups present in this compound are the benzene ring, the aliphatic C-H bonds of the ethyl and methyl groups, and the C-O-C linkage of the ether.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is characterized by several key absorption bands. Phenyl alkyl ethers typically exhibit two strong C-O stretching absorbances.[3][4] The following table summarizes the expected major absorption peaks and their corresponding vibrational modes.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group
3100 - 3000MediumC-H StretchAromatic (Benzene Ring)
3000 - 2850MediumC-H StretchAliphatic (CH₃, CH)
1600 - 1585, 1500 - 1400MediumC=C StretchAromatic (Benzene Ring)
1470 - 1430MediumC-H Bend (Scissoring)Aliphatic (CH₂)
1380 - 1370MediumC-H Bend (Rocking)Aliphatic (CH₃)
1250StrongAsymmetric C-O-C StretchAromatic Ether
1150 - 1050StrongSymmetric C-O-C StretchAromatic Ether
900 - 675StrongC-H Out-of-Plane BendAromatic (Benzene Ring)

Experimental Protocols for Infrared Spectroscopy

The acquisition of a high-quality IR spectrum of this compound, which is a liquid at room temperature, can be achieved using several standard techniques. The two most common methods are Transmission Spectroscopy using a liquid cell and Attenuated Total Reflectance (ATR) Spectroscopy.

Transmission Spectroscopy Protocol

This method involves passing an infrared beam through a thin film of the liquid sample held between two IR-transparent salt plates (e.g., NaCl or KBr).

Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Demountable liquid cell or two polished sodium chloride (NaCl) or potassium bromide (KBr) plates

  • Pasteur pipette or dropper

  • This compound sample

  • Volatile solvent for cleaning (e.g., dry acetone (B3395972) or chloroform)

  • Kimwipes

  • Desiccator for storing salt plates

Procedure:

  • Plate Preparation: Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit and rinse with a dry, volatile solvent. Handle the plates by their edges to avoid transferring moisture and oils.

  • Sample Application: Place one to two drops of this compound onto the center of one salt plate using a clean Pasteur pipette.

  • Assembling the Cell: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Ensure no air bubbles are trapped between the plates.

  • Mounting the Sample: Secure the "sandwich" of plates in the spectrometer's sample holder.

  • Acquiring the Spectrum: Place the sample holder in the FTIR spectrometer's sample compartment.

  • Background Scan: Perform a background scan with an empty beam path or with clean, empty salt plates.

  • Sample Scan: Acquire the IR spectrum of the this compound sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Cleaning: After analysis, carefully separate the salt plates, rinse them with a dry solvent, gently wipe them with a Kimwipe, and store them in a desiccator.

Attenuated Total Reflectance (ATR) Spectroscopy Protocol

ATR-FTIR is a convenient alternative that requires minimal sample preparation. The technique measures the infrared spectrum of the sample in direct contact with an ATR crystal (e.g., diamond or zinc selenide).

Materials:

  • FTIR Spectrometer equipped with an ATR accessory

  • Pasteur pipette or dropper

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol)

  • Soft, lint-free wipes

Procedure:

  • ATR Crystal Preparation: Ensure the ATR crystal surface is clean. If necessary, clean it with a soft wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Scan: With the clean, dry ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is fully covered.

  • Acquiring the Spectrum: Initiate the sample scan. As with the transmission method, co-adding multiple scans will improve the quality of the spectrum.

  • Cleaning: After the measurement, clean the ATR crystal by wiping away the sample with a soft cloth and rinsing with an appropriate solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the infrared spectrum of a liquid sample like this compound.

IR_Spectroscopy_Workflow Workflow for IR Spectroscopy of this compound cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis start Start sample_prep Prepare this compound Sample start->sample_prep background_scan Acquire Background Spectrum sample_prep->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan baseline_correction Baseline Correction sample_scan->baseline_correction peak_picking Peak Picking & Integration baseline_correction->peak_picking peak_assignment Assign Peaks to Vibrational Modes peak_picking->peak_assignment structural_elucidation Structural Elucidation peak_assignment->structural_elucidation end End structural_elucidation->end

Workflow for IR Spectroscopy of this compound

Conclusion

This technical guide has outlined the key aspects of the infrared spectroscopy of this compound. By understanding the characteristic absorption frequencies of its constituent functional groups and following the detailed experimental protocols, researchers can effectively utilize IR spectroscopy for the identification, characterization, and quality control of this compound. The provided workflow diagram offers a clear and logical sequence for conducting and analyzing IR spectroscopic data, ensuring reliable and reproducible results in research and development settings.

References

Mass Spectrometry of (1-Methoxyethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of (1-Methoxyethyl)benzene (CAS No: 4013-34-7). The document details the compound's mass spectral data, a representative experimental protocol for its analysis, and a proposed fragmentation pathway based on electron ionization mass spectrometry. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development.

Compound Information

PropertyValueSource
Chemical Name This compound
Synonyms 1-Methoxy-1-phenylethane, Methyl α-methylbenzyl ether[1]
CAS Number 4013-34-7[1]
Molecular Formula C₉H₁₂O[1]
Molecular Weight 136.1910 g/mol [1]

Electron Ionization Mass Spectrum Data

The following table summarizes the principal ions observed in the 70 eV electron ionization (EI) mass spectrum of this compound. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Ion Fragment
13615[C₉H₁₂O]⁺• (Molecular Ion)
121 100 [C₈H₉O]⁺
10530[C₈H₉]⁺
9125[C₇H₇]⁺
7740[C₆H₅]⁺
5115[C₄H₃]⁺
4320[C₂H₃O]⁺
2910[CHO]⁺

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a representative experimental protocol for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The parameters are based on established methods for the analysis of aromatic and ether compounds.[2][3][4]

3.1. Instrumentation

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/TQ (or equivalent)

  • Autosampler: Agilent 7693A (or equivalent)

3.2. Chromatographic Conditions

  • GC Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.[2]

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.[4]

  • Inlet Temperature: 250 °C.[3]

  • Injection Volume: 1 µL.[4]

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.[2]

3.3. Mass Spectrometer Conditions

  • Ionization Mode: Electron Ionization (EI).[1]

  • Ionization Energy: 70 eV.[5]

  • Source Temperature: 230 °C.[2]

  • Quadrupole Temperature: 150 °C.[2]

  • Mass Scan Range: m/z 40-450.

  • Solvent Delay: 3 minutes.

3.4. Sample Preparation

  • Prepare a stock solution of this compound in a high-purity volatile solvent such as methanol (B129727) or dichloromethane.

  • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a concentration within the calibration range.

Visualizations

Proposed Fragmentation Pathway of this compound

The following diagram illustrates the proposed fragmentation pathway of this compound under electron ionization.

fragmentation_pathway M [C₉H₁₂O]⁺• m/z = 136 F1 [C₈H₉O]⁺ m/z = 121 (Base Peak) M->F1 - •CH₃ F3 [C₈H₉]⁺ m/z = 105 M->F3 - •OCH₃ F2 [C₇H₇]⁺ m/z = 91 F1->F2 - CH₂O F4 [C₆H₅]⁺ m/z = 77 F3->F4 - C₂H₄

Caption: Proposed EI fragmentation of this compound.

Experimental Workflow for GC-MS Analysis

The diagram below outlines the general workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution with volatile solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Library Library Matching (NIST) Spectrum->Library Quant Quantification Spectrum->Quant

References

CAS number for (S)-(1-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-(1-Methoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(1-Methoxyethyl)benzene, also known as (S)-1-methoxy-1-phenylethane, is a chiral aromatic ether significant in synthetic organic chemistry.[1][2] Its defined stereochemistry makes it a valuable building block for enantiomerically pure molecules, a critical consideration in modern drug development and discovery.[2][3] This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthetic protocols, and potential applications. It includes quantitative data summaries, detailed experimental procedures for its synthesis and characterization, and logical workflows relevant to its application in asymmetric synthesis and biological screening.

Chemical Identity and Physicochemical Properties

The unique spatial arrangement of (S)-(1-Methoxyethyl)benzene, designated by the (S)-configuration, is crucial for its specific interactions in chiral environments.[1]

Table 1: Chemical Identification of (S)-(1-Methoxyethyl)benzene

Identifier Value Source
CAS Number 2511-06-0 Sigma-Aldrich[1], ChemBK[4]
IUPAC Name [(1S)-1-methoxyethyl]benzene PubChem[1][2][5]
Molecular Formula C₉H₁₂O PubChem[1][2][5], NIST WebBook[6]
Molecular Weight 136.19 g/mol PubChem[1][2][5]
InChI Key PLKSMSKTENNPEJ-QMMMGPOBSA-N PubChem[1]

| Canonical SMILES | C--INVALID-LINK--OC | PubChem[5] |

The physical characteristics of (S)-(1-Methoxyethyl)benzene are essential for its handling and application.[1] While specific experimental data for the pure (S)-enantiomer is limited, data for the racemic mixture (CAS Number: 4013-34-7) provides a useful approximation.[1][2][6][7][8][9]

Table 2: Physicochemical Data of (1-Methoxyethyl)benzene

Property Value Conditions Source
Boiling Point 77 °C 53 Torr Hoffman Fine Chemicals[1][9]
Boiling Point 160.4 °C 760 mmHg (racemate) ChemNet[2]
Density 0.933 g/cm³ (racemate) ChemNet[2]
Refractive Index 1.49 (racemate) ChemNet[2]
Flash Point 44 °C (racemate) ChemNet[2]
XLogP3-AA 2.1 (Computed) PubChem[2]

| Topological Polar Surface Area | 9.23 Ų | (Computed) | PubChem[2] |

Synthesis Protocols

The enantioselective synthesis of (S)-(1-Methoxyethyl)benzene is critical for obtaining the pure enantiomer.[1] The most common and effective method is the Williamson ether synthesis, which involves the methylation of its precursor, (S)-1-phenylethanol.[2] This Sₙ2 reaction proceeds with retention of configuration at the chiral center of the alcohol.

Preparation of the Chiral Precursor: (S)-1-Phenylethanol

An effective method for obtaining the enantiomerically pure precursor is through the enzymatic kinetic resolution of racemic (±)-1-phenylethanol.[1]

Experimental Protocol 1: Enzymatic Resolution of (±)-1-Phenylethanol [1]

  • Materials : Racemic (±)-1-phenylethanol, vinyl acetate (B1210297), Novozyme 435 (immobilized lipase (B570770) B from Candida antarctica), n-hexane.

  • Procedure :

    • Dissolve (R,S)-1-phenylethanol (e.g., 240 mM) and vinyl acetate (acyl donor) in n-hexane within a sealed glass bioreactor.

    • Add Novozyme 435 (e.g., 11 mg/mL) to the mixture.

    • Stir the reaction at a controlled temperature (e.g., 42 °C) for a duration sufficient to achieve ~50% conversion (e.g., 75 minutes). The lipase selectively acylates the (R)-enantiomer, leaving the desired (S)-1-phenylethanol unreacted.

    • Monitor the reaction progress using chiral High-Performance Liquid Chromatography (HPLC).

    • Upon reaching the target conversion, remove the enzyme by filtration to quench the reaction. The unreacted (S)-1-phenylethanol can then be separated from the (R)-acetate by column chromatography.

Synthesis of (S)-(1-Methoxyethyl)benzene via Williamson Ether Synthesis

This protocol details a standard laboratory-scale procedure for the O-methylation of (S)-1-phenylethanol.[10][11]

Table 3: Quantitative Data for Williamson Ether Synthesis [10]

Parameter Value Notes
Starting Material (S)-1-Phenylethanol The enantiomeric excess (e.e.) of the product is determined by the e.e. of the starting material.
Base Sodium Hydride (NaH) Typically a 60% dispersion in mineral oil. A slight excess (1.2 eq) ensures complete deprotonation.
Methylating Agent Methyl Iodide (CH₃I) A reactive methylating agent. A slight excess (1.1 - 1.5 eq) drives the reaction to completion.
Solvent Anhydrous Tetrahydrofuran (THF) An aprotic polar solvent is crucial.
Reaction Temperature 0 °C to Room Temperature Deprotonation is performed at 0 °C to control the exothermic reaction.
Reaction Time 2 - 6 hours Monitor by Thin Layer Chromatography (TLC).
Typical Yield >90% (Isolated) Highly dependent on experimental setup and purity of reagents.

| Enantiomeric Excess (e.e.) | >99% | The reaction proceeds with retention of configuration. |

Experimental Protocol 2: Williamson Ether Synthesis [2][10]

  • Materials : (S)-1-phenylethanol (1.0 eq), Sodium hydride (NaH, 60% dispersion, 1.1-1.2 eq), Methyl iodide (1.2-1.5 eq), Anhydrous THF, Saturated aqueous NH₄Cl solution, Diethyl ether, Brine, Anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Procedure :

    • Alkoxide Formation : In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of (S)-1-phenylethanol (1.0 eq) in anhydrous THF to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.[2][10]

    • Methylation : Cool the alkoxide solution back to 0 °C. Add methyl iodide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.[10]

    • Work-up and Purification : Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (e.g., 3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by fractional distillation or flash column chromatography to yield pure (S)-(1-Methoxyethyl)benzene.[2][10]

G Diagram 1: Experimental Workflow for Williamson Ether Synthesis cluster_setup Reaction Setup cluster_reaction Reaction Steps cluster_workup Workup & Purification reactants 1. (S)-1-Phenylethanol 2. Sodium Hydride 3. Anhydrous THF alkoxide Alkoxide Formation (0°C to RT, 1-2h) reactants->alkoxide Deprotonation methylation Methylation with CH3I (0°C to RT, 2-4h) alkoxide->methylation Nucleophilic Attack quench Quench with NH4Cl(aq) methylation->quench Reaction Complete extract Extract with Diethyl Ether quench->extract dry Dry & Concentrate extract->dry purify Purify (Distillation or Chromatography) dry->purify product Pure (S)-(1-Methoxyethyl)benzene purify->product

Diagram 1: Experimental Workflow for Williamson Ether Synthesis.

Applications and Logical Workflows

While the direct application of (S)-(1-Methoxyethyl)benzene as a chiral auxiliary is not extensively documented, its precursor, (S)-1-phenylethanol, and the analogous amine, (S)-1-phenylethylamine, are pivotal in numerous asymmetric transformations.[12] The principles governing the use of these auxiliaries can be extended to conceptualize workflows for (S)-(1-Methoxyethyl)benzene.[13]

The core principle involves the temporary attachment of the chiral group to a substrate, which then directs a reagent to a specific face of the molecule, inducing diastereoselectivity.[3] Subsequent removal of the auxiliary reveals the enantiomerically enriched product.[3]

G Diagram 2: General Workflow for Asymmetric Synthesis cluster_start Preparation cluster_core Core Reaction cluster_end Outcome substrate Prochiral Substrate attach Attach Auxiliary substrate->attach auxiliary Chiral Auxiliary (e.g., from (S)-1-Phenylethanol) auxiliary->attach diastereoselective Diastereoselective Reaction (e.g., Alkylation, Aldol) attach->diastereoselective Creates Diastereomer cleave Cleave Auxiliary diastereoselective->cleave High d.e. product Enantiomerically Enriched Product cleave->product recycle Recovered Auxiliary cleave->recycle

Diagram 2: General Workflow for Asymmetric Synthesis.
Biological Context

Specific biological studies on (S)-(1-Methoxyethyl)benzene are not widely reported.[1] However, the broader class of styryl compounds has been investigated for various biological activities, such as inducing apoptosis in cancer cells.[1] This suggests that molecules with a styryl-like fragment could potentially interact with cellular pathways regulating cell death.[1] A hypothetical workflow can be outlined to investigate this potential.

G Diagram 3: Hypothetical Apoptosis Induction Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action compound (S)-(1-Methoxyethyl)benzene cell_lines Treat Cancer Cell Lines compound->cell_lines viability Cell Viability Assay (e.g., MTT) cell_lines->viability apoptosis_assay Apoptosis Confirmation (e.g., Annexin V/PI) viability->apoptosis_assay If Cytotoxic caspase Caspase Activation Assay apoptosis_assay->caspase If Apoptotic pathway Pathway Analysis (Western Blot for Bcl-2, Bax) caspase->pathway outcome Determine Apoptotic Pathway (Intrinsic vs. Extrinsic) pathway->outcome

Diagram 3: Hypothetical Apoptosis Induction Workflow.

Characterization and Quality Control

Confirming the identity and purity of synthesized (S)-(1-Methoxyethyl)benzene is essential.

  • Spectroscopic Data :

    • ¹H NMR : Expected signals include a doublet for the methyl protons, a quartet for the methine proton, a singlet for the methoxy (B1213986) protons, and multiplets for the aromatic protons.[2]

    • ¹³C NMR : The spectrum would show distinct signals for the methyl, methine, methoxy, and aromatic carbons.[2]

    • IR Spectroscopy : Characteristic absorption bands would be observed for C-H (aromatic and aliphatic), C-O (ether), and C=C (benzene ring) stretching.[2]

  • Enantiomeric Purity : The enantiomeric excess (e.e.) is the most critical quality control parameter for a chiral compound. It is reliably determined by chiral High-Performance Liquid Chromatography (HPLC).[1]

Experimental Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC [1]

  • Purpose : To determine the enantiomeric excess (e.e.) of the synthesized (S)-(1-Methoxyethyl)benzene.

  • Procedure :

    • Column Selection : Select a suitable chiral stationary phase (CSP) column known to resolve aromatic ethers or similar structures (e.g., a Daicel Chiralcel® series column).

    • Mobile Phase : Use a mixture of n-hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the two enantiomers.

    • Sample Preparation : Dissolve a small amount of the purified product in the mobile phase.

    • Analysis : Inject the sample onto the HPLC system. The two enantiomers will have different retention times.

    • Calculation : Calculate the enantiomeric excess using the areas of the two peaks corresponding to the (S) and (R) enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Conclusion

(S)-(1-Methoxyethyl)benzene is a significant chiral building block whose utility in pharmaceutical and chemical research is predicated on its enantiomeric purity. The synthetic route via Williamson ether synthesis from its precursor, (S)-1-phenylethanol, is a reliable and high-yielding method that preserves stereochemical integrity. While its direct role as a chiral auxiliary is less explored than its analogues, the principles of asymmetric synthesis provide a clear framework for its potential applications. The protocols and workflows detailed in this guide offer a comprehensive resource for the synthesis, characterization, and conceptual application of (S)-(1-Methoxyethyl)benzene for researchers in the field.

References

Technical Whitepaper: Molecular Weight of Racemic (1-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals Subject: Determination of the Molecular Weight of Racemic (1-Methoxyethyl)benzene

Introduction

This compound is an organic compound classified as an ether. Its structure consists of a benzene (B151609) ring substituted with a 1-methoxyethyl group. The term "racemic" indicates that it is present as an equimolar mixture of its two stereoisomers, (R)-(1-Methoxyethyl)benzene and (S)-(1-Methoxyethyl)benzene. For the purposes of molecular weight calculation, the stereochemistry is irrelevant as both enantiomers possess the identical chemical formula and thus the same mass. This document outlines the precise calculation of this compound's molecular weight based on its elemental composition and the standard atomic weights as defined by the International Union of Pure and Applied Chemistry (IUPAC).

Elemental Composition and Formula

The chemical structure of this compound leads to the molecular formula C₉H₁₂O .[1][2][3][4] This formula is derived by summing the constituent atoms:

  • Carbon (C): 6 atoms in the benzene ring, 2 in the ethyl group, and 1 in the methoxy (B1213986) group, totaling 9 atoms.

  • Hydrogen (H): 5 atoms on the benzene ring, 1 on the chiral carbon, 3 on the terminal methyl group, and 3 on the methoxy group, totaling 12 atoms.

  • Oxygen (O): 1 atom in the methoxy group.

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation utilizes the standard atomic weights provided by IUPAC.

The standard atomic weights for the constituent elements are presented below. For elements with a range of natural isotopic abundance, the conventional value is used for this calculation.

ElementSymbolCountStandard Atomic Weight ( g/mol )Source
CarbonC912.011[5][6][7][8]
HydrogenH121.008[6][9][10][11]
OxygenO115.999[5][6][12][13]

The molecular weight is calculated as follows: MW = (9 × A_r(C)) + (12 × A_r(H)) + (1 × A_r(O)) MW = (9 × 12.011) + (12 × 1.008) + (1 × 15.999) MW = 108.099 + 12.096 + 15.999 MW = 136.194 g/mol

This calculated value is consistent with published data for this compound.[1][3][4][14][15]

ComponentCalculationSubtotal ( g/mol )
Carbon (C₉)9 × 12.011108.099
Hydrogen (H₁₂)12 × 1.00812.096
Oxygen (O₁)1 × 15.99915.999
Total Molecular Weight 136.194

Logical Workflow for Calculation

The relationship between the elemental components and the final molecular weight can be visualized as a straightforward summation workflow.

G C Carbon (C) Formula Count: 9 Atomic Weight: 12.011 C_mass Total Mass of C 108.099 C->C_mass H Hydrogen (H) Formula Count: 12 Atomic Weight: 1.008 H_mass Total Mass of H 12.096 H->H_mass O Oxygen (O) Formula Count: 1 Atomic Weight: 15.999 O_mass Total Mass of O 15.999 O->O_mass MW Molecular Weight of C₉H₁₂O 136.194 g/mol C_mass->MW H_mass->MW O_mass->MW

Caption: Workflow for molecular weight determination.

Experimental Protocols

Not applicable. The determination of molecular weight from a chemical formula is a theoretical calculation based on internationally accepted standard atomic weights. It does not require an experimental protocol.

References

Chiroptical Properties of (1-Methoxyethyl)benzene Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chiroptical properties of the (R)- and (S)-enantiomers of (1-Methoxyethyl)benzene, a chiral aromatic ether. While specific experimental chiroptical data is not extensively available in public literature, this document outlines the theoretical principles, expected spectroscopic behavior, and detailed experimental protocols for synthesis, separation, and analysis, tailored for researchers, scientists, and drug development professionals.[1][2]

This compound possesses a stereogenic center at the carbon atom adjacent to the phenyl ring and the methoxy (B1213986) group, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.[1] In pharmaceutical development, the stereochemistry of a molecule is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, the ability to synthesize, separate, and characterize enantiomerically pure forms of such compounds is of paramount importance.[1]

Physicochemical and Theoretical Chiroptical Data

The fundamental physicochemical properties of the enantiomers are identical in an achiral environment.[2] Their chiroptical properties, however, are distinct and serve as the primary method for their differentiation.

Table 1: Physicochemical Properties of this compound Enantiomers

Property(R)-(1-Methoxyethyl)benzene(S)-(1-Methoxyethyl)benzeneRacemic this compound
Molecular Formula C₉H₁₂O[1]C₉H₁₂O[1][3]C₉H₁₂O[1]
Molecular Weight 136.19 g/mol [1]136.19 g/mol [1][3]136.19 g/mol [1]
CAS Number 52224-89-2[1]2511-06-0[1][3]4013-34-7[1]
Boiling Point (Racemate) Not applicableNot applicable160.4 °C at 760 mmHg[3]
Density (Racemate) Not applicableNot applicable0.933 g/cm³[3]

Table 2: Expected Chiroptical Properties of this compound Enantiomers

Chiroptical TechniqueExpected Observation for (R)-enantiomerExpected Observation for (S)-enantiomerPrinciple of Differentiation
Optical Rotation (OR) / Optical Rotatory Dispersion (ORD) Expected to have a specific rotation of equal magnitude but opposite sign to the (S)-enantiomer.[2]Expected to have a specific rotation value.[2]Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions.[2]
Electronic Circular Dichroism (ECD) Expected to exhibit a spectrum that is a mirror image of the (S)-enantiomer's spectrum.[2]Expected to exhibit a specific pattern of positive and/or negative Cotton effects.[2]Enantiomers show differential absorption of left and right circularly polarized light, resulting in mirror-image spectra.[2]
Vibrational Circular Dichroism (VCD) The VCD spectrum would be a mirror image of the (S)-enantiomer's spectrum.The VCD spectrum would show a unique pattern of positive and negative bands corresponding to its vibrational modes.This technique measures the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions.

Experimental Protocols

Due to the limited availability of direct experimental data for this compound, the following protocols are based on established chemical principles and analogous transformations, particularly using its precursor, 1-phenylethanol (B42297), as a practical model.[1]

Synthesis of Racemic this compound via Williamson Ether Synthesis

This method is a robust and widely used approach for preparing ethers.[1] It involves the reaction of an alkoxide with a primary alkyl halide.[1][3]

  • Materials: 1-phenylethanol, anhydrous solvent (e.g., THF), a strong base (e.g., sodium hydride, NaH), and a methylating agent (e.g., methyl iodide, CH₃I).[3]

  • Procedure:

    • Alkoxide Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-phenylethanol in anhydrous THF. Cool the solution to 0 °C in an ice bath.[3]

    • Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature until hydrogen gas evolution ceases, indicating the complete formation of the sodium alkoxide.[3]

    • Methylation: Cool the alkoxide solution back to 0 °C. Add the methylating agent (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.[3]

    • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure.[1][3]

    • The crude product is purified by fractional distillation to yield racemic this compound.[1][3]

Enantioselective Synthesis via Resolution of Precursor

A common strategy to obtain enantiopure ethers is to resolve the precursor alcohol and then perform the ether synthesis.[1]

  • Step 1: Enzymatic Resolution of (±)-1-Phenylethanol

    • Principle: This protocol uses a lipase (B570770) enzyme to selectively acylate one enantiomer of the alcohol, allowing for the separation of the unreacted alcohol (the other enantiomer) from the newly formed ester.

    • Materials: Racemic (±)-1-phenylethanol, vinyl acetate (B1210297), Novozyme 435 (immobilized lipase B from Candida antarctica), and n-hexane.[4]

    • Procedure:

      • Dissolve racemic 1-phenylethanol in n-hexane in a sealed bioreactor.[4]

      • Add vinyl acetate as the acyl donor and Novozyme 435.[4]

      • Stir the mixture at a controlled temperature (e.g., 42 °C) until approximately 50% conversion is achieved. The lipase will selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol.[4]

      • Separate the unreacted (S)-1-phenylethanol from the (R)-1-acetoxy-1-phenylethane by column chromatography.

      • The (R)-enantiomer can be recovered by hydrolysis of the ester.

  • Step 2: Synthesis of Enantiopure (S)- or (R)-(1-Methoxyethyl)benzene

    • Procedure: Use the enantiopure (S)-1-phenylethanol or (R)-1-phenylethanol obtained from the resolution step as the starting material in the Williamson ether synthesis protocol described in section 1. This will yield the corresponding enantiopure (S)-(1-Methoxyethyl)benzene or (R)-(1-Methoxyethyl)benzene.[3][4]

Chiroptical Analysis
  • Protocol 1: Optical Rotation Measurement

    • Objective: To measure the specific rotation [α] of an enantiomer.

    • Instrumentation: Polarimeter.

    • Procedure:

      • Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable achiral solvent (e.g., methanol, chloroform) at a known concentration (c, in g/mL).

      • Measurement: Fill a polarimeter cell of a known path length (l, in dm) with the solution. Measure the observed rotation (α) at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

      • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c).

  • Protocol 2: Electronic Circular Dichroism (ECD) Spectroscopy

    • Objective: To obtain the CD spectrum, which shows the differential absorption of circularly polarized light.[2]

    • Instrumentation: CD Spectropolarimeter.[2]

    • Procedure:

      • Sample Preparation: Prepare a dilute solution of the enantiomer in a UV-transparent, achiral solvent (e.g., methanol, hexane). The concentration must be optimized to maintain an absorbance below 1.[2]

      • Instrument Setup: Purge the instrument with nitrogen gas. Set the desired spectral range (e.g., 200-350 nm for aromatic compounds), scan speed, and the number of accumulations to improve the signal-to-noise ratio.[2]

      • Data Acquisition: Record the spectrum of the sample and a solvent blank. The final spectrum is obtained by subtracting the solvent's spectrum from the sample's spectrum. The data is typically plotted as molar ellipticity [θ] or differential extinction coefficient (Δε) versus wavelength.

Determination of Enantiomeric Excess (ee)
  • Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

    • Objective: To separate and quantify the two enantiomers in a mixture to determine its purity.[1][4]

    • Instrumentation: HPLC system with a chiral stationary phase (CSP) column and a UV detector.[4]

    • Procedure:

      • Column Selection: Choose a suitable CSP. For aromatic compounds like this compound, polysaccharide-based columns (e.g., Chiralcel OD-H) are often effective.[1][4]

      • Mobile Phase Optimization: Select a mobile phase, typically a mixture of hexane (B92381) and isopropanol. The ratio is optimized to achieve baseline separation of the two enantiomer peaks.[1][4]

      • Analysis: Inject a dilute solution of the sample. The two enantiomers will interact differently with the chiral stationary phase and will elute at different retention times.[4]

      • Calculation: The enantiomeric excess (ee) is calculated from the integrated areas of the two peaks (A1 and A2): ee (%) = |(A1 - A2) / (A1 + A2)| × 100.

Visualizations

G cluster_synthesis Synthesis & Resolution cluster_etherification Etherification (Williamson Synthesis) cluster_analysis Chiroptical & Purity Analysis rac_alcohol Racemic (±)-1-Phenylethanol resolution Enzymatic Resolution (e.g., Novozyme 435) rac_alcohol->resolution s_alcohol (S)-1-Phenylethanol resolution->s_alcohol r_ester (R)-1-Acetoxy-1-phenylethane resolution->r_ester s_ether (S)-(1-Methoxyethyl)benzene s_alcohol->s_ether 1. NaH 2. CH3I hydrolysis Hydrolysis r_ester->hydrolysis r_alcohol (R)-1-Phenylethanol hydrolysis->r_alcohol r_ether (R)-(1-Methoxyethyl)benzene r_alcohol->r_ether 1. NaH 2. CH3I cd_spec ECD Spectroscopy s_ether->cd_spec polarimetry Polarimetry (OR) s_ether->polarimetry hplc Chiral HPLC (ee) s_ether->hplc r_ether->cd_spec r_ether->polarimetry r_ether->hplc CD_Principle cluster_light Interaction with Chiral Molecule cluster_output CD Spectrum Generation LCP Left Circularly Polarized Light Sample Chiral Sample ((S)-Enantiomer) LCP->Sample RCP Right Circularly Polarized Light RCP->Sample Abs_L Absorbance (LCP) Sample->Abs_L A_L Abs_R Absorbance (RCP) Sample->Abs_R A_R Calculation ΔA = A_L - A_R Abs_L->Calculation Abs_R->Calculation CD_Spectrum CD Spectrum (Positive or Negative Cotton Effect) Calculation->CD_Spectrum

References

Navigating the Safety Landscape of (1-Methoxyethyl)benzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for (1-Methoxyethyl)benzene. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates information from structurally related compounds, such as its enantiomer (S)-(1-Methoxyethyl)benzene and isomer (2-Methoxyethyl)benzene, to provide a thorough understanding of its potential hazards and safe handling procedures. All quantitative data has been summarized in tables for clarity and comparative analysis.

Physicochemical and Toxicological Properties

While specific toxicological data for this compound is scarce, information on related compounds provides valuable insight into its potential hazards. It is prudent to handle this compound with the same level of caution as similar aromatic ethers until more specific data becomes available.

PropertyValueReference
Molecular Formula C₉H₁₂O[1]
Molecular Weight 136.19 g/mol [1]
CAS Number 4013-34-7[1][2]
Appearance Yellow to colorless liquid[2]
Boiling Point 77 °C at 53 Torr[2][3]
Storage Condition Sealed in dry, Store in room temperature[2]
Toxicological Data (Related Compounds)ValueCompoundReference
Acute Dermal LD50 (Rabbit) >3160 mg/kg bwBenzene, (1-methylethyl)-
Acute Oral LD50 (Rat) >2000 mg/kg bwBenzene, (1-methylethyl)-
Acute Inhalation LC50 (Rat) >17.6 mg/LBenzene, (1-methylethyl)-

Hazard Identification and Personal Protective Equipment (PPE)

This compound should be treated as a potentially hazardous chemical. Based on data for similar compounds, it may be a combustible liquid and cause skin and eye irritation.[4][5] Appropriate engineering controls and personal protective equipment are mandatory to minimize exposure.

Hazard ClassPrecaution
Flammability Combustible liquid. Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4]
Skin Irritation May cause skin irritation.[4][5] Wear protective gloves and clothing.[6]
Eye Irritation May cause serious eye irritation.[5] Wear safety glasses with side shields or chemical goggles.[6]
Inhalation May cause respiratory irritation. Work in a well-ventilated area or under a chemical fume hood.[6]
Aquatic Toxicity May be harmful to aquatic life with long-lasting effects.[5] Avoid release to the environment.[4][5]

Personal Protective Equipment (PPE) Summary

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant splash hazard.[6]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Butyl rubber, or Viton®). It is recommended to wear two pairs of nitrile gloves for low-volume applications.[6] Check the manufacturer's glove selection guide for breakthrough times.
Skin and Body Protection A flame-resistant lab coat, fully buttoned, full-length pants, and closed-toe shoes are required. For significant exposure risk, a chemical-resistant apron or suit may be necessary.[6]
Respiratory Protection All work should be conducted in a certified chemical fume hood to minimize vapor inhalation. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with organic vapor cartridges is required.[6]

Handling, Storage, and Disposal

Proper handling and storage procedures are crucial to ensure safety in the laboratory.

Handling and Storage Workflow

cluster_handling Handling cluster_storage Storage cluster_disposal Disposal p1 Don PPE p2 Work in Fume Hood p1->p2 p3 Ground Equipment p2->p3 p4 Keep Container Closed p3->p4 s1 Cool, Dry, Well-Ventilated Area p4->s1 After Use s2 Away from Ignition Sources s1->s2 d1 Collect as Hazardous Waste s2->d1 For Disposal d2 Properly Labeled Container d1->d2 d3 Follow Regulations d2->d3

Caption: A logical workflow for the safe handling, storage, and disposal of this compound.

Handling Procedures:

  • Conduct all work with this compound inside a certified chemical fume hood.[6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[6]

  • Keep the container tightly closed when not in use.[6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly with soap and water after handling.[6]

Storage Procedures:

  • Store in a cool, dry, and well-ventilated area.[4][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][6]

Disposal Procedures:

  • Dispose of this compound and any contaminated materials as hazardous waste.[6]

  • Do not pour down the drain.[6]

  • Collect waste in a designated, properly labeled, and sealed container.[6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6]

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid ProcedureReference
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6][7]
Skin Contact Immediately remove contaminated clothing. Flush the affected area with plenty of water for at least 15 minutes. Wash with soap and water. Seek medical attention if irritation persists.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Spill and Emergency Procedures

In the event of a spill, a clear and practiced emergency plan is essential.

Emergency Response Workflow

spill Spill Occurs evacuate Evacuate Area spill->evacuate ignite Remove Ignition Sources evacuate->ignite ventilate Ventilate Area ignite->ventilate contain Contain Spill ventilate->contain cleanup Clean Up with Inert Absorbent contain->cleanup contact Contact EHS for Large Spills contain->contact dispose Dispose as Hazardous Waste cleanup->dispose

Caption: A workflow outlining the steps for responding to a spill of this compound.

Spill Response:

  • Small Spills: Evacuate the area and remove all ignition sources.[6] Ventilate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6]

  • Large Spills: Evacuate the area immediately and contact your institution's environmental health and safety department.[6]

Experimental Protocols for Toxicity Assessment (General Methodology)

Acute Oral Toxicity Testing Workflow (OECD 423)

start Start dose1 Administer Starting Dose (e.g., 300 mg/kg) to 3 Animals start->dose1 observe1 Observe for 14 Days (Toxicity & Mortality) dose1->observe1 decision1 Outcome? observe1->decision1 dose2 Administer Lower Dose (e.g., 50 mg/kg) decision1->dose2 2-3 Deaths dose3 Administer Higher Dose (e.g., 2000 mg/kg) decision1->dose3 0-1 Deaths stop Stop Testing decision1->stop Clear Evidence of Toxicity at Starting Dose observe2 Observe for 14 Days dose2->observe2 observe3 Observe for 14 Days dose3->observe3 classify Classify Substance Based on Outcome observe2->classify observe3->classify

Caption: A simplified workflow for acute oral toxicity testing based on OECD Guideline 423.

Methodology:

  • Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

  • Housing and Feeding: Animals are housed in appropriate conditions with access to food and water.

  • Dose Administration: The test substance is administered orally by gavage in a single dose.

  • Starting Dose: A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Procedure:

    • A group of three animals is dosed at the starting dose.

    • If mortality occurs in two or three animals, the test is repeated with a lower dose.

    • If one or no animals die, the test is repeated with a higher dose.

    • This process continues until the dose causing mortality in two out of three animals is identified, or no mortality is observed at the highest dose.

  • Data Analysis: The results are used to classify the substance into a GHS hazard category for acute oral toxicity.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that researchers consult all available safety information and adhere to their institution's safety protocols.

References

(1-Methoxyethyl)benzene Derivatives: A Technical Guide to Synthesis, Properties, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methoxyethyl)benzene is a chiral aromatic ether recognized for its role as a synthetic building block, particularly in the development of enantiomerically pure molecules crucial for modern drug development.[1] While extensive research into the specific biological activities of this compound and its direct derivatives remains limited, the broader class of methoxybenzene and styryl-containing compounds has demonstrated a range of pharmacological properties. This technical guide provides a comprehensive overview of the known physicochemical properties, established synthetic and analytical protocols, and an exploration of potential biological activities based on structurally related compounds. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this chemical scaffold.

Physicochemical Properties

The fundamental properties of racemic and enantiomeric forms of this compound are crucial for their handling, purification, and application in chemical reactions.[1][2] While experimentally determined data for the pure enantiomers are limited, computed values and data for the racemic mixture offer valuable insights.[1]

Table 1: Physicochemical Data of this compound and its Enantiomers

PropertyRacemic this compound(R)-(1-Methoxyethyl)benzene(S)-(1-Methoxyethyl)benzeneSource
Molecular Formula C₉H₁₂OC₉H₁₂OC₉H₁₂O[2][3][4]
Molecular Weight 136.19 g/mol 136.19 g/mol 136.19 g/mol [2][3][4]
CAS Number 4013-34-752224-89-22511-06-0[2][5]
IUPAC Name 1-methoxyethylbenzene[(1R)-1-methoxyethyl]benzene[(1S)-1-methoxyethyl]benzene[3][4]
Boiling Point 160.4 °C at 760 mmHgNot Reported77 °C at 53 Torr[1][5]
Density 0.933 g/cm³Not ReportedNot Reported[1]
Refractive Index 1.49Not ReportedNot Reported[1]
Flash Point 44 °CNot ReportedNot Reported[1]
XLogP3-AA (Computed) Not ReportedNot Reported2.1[1]
Topological Polar Surface Area 9.23 ŲNot Reported9.23 Ų[1]
Hydrogen Bond Donor Count 000[1]
Hydrogen Bond Acceptor Count 111[1]

Synthesis and Enantiomeric Resolution

The synthesis of racemic this compound is commonly achieved through the Williamson ether synthesis.[2] This method involves the nucleophilic substitution of an alkyl halide by an alkoxide, in this case, the alkoxide of 1-phenylethanol (B42297) reacting with a methylating agent.[2]

Experimental Protocol: Williamson Ether Synthesis for Racemic this compound

This protocol outlines a general procedure for the synthesis of racemic this compound from 1-phenylethanol.

Materials:

  • (S)-1-phenylethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methylating agent (e.g., methyl iodide or dimethyl sulfate)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.[1]

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of (S)-1-phenylethanol (1.0 equivalent) in anhydrous THF to the NaH suspension.[1]

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.[1]

  • Methylation: Cool the freshly prepared alkoxide solution back to 0 °C.[1]

  • Add the methylating agent (1.2 equivalents) dropwise to the reaction mixture.[1]

  • Work-up and Purification: The aqueous layer is extracted with an organic solvent.[2] The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure.[2] The crude product is then purified by fractional distillation to yield racemic this compound.[2]

Williamson_Ether_Synthesis cluster_alkoxide Alkoxide Formation cluster_methylation Methylation cluster_purification Work-up & Purification Phenylethanol 1-Phenylethanol in Anhydrous THF Alkoxide Sodium Alkoxide Intermediate Phenylethanol->Alkoxide  + NaH (0°C to RT) NaH Sodium Hydride (NaH) NaH->Alkoxide RacemicProduct Racemic This compound Alkoxide->RacemicProduct  + Methylating Agent (0°C) MethylatingAgent Methylating Agent (e.g., CH3I) MethylatingAgent->RacemicProduct Workup Aqueous Work-up & Extraction RacemicProduct->Workup Purification Fractional Distillation Workup->Purification

Figure 1: Williamson Ether Synthesis Workflow.

Enantiomeric Resolution and Analysis

The separation of a racemic mixture of this compound into its individual enantiomers is critical for evaluating their distinct biological activities.[2] A common strategy is to resolve the precursor alcohol, 1-phenylethanol, and then convert the enantiopure alcohol to the corresponding ether.[2]

This protocol outlines the lipase-catalyzed acylation for the kinetic resolution of racemic 1-phenylethanol.

Materials:

  • Racemic 1-phenylethanol

  • Immobilized lipase (B570770) (e.g., Novozym 435)

  • Acylating agent (e.g., vinyl acetate)

  • Organic solvent (e.g., hexane)

Procedure:

  • Dissolve racemic 1-phenylethanol (1.0 equivalent) and vinyl acetate (B1210297) (0.5 equivalents) in hexane.

  • Add the immobilized lipase to the solution.

  • Stir the reaction mixture at a controlled temperature (e.g., 42 °C) for a specific duration (e.g., 75 minutes) to achieve approximately 50% conversion.[5] The lipase will selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol.[5]

  • Monitor the reaction progress using chiral High-Performance Liquid Chromatography (HPLC).[5]

  • Upon reaching the desired conversion, remove the enzyme by filtration.[5] The filtrate can then be processed to separate the (S)-1-phenylethanol from the acylated (R)-enantiomer.

Chiral HPLC is a common and reliable method for determining the enantiomeric excess (ee) of chiral compounds like this compound.[2]

Instrumentation & Conditions:

  • Column: A chiral stationary phase is required. For aromatic compounds, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.[2]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The ratio is optimized to achieve good separation.[2]

  • Detection: UV detector set to an appropriate wavelength for the benzene (B151609) ring.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

  • Injection: Inject the sample solution into the HPLC system.[2]

  • Analysis: The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times and two separate peaks in the chromatogram.[2]

  • Quantification: The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ and Area₂ are the areas of the peaks for the major and minor enantiomers, respectively.[2]

Chiral_HPLC_Workflow Sample Sample Injection Column Chiral HPLC Column Sample->Column Detector UV Detector Column->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram Integration Peak Area Integration Chromatogram->Integration Calculation Enantiomeric Excess (ee) Calculation Integration->Calculation

Figure 2: Chiral HPLC Analysis Workflow.

Exploration of Potential Biological Activities

While specific biological studies on this compound are not widely reported, the activities of structurally related compounds can provide insights for future research.[5][6]

Hypothetical Apoptosis Induction

The broader class of styryl compounds has been investigated for various biological activities. For instance, styryl lactones have been shown to induce apoptosis in cancer cells.[5] This suggests that compounds with a styryl-like fragment, such as this compound, could potentially interact with cellular pathways that regulate cell death.[5] A hypothetical workflow to investigate this would involve initial cell viability screens followed by mechanistic studies.[5]

Hypothetical_Screening cluster_screening Initial Screening cluster_mechanism Mechanism of Action Compound (S)-(1-Methoxyethyl)benzene Viability Cell Viability Assay (e.g., MTT) Compound->Viability CellLines Cancer Cell Lines CellLines->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Viability->Apoptosis If Cytotoxic Caspase Caspase Activity Assay Apoptosis->Caspase Pathway Signaling Pathway Analysis (e.g., Western Blot) Caspase->Pathway

Figure 3: Hypothetical Apoptosis Screening Workflow.

Activities of Related Methoxybenzene Derivatives

Derivatives of methoxybenzene have been shown to exhibit a range of biological effects, including antimicrobial and antioxidant activities.[6] The data below is for compounds related to the 1-butyl-4-methoxybenzene scaffold and serves as a comparative reference.[6]

Table 2: Biological Activities of Methoxybenzene Derivatives

Compound/DerivativeActivity TypeTarget Organism(s) / AssayResult (MIC, IC₅₀, etc.)Reference
1-(4-methoxybenzylidene)-4-methylthiosemicarbazoneAntimicrobialSalmonella typhi (ATCC 6539)MIC: 64 µg/mL, MBC: 128 µg/mL[6]
1-(4-methoxybenzylidene)-4-methylthiosemicarbazoneAntimicrobialSalmonella paratyphi AMIC: 64 µg/mL, MBC: 128 µg/mL[6]
1-(4-methoxybenzylidene)-4-methylthiosemicarbazoneAntimicrobialSalmonella typhimuriumMIC: 64 µg/mL, MBC: 128 µg/mL[6]
Pyrazoline Derivative with 4-methoxy substitutionAntimicrobialStaphylococcus aureusMIC: 32-512 µg/mL[6]
Pyrazoline Derivative with 4-methoxy substitutionAntimicrobialEnterococcus faecalisMIC: 32-512 µg/mL[6]
Methoxybenzene derivativesAntioxidantDPPH Radical Scavenging-[6]

Conclusion and Future Directions

This compound is a well-characterized chiral molecule with established synthetic routes.[1][2] Its significance currently lies in its application in enantioselective synthesis.[1] While direct evidence of its biological activity is lacking in the public domain, the known pharmacological profiles of structurally similar compounds, such as styryl and other methoxybenzene derivatives, suggest that this compound derivatives could be a promising scaffold for future drug discovery efforts.[5][6] A thorough investigation into the pharmacological and toxicological profiles of the individual (R)- and (S)-enantiomers is a necessary next step to unlock their potential therapeutic applications.[2] This would involve comprehensive in vitro and in vivo studies to determine their respective potencies, selectivities, and mechanisms of action.[2]

References

Methodological & Application

Application Note & Protocol: Stereospecific Synthesis of (S)-(1-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of (S)-(1-Methoxyethyl)benzene from enantiomerically pure (S)-1-phenylethanol. The featured method is the Williamson ether synthesis, a reliable and robust procedure known for its efficiency and stereochemical retention.[1] This protocol offers a detailed step-by-step methodology, a summary of quantitative data, and a visual representation of the experimental workflow, designed to facilitate successful replication and application in research and development settings.

Introduction

(S)-(1-Methoxyethyl)benzene is a valuable chiral building block in asymmetric synthesis, particularly within the pharmaceutical industry where the stereochemistry of a molecule is often critical to its biological activity.[1][2] The Williamson ether synthesis provides a classic and effective method for preparing ethers through an SN2 reaction between an alkoxide and an alkyl halide.[3] By utilizing an enantiomerically pure alcohol like (S)-1-phenylethanol, the synthesis yields the corresponding chiral ether with the retention of the original stereoconfiguration.[4]

Reaction Principle

The synthesis proceeds in two main stages. First, (S)-1-phenylethanol is deprotonated by a strong base, typically sodium hydride (NaH), to form the sodium (S)-1-phenylethoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic methylating agent, methyl iodide (CH₃I), in a bimolecular nucleophilic substitution (SN2) reaction to yield (S)-(1-Methoxyethyl)benzene.[4][5] The SN2 mechanism ensures that the stereochemical integrity of the chiral center is maintained throughout the reaction.[6]

Data Presentation

Table 1: Reagent and Reaction Parameters

ParameterValueNotes
Starting Material(S)-1-PhenylethanolThe enantiomeric excess (ee) of the starting material dictates the maximum possible ee of the product.[4]
BaseSodium Hydride (NaH), 60% dispersion in mineral oilA strong base is required to form the alkoxide. Typically used in slight excess (1.2 eq).[4]
Methylating AgentMethyl Iodide (CH₃I)A reactive methylating agent. Also used in slight excess (1.2 eq).[5]
SolventAnhydrous Tetrahydrofuran (B95107) (THF)An aprotic polar solvent is essential to prevent unwanted side reactions.[4]
Reaction Temperature0 °C to Room TemperatureThe initial deprotonation is performed at 0 °C to control the reaction rate, followed by warming to room temperature.[2][5]
Reaction Time~1-12 hoursReaction completion can be monitored by Thin Layer Chromatography (TLC).[7]
Typical Yield50-95%Yields can vary based on reaction scale and purity of reagents.[8]

Table 2: Physicochemical Properties of (S)-(1-Methoxyethyl)benzene

PropertyValueReference
Molecular FormulaC₉H₁₂O-
Molar Mass136.19 g/mol [5]
Boiling Point (racemate)160.4 °C at 760 mmHg[5]
Density (racemate)0.933 g/cm³[5]
Refractive Index (racemate)1.49[5]

Experimental Protocol

Materials:

  • (S)-1-Phenylethanol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)[4]

  • Methyl iodide (CH₃I) (1.2 eq)[4]

  • Anhydrous tetrahydrofuran (THF)[4]

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution[5]

  • Diethyl ether[5]

  • Brine (saturated aqueous NaCl solution)[5]

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)[4]

Equipment:

  • Dry round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and inert gas (nitrogen or argon) inlet

  • Syringes

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for workup and purification

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq) to a dry round-bottom flask equipped with a magnetic stir bar.[4]

  • Solvent Addition: Add anhydrous THF to the flask to create a suspension.[4]

  • Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of (S)-1-phenylethanol (1.0 eq) in anhydrous THF to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.[2][5]

  • Methylation: Cool the resulting alkoxide solution back to 0 °C. Add methyl iodide (1.2 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir overnight.[2][5]

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[5] Transfer the mixture to a separatory funnel and extract with diethyl ether.[2][5]

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5] The crude product can be further purified by fractional distillation under reduced pressure to yield pure (S)-(1-Methoxyethyl)benzene.[1]

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Expected ¹H NMR signals include a doublet for the methyl protons, a quartet for the methine proton, a singlet for the methoxy (B1213986) protons, and multiplets for the aromatic protons.[5]

  • IR Spectroscopy: To identify characteristic functional groups, such as the C-O ether linkage.[5]

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the enantiomeric excess (ee) of the product.[7] This is a critical step to verify the retention of stereochemistry.

Visualizations

Synthesis_Workflow Start (S)-1-Phenylethanol + NaH in THF Alkoxide Sodium (S)-1-phenylethoxide Formation (0 °C to RT) Start->Alkoxide Deprotonation Methylation Addition of CH3I (0 °C to RT) Alkoxide->Methylation Nucleophile Ready Reaction SN2 Reaction (Stir Overnight) Methylation->Reaction Methylation Workup Quenching (NH4Cl) & Extraction (Ether) Reaction->Workup Reaction Complete Purification Drying & Concentration Workup->Purification Crude Product Product (S)-(1-Methoxyethyl)benzene Purification->Product Purified Product

Caption: Experimental workflow for the synthesis of (S)-(1-Methoxyethyl)benzene.

Logical_Relationship Alcohol (S)-1-Phenylethanol (Starting Material) Alkoxide (S)-1-Phenylethoxide (Nucleophile) Alcohol->Alkoxide Deprotonation Base Sodium Hydride (NaH) (Base) Base->Alkoxide Product (S)-(1-Methoxyethyl)benzene (Product) Alkoxide->Product SN2 Attack Byproduct Sodium Iodide (NaI) (Byproduct) MethylatingAgent Methyl Iodide (CH3I) (Electrophile) MethylatingAgent->Product MethylatingAgent->Byproduct Displacement

Caption: Logical relationship of reactants and products in the synthesis.

References

Application Notes and Protocols: Synthesis of (1-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methoxyethyl)benzene is an ether that finds utility as an intermediate in the synthesis of various organic compounds. Its preparation can be approached through several synthetic routes. This document provides detailed protocols for two common and effective methods for the synthesis of this compound: the Williamson ether synthesis and the alkoxymercuration-demercuration of styrene (B11656). The Williamson ether synthesis is a classic and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[1] For the synthesis of this compound, this involves the deprotonation of 1-phenylethanol (B42297) followed by reaction with a methylating agent.[2] An alternative approach, the alkoxymercuration-demercuration reaction, allows for the Markovnikov addition of an alcohol across a double bond, providing a regioselective route to the desired ether from styrene and methanol (B129727).[3]

Methods and Protocols

This section details the experimental procedures for the two synthetic routes to this compound.

Method 1: Williamson Ether Synthesis of this compound from 1-Phenylethanol

This protocol describes the synthesis of this compound via the Williamson ether synthesis, starting from racemic 1-phenylethanol.

Reaction Principle:

The Williamson ether synthesis is an SN2 reaction where an alkoxide ion acts as a nucleophile and attacks an electrophilic alkyl halide to form an ether.[2][1] In this procedure, 1-phenylethanol is first deprotonated by a strong base, sodium hydride, to form the corresponding sodium alkoxide. This alkoxide then reacts with methyl iodide to yield this compound.[4]

Experimental Protocol:

  • Alkoxide Formation:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.48 g, 12 mmol, 60% dispersion in mineral oil).[2]

    • Add 30 mL of anhydrous tetrahydrofuran (B95107) (THF) to the flask.[2]

    • Cool the suspension to 0 °C in an ice bath.[2]

    • Slowly add a solution of 1-phenylethanol (1.22 g, 10 mmol) in 20 mL of anhydrous THF to the stirred suspension of sodium hydride dropwise.[2] Exercise caution as hydrogen gas will evolve.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the alkoxide.[2]

  • Methylation:

    • Cool the reaction mixture back down to 0 °C in an ice bath.[2]

    • Add methyl iodide (0.75 mL, 1.70 g, 12 mmol) dropwise to the stirred alkoxide solution.[2]

    • Allow the reaction to warm to room temperature and continue stirring for 2-4 hours.[2]

  • Work-up and Purification:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.[5]

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[5]

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).[5]

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel or by fractional distillation under reduced pressure to yield pure this compound.[2][5]

Data Presentation:

ParameterValueNotes
Reactants
1-Phenylethanol1.0 eq (1.22 g, 10 mmol)Starting alcohol
Sodium Hydride (60%)1.2 eq (0.48 g, 12 mmol)Base for deprotonation
Methyl Iodide1.2 eq (0.75 mL, 12 mmol)Methylating agent
Solvent
Anhydrous THF50 mLAprotic polar solvent
Reaction Conditions
Temperature0 °C to room temperatureControlled temperature for safety and selectivity
Reaction Time3-6 hoursVaries based on scale and reagent purity
Product
This compoundC₉H₁₂O
Molecular Weight136.19 g/mol [5]
Boiling Point160.4 °C at 760 mmHg[5]For the racemic mixture
Density0.933 g/cm³[5]For the racemic mixture

Experimental Workflow:

Williamson_Ether_Synthesis Reactants 1-Phenylethanol NaH, CH3I Anhydrous THF Alkoxide_Formation Alkoxide Formation (0°C to RT) Reactants->Alkoxide_Formation 1-2 hours Methylation Methylation (0°C to RT) Alkoxide_Formation->Methylation 2-4 hours Workup Quenching (NH4Cl) Extraction (Et2O) Methylation->Workup Purification Drying (MgSO4) Concentration Workup->Purification Product Purified This compound Purification->Product

Caption: Workflow for the Williamson ether synthesis of this compound.

Reaction Mechanism:

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack ROH 1-Phenylethanol RO_Na Sodium 1-phenylethoxide ROH->RO_Na + NaH NaH NaH H2 H2 gas RO_Na2 Sodium 1-phenylethoxide Ether This compound RO_Na2->Ether + CH3I CH3I Methyl Iodide NaI NaI

Caption: Reaction mechanism for the Williamson ether synthesis.

Method 2: Alkoxymercuration-Demercuration of Styrene

This protocol details an alternative synthesis of this compound from styrene and methanol.

Reaction Principle:

The alkoxymercuration-demercuration reaction is a two-step process that achieves the Markovnikov addition of an alcohol to an alkene. In the first step, styrene reacts with mercuric acetate (B1210297) in methanol to form a stable organomercury intermediate.[3][6] The subsequent demercuration step, using sodium borohydride (B1222165), replaces the mercury group with a hydrogen atom to yield the final ether product. This method avoids carbocation rearrangements that can occur in other electrophilic addition reactions.[7]

Experimental Protocol:

  • Alkoxymercuration:

    • In a 250 mL round-bottom flask, dissolve mercuric acetate (5.30 g, 16.6 mmol) in 100 mL of methanol at room temperature.[6]

    • To this solution, add a solution of styrene (1.53 g, 14.7 mmol) in 30 mL of methanol.[6]

    • Stir the reaction mixture at room temperature for 24 hours.[6]

  • Demercuration:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add 16 mL of 3.0 M sodium hydroxide (B78521) solution.[6]

    • Slowly add a solution of sodium borohydride (0.32 g, 8.5 mmol) in 16 mL of 3.0 M sodium hydroxide solution.[6]

  • Work-up and Purification:

    • Stir the mixture for 1-2 hours, during which a precipitate of metallic mercury will form.

    • Decant the supernatant liquid and wash the mercury with diethyl ether.

    • Combine the supernatant and the ether washings in a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by distillation.

    • Purify the crude product by fractional distillation under reduced pressure.

Data Presentation:

ParameterValueNotes
Reactants
Styrene1.0 eq (1.53 g, 14.7 mmol)Starting alkene
Mercuric Acetate1.13 eq (5.30 g, 16.6 mmol)Electrophile
Sodium Borohydride0.58 eq (0.32 g, 8.5 mmol)Reducing agent
Solvent/Reagent
Methanol130 mLNucleophile and solvent
Sodium Hydroxide (3.0 M)32 mLBasic medium for reduction
Reaction Conditions
TemperatureRoom temp. then 0 °CSequential temperature control
Reaction Time~26 hoursIncludes both reaction steps
Product
This compoundC₉H₁₂O
Molecular Weight136.19 g/mol [8]
Boiling Point160.4 °C at 760 mmHg[5]For the racemic mixture
Density0.933 g/cm³[5]For the racemic mixture

Experimental Workflow:

Alkoxymercuration_Demercuration Reactants Styrene, Hg(OAc)2 Methanol Alkoxymercuration Alkoxymercuration (Room Temp) Reactants->Alkoxymercuration 24 hours Demercuration Demercuration (NaOH, NaBH4, 0°C) Alkoxymercuration->Demercuration 1-2 hours Workup Decantation Extraction (Et2O) Demercuration->Workup Purification Drying (Na2SO4) Distillation Workup->Purification Product Purified This compound Purification->Product

Caption: Workflow for the alkoxymercuration-demercuration of styrene.

Reaction Mechanism:

Alkoxymercuration_Mechanism cluster_step1 Step 1: Alkoxymercuration cluster_step2 Step 2: Demercuration Styrene Styrene Mercurinium Mercurinium Ion Styrene->Mercurinium + Hg(OAc)2 HgOAc2 Hg(OAc)2 Organomercury Organomercury Intermediate Mercurinium->Organomercury + Methanol Methanol Methanol Organomercury2 Organomercury Intermediate Ether This compound Organomercury2->Ether + NaBH4 NaBH4 NaBH4 Hg0 Hg(0)

Caption: Reaction mechanism for alkoxymercuration-demercuration.

Safety Precautions

  • Sodium Hydride: A highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.[4]

  • Methyl Iodide: A toxic and carcinogenic substance. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Mercuric Acetate and Organomercury Intermediates: Highly toxic. Avoid contact with skin and inhalation. All manipulations should be performed in a fume hood, and appropriate waste disposal procedures for heavy metals must be followed.

  • Sodium Borohydride: Flammable solid and can react with water to produce hydrogen gas.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments.

References

Application Notes and Protocols for Asymmetric Synthesis Utilizing (S)-(1-Methoxyethyl)benzene and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(1-Methoxyethyl)benzene is a chiral ether with potential applications in asymmetric synthesis. However, its direct use as a chiral auxiliary is not extensively documented in scientific literature.[1][2] This document provides a comprehensive overview of the synthesis of (S)-(1-Methoxyethyl)benzene and explores the well-established applications of its structural and synthetic precursor analog, (S)-1-phenylethylamine, as a chiral auxiliary in asymmetric alkylation and aldol (B89426) reactions. Detailed experimental protocols, quantitative data for key transformations, and workflow diagrams are provided to guide researchers in the application of these valuable synthetic strategies.

Synthesis of (S)-(1-Methoxyethyl)benzene

(S)-(1-Methoxyethyl)benzene can be readily synthesized from its corresponding chiral alcohol, (S)-1-phenylethanol, via the Williamson ether synthesis. This method is efficient and proceeds with retention of the stereochemical integrity at the chiral center.

Quantitative Data for Williamson Ether Synthesis
ParameterValue/ConditionNotes
Starting Material (S)-1-PhenylethanolThe enantiomeric excess (ee) of the starting material dictates the maximum ee of the product.
Base Sodium Hydride (NaH)Typically used as a 60% dispersion in mineral oil.
Methylating Agent Methyl Iodide (CH₃I)A reactive and common methylating agent.
Solvent Anhydrous Tetrahydrofuran (B95107) (THF)An aprotic polar solvent is crucial to prevent side reactions.
Stoichiometry (S)-1-Phenylethanol: 1.0 eq
NaH: 1.1 - 1.2 eq
CH₃I: 1.2 eq
Temperature 0 °C to room temperatureInitial deprotonation at 0 °C, followed by reaction at room temperature.
Typical Yield 85-95%Yields can vary based on reaction scale and purity of reagents.
Experimental Protocol: Williamson Ether Synthesis

Materials:

  • (S)-1-phenylethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 eq) in anhydrous THF in a flame-dried round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (S)-1-phenylethanol (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Cool the resulting alkoxide solution back to 0 °C.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure (S)-(1-Methoxyethyl)benzene.

Synthesis Workflow

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification S_Phenylethanol (S)-1-Phenylethanol Deprotonation Deprotonation in THF at 0°C S_Phenylethanol->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation MeI Methyl Iodide (CH3I) Methylation Methylation at 0°C to RT MeI->Methylation Deprotonation->Methylation Alkoxide formation Quench Quench with NH4Cl Methylation->Quench Extraction Extraction with Et2O Quench->Extraction Purification Distillation Extraction->Purification Product (S)-(1-Methoxyethyl)benzene Purification->Product Asymmetric_Alkylation cluster_steps Reaction Pathway Amide Chiral N-Acyl Amide Enolate Chelated Lithium Enolate Amide->Enolate Deprotonation TransitionState Transition State Enolate->TransitionState Electrophilic Attack Product Alkylated Product (High d.r.) TransitionState->Product Steric Shielding by Phenyl Group Base LDA / -78°C Base->Enolate Electrophile Electrophile (R-X) Electrophile->TransitionState Asymmetric_Aldol Start N-Acyl-(S)-1-phenylethylamine Enolate Formation of Lithium Enolate (LiHMDS, -78°C) Start->Enolate Aldol_Addition Addition of Aldehyde Enolate->Aldol_Addition Workup Quench and Workup Aldol_Addition->Workup Product Chiral β-Hydroxy Amide Workup->Product Auxiliary_Cleavage Adduct Alkylated/Aldol Adduct Hydrolysis Acidic Hydrolysis (e.g., 6M HCl, reflux) Adduct->Hydrolysis Product Chiral Product (e.g., Carboxylic Acid) Hydrolysis->Product Auxiliary Recovered (S)-1-phenylethylamine Hydrolysis->Auxiliary

References

(S)-(1-Methoxyethyl)benzene: A Critical Evaluation and Guide to Chiral Auxiliaries in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(1-Methoxyethyl)benzene, a chiral ether, has been a subject of interest in the field of asymmetric synthesis. However, a comprehensive review of its application reveals limited utility as a chiral auxiliary. This document provides a detailed analysis of its structural limitations and offers a guide to the principles of chiral auxiliary-mediated synthesis, featuring effective alternatives with established protocols for researchers, scientists, and drug development professionals.

While the chiral nature of (S)-(1-Methoxyethyl)benzene suggests potential for inducing stereoselectivity, its direct application as a chiral auxiliary in common asymmetric transformations is not well-documented in scientific literature.[1][2] The primary reason lies in its chemical structure. Effective chiral auxiliaries, such as those derived from (S)-1-phenylethylamine or Evans' oxazolidinones, rely on their ability to form rigid, chelated intermediates with metal enolates. This conformational rigidity is crucial for creating a sterically biased environment that directs the approach of an electrophile to one face of the enolate, leading to high diastereoselectivity.[2] (S)-(1-Methoxyethyl)benzene lacks the necessary functional group, like an N-acyl group, to form such a stable, chelated six-membered ring transition state.[2] The ether oxygen is a significantly weaker Lewis base compared to the amide functionality, resulting in conformational flexibility and consequently, poor stereochemical control.[2]

Despite its limitations as a chiral auxiliary, (S)-(1-Methoxyethyl)benzene remains a valuable chiral building block in organic synthesis.[3] Its synthesis from the readily available precursor, (S)-1-phenylethanol, is a straightforward and high-yielding process.

Synthesis of (S)-(1-Methoxyethyl)benzene

The most common method for the preparation of (S)-(1-Methoxyethyl)benzene is the Williamson ether synthesis, involving the O-methylation of (S)-1-phenylethanol.[4] This SN2 reaction proceeds with retention of configuration at the chiral center and is known for its efficiency.[5]

Experimental Protocol: Williamson Ether Synthesis of (S)-(1-Methoxyethyl)benzene[3][4]

Materials:

  • (S)-1-Phenylethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Alkoxide Formation: Under an inert atmosphere, a suspension of sodium hydride (1.1 equivalents) in anhydrous THF is cooled to 0 °C. A solution of (S)-1-phenylethanol (1.0 equivalent) in anhydrous THF is added slowly. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Methylation: The resulting alkoxide solution is cooled back to 0 °C, and methyl iodide (1.2 equivalents) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is carefully quenched with saturated aqueous NH₄Cl solution. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by fractional distillation to yield pure (S)-(1-Methoxyethyl)benzene.

Quantitative Data for Synthesis:

ParameterValueNotes
Starting Material(S)-1-PhenylethanolThe enantiomeric excess of the product is determined by the enantiomeric purity of the starting material.
BaseSodium Hydride (NaH)A slight excess ensures complete deprotonation.
Methylating AgentMethyl Iodide (CH₃I)A slight excess drives the reaction to completion.
SolventAnhydrous Tetrahydrofuran (THF)An aprotic polar solvent is essential to prevent side reactions.
Reaction Temperature0 °C to Room TemperatureInitial deprotonation is performed at a lower temperature to control the reaction rate.
Typical Yield>90%Highly dependent on experimental setup and purification.[4]
Enantiomeric Excess (e.e.)>99%The reaction proceeds with retention of configuration.[4]

Principles of Asymmetric Synthesis Using Chiral Auxiliaries

The core principle of using a chiral auxiliary is the temporary incorporation of a chiral molecule into a prochiral substrate.[6] This creates a diastereomeric intermediate, where the chiral auxiliary directs a subsequent stereoselective transformation, leading to the preferential formation of one diastereomer.[7][8] After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product, and can ideally be recovered for reuse.[1]

Chiral_Auxiliary_Workflow sub Prochiral Substrate inter Diastereomeric Intermediate sub->inter Attach Auxiliary aux (S)-1-Phenylethylamine (Chiral Auxiliary) aux->inter product_d Diastereomerically Enriched Product inter->product_d Stereoselective Reaction reagent Reagent/ Electrophile reagent->product_d product_e Enantiomerically Enriched Product product_d->product_e Remove Auxiliary aux_rec Recovered Chiral Auxiliary product_d->aux_rec Cleavage Asymmetric_Alkylation_Pathway start Chiral N-Acyl Amide enolate Formation of (Z)-Enolate start->enolate 1. Strong Base (LDA) 2. Low Temperature (-78°C) alkylation Electrophilic Attack enolate->alkylation Addition of Electrophile (R-X) intermediate Diastereomerically Enriched Adduct alkylation->intermediate Forms new C-C bond cleavage Auxiliary Cleavage intermediate->cleavage Hydrolysis product Enantiomerically Enriched Product cleavage->product aux Recovered Auxiliary cleavage->aux

References

Application Notes and Protocols for Enantioselective Synthesis Utilizing the (S)-1-Phenylethyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(1-Methoxyethyl)benzene, a chiral ether, presents a structural motif of interest in asymmetric synthesis. However, a comprehensive review of scientific literature indicates that its direct application as a chiral auxiliary in enantioselective reactions is not well-documented.[1][2] The efficacy of a chiral auxiliary often relies on its ability to form a rigid, chelated intermediate, which is a structural feature that (S)-(1-Methoxyethyl)benzene lacks.[2] In contrast, its close structural analog, (S)-1-phenylethylamine, is a widely employed and highly effective chiral auxiliary in a variety of asymmetric transformations.[3][4]

This document provides an overview of the synthesis of (S)-(1-Methoxyethyl)benzene and subsequently details the extensive and practical applications of the closely related and highly effective chiral auxiliary, (S)-1-phenylethylamine, in enantioselective reactions. The protocols and data presented are for reactions utilizing (S)-1-phenylethylamine and its derivatives, serving as a robust guide for researchers interested in the stereochemical control offered by the (S)-1-phenylethyl group.

Synthesis of (S)-(1-Methoxyethyl)benzene

(S)-(1-Methoxyethyl)benzene can be synthesized from its precursor, (S)-1-phenylethanol, via the Williamson ether synthesis. This reaction proceeds with the retention of configuration at the chiral center.[5]

Reaction Scheme:

(S)-1-phenylethanol + NaH → (S)-1-phenylethoxide + H₂ (S)-1-phenylethoxide + CH₃I → (S)-(1-Methoxyethyl)benzene + NaI

Quantitative Data for Synthesis
ParameterValueNotes
Starting Material(S)-1-PhenylethanolThe enantiomeric excess of the product is determined by the enantiomeric excess of the starting material.[5]
BaseSodium Hydride (NaH)Typically used as a 60% dispersion in mineral oil.[5]
Methylating AgentMethyl Iodide (CH₃I)A highly reactive methylating agent.[5]
SolventAnhydrous Tetrahydrofuran (THF)An aprotic polar solvent is crucial.[5]
Reaction Temperature0 °C to Room TemperatureThe initial deprotonation is performed at a lower temperature to control the reaction rate.[5]
Typical Yield>90% (Isolated)Yields are dependent on the experimental setup and purification.[5]
Enantiomeric Excess (ee)>99%The reaction proceeds with retention of configuration.[5]
Experimental Protocol: Williamson Ether Synthesis of (S)-(1-Methoxyethyl)benzene[5]
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) to a dry round-bottom flask containing anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of (S)-1-phenylethanol (1.0 eq) in anhydrous THF to the stirred suspension of sodium hydride.

  • Alkoxide Formation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent, concentrate the solvent under reduced pressure, and purify the crude product by distillation or column chromatography to yield (S)-(1-Methoxyethyl)benzene.

Enantioselective Reactions Using (S)-1-Phenylethylamine as a Chiral Auxiliary

(S)-1-Phenylethylamine is a versatile chiral auxiliary used to induce stereoselectivity in various reactions, most notably in the diastereoselective alkylation of carbonyl compounds and the addition of organometallic reagents to imines.[4]

Diastereoselective Addition of Allylmetal Reagents to Imines

The use of (S)-1-phenylethylamine allows for the synthesis of enantiomerically enriched homoallylic amines through the diastereoselective addition of organometallic reagents to the corresponding imines.[4] The stereochemical outcome is influenced by the nature of the allylmetal reagent and the reaction conditions.[4]

The following table summarizes the results of the diastereoselective addition of various allylmetal reagents to the imine derived from 2-methylpropanal and (S)-1-phenylethanamine.[4]

EntryAllylmetal ReagentYield (%)Diastereomeric Excess (d.e. %)
1Allyl-BBN8596
2Allyl-MgBr7880
3Allyl-ZnBr7570
4Diallylcuprate90>98
Experimental Protocol: Diastereoselective Allylation of an Imine[4]
  • Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) in an anhydrous solvent (e.g., THF). Add (S)-1-phenylethylamine (1.0 eq) dropwise at room temperature. Stir the mixture for 2-4 hours until imine formation is complete (monitored by TLC or GC-MS).

  • Allylation Reaction: Cool the solution containing the imine to -78 °C using a dry ice/acetone bath. Slowly add the allylmetal reagent (1.2 eq) to the reaction mixture.

  • Reaction Monitoring and Quenching: Stir the reaction at -78 °C for 2-6 hours, monitoring the progress by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification and Analysis: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel. Determine the yield and diastereomeric excess of the resulting homoallylic amine using chiral HPLC or NMR spectroscopy.

Visualizations

G cluster_synthesis Synthesis of (S)-(1-Methoxyethyl)benzene Start (S)-1-Phenylethanol Alkoxide Alkoxide Formation (NaH, THF, 0°C to RT) Start->Alkoxide Ether Williamson Ether Synthesis (CH3I, 0°C to RT) Alkoxide->Ether Product (S)-(1-Methoxyethyl)benzene Ether->Product

Caption: Workflow for the synthesis of (S)-(1-Methoxyethyl)benzene.

G cluster_workflow Asymmetric Synthesis Workflow Prochiral Prochiral Aldehyde Imine Imine Formation Prochiral->Imine Auxiliary (S)-1-Phenylethylamine Auxiliary->Imine Addition Diastereoselective Addition (Allylmetal Reagent, -78°C) Imine->Addition Intermediate Diastereomeric Intermediate Addition->Intermediate Cleavage Auxiliary Cleavage (e.g., Hydrogenolysis) Intermediate->Cleavage Product Enantiomerically Enriched Homoallylic Amine Cleavage->Product

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

G cluster_pathway Diastereoselective Addition Pathway Imine Chiral Imine Formed from aldehyde and (S)-1-phenylethylamine Transition Diastereomeric Transition States Re-face attack vs. Si-face attack Imine->Transition Allylmetal Reagent Product Major Diastereomer Formed via less sterically hindered transition state Transition->Product Lower Energy Minor Minor Diastereomer Formed via more sterically hindered transition state Transition->Minor Higher Energy

Caption: Logical pathway for diastereoselective addition to a chiral imine.

References

Application Notes and Protocols for the Use of (1-Methoxyethyl)benzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of (1-Methoxyethyl)benzene, with a particular focus on the enantiomerically pure (S)-(1-Methoxyethyl)benzene, as a valuable chiral building block in the synthesis of pharmaceutical intermediates. Its defined stereocenter is crucial for influencing the stereochemical outcome of reactions, a key consideration in the development of selective and effective pharmaceuticals.[1][2]

Application Notes

(S)-(1-Methoxyethyl)benzene is a chiral ether that serves as a versatile intermediate in organic synthesis.[3] Its primary application in the pharmaceutical industry is as a chiral building block, where its stereogenic center can be used to introduce chirality into a target molecule. This is of paramount importance as the pharmacological and toxicological properties of a drug are often dependent on its three-dimensional structure, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or cause adverse effects.[2]

The synthesis of (S)-(1-Methoxyethyl)benzene is most commonly achieved through the Williamson ether synthesis, a reliable and efficient method involving the O-methylation of (S)-1-phenylethanol.[3][4] This reaction is known to proceed with retention of the stereochemical integrity at the chiral center, ensuring the high enantiomeric purity of the product.[1][4]

While direct, extensively documented applications of (S)-(1-Methoxyethyl)benzene as a chiral auxiliary in complex pharmaceutical syntheses are not widespread in readily available literature, its structural analog, (S)-1-phenylethylamine, is widely used.[5] By analogy, (S)-(1-Methoxyethyl)benzene holds potential for use in diastereoselective reactions, such as additions to imines or alkylations of chiral enamines, to create new stereocenters with high selectivity.[5][6] The methoxy (B1213986) group offers different steric and electronic properties compared to the amino group in (S)-1-phenylethylamine, which could be exploited to achieve different reactivity and selectivity profiles in asymmetric synthesis.

Quantitative Data

Table 1: Synthesis of (S)-(1-Methoxyethyl)benzene via Williamson Ether Synthesis [4]

ParameterValueNotes
Starting Material(S)-1-PhenylethanolThe enantiomeric excess of the starting material dictates the maximum possible e.e. of the product.
BaseSodium Hydride (NaH)Typically used as a 60% dispersion in mineral oil. A slight excess ensures complete deprotonation.
Methylating AgentMethyl Iodide (CH₃I)A reactive and common methylating agent. A slight to moderate excess drives the reaction to completion.
SolventAnhydrous Tetrahydrofuran (B95107) (THF)An aprotic polar solvent is crucial to prevent side reactions.
Reaction Temperature0 °C to Room TemperatureInitial deprotonation is often performed at a lower temperature to control the reaction rate.
Reaction Time2 - 6 hoursProgress should be monitored by Thin Layer Chromatography (TLC).
Typical Yield >90% (Isolated) Yields are dependent on the experimental setup and purification.
Enantiomeric Excess (e.e.) >99% The reaction proceeds with retention of configuration at the chiral center.

Table 2: Diastereoselective Addition of Allylmetal Reagents to an Imine Derived from a Structural Analog ((S)-1-phenylethanamine) [6]

This data is provided as an illustrative example of the potential application of chiral auxiliaries in achieving high diastereoselectivity.

EntryAllylmetal ReagentYield (%)Diastereomeric Excess (d.e. %)
1Allyl-BBN8596
2Allyl-MgBr7880
3Allyl-ZnBr7570
4Diallylcuprate90>98

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of (S)-(1-Methoxyethyl)benzene[4]

Materials:

  • (S)-1-Phenylethanol (1.22 g, 10 mmol, 1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol, 1.2 eq)

  • Methyl iodide (0.75 mL, 1.70 g, 12 mmol, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF, 50 mL)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (0.48 g, 12 mmol) to a dry 100 mL round-bottom flask.[4]

  • Solvent Addition: Add 30 mL of anhydrous THF to the flask.[4]

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of (S)-1-phenylethanol (1.22 g, 10 mmol) in 20 mL of anhydrous THF dropwise to control the evolution of hydrogen gas.[4]

  • Alkoxide Formation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[4]

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (0.75 mL, 12 mmol) dropwise.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.[4]

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.[4]

  • Workup: Transfer the mixture to a separatory funnel, add diethyl ether and water, and separate the layers. Wash the organic layer with water and then with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.[4]

  • Analysis: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and determine the enantiomeric excess using chiral HPLC or GC.[4]

Protocol 2: Large-Scale Laboratory Synthesis of (S)-(1-Methoxyethyl)benzene[1]

Materials:

  • (S)-1-Phenylethanol (122.16 g, 1.00 mol)

  • Sodium hydride (60% dispersion in mineral oil, 48.0 g, 1.20 mol)

  • Methyl iodide (212.85 g, 1.50 mol)

  • Anhydrous tetrahydrofuran (THF, 1 L)

  • Diethyl ether (500 mL)

  • Water (750 mL)

  • Brine (250 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 2 L three-necked round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Addition funnel

  • Inert atmosphere setup (nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Setup: To a dry 2 L three-necked round-bottom flask under an inert atmosphere, add sodium hydride (48.0 g, 1.20 mol) and 800 mL of anhydrous THF.[1]

  • Formation of the Alkoxide: Slowly add a solution of (S)-1-phenylethanol (122.16 g, 1.00 mol) in 200 mL of anhydrous THF to the stirred suspension via an addition funnel over 1 hour. Control the exothermic reaction with an ice bath if necessary. After the addition, stir the mixture at room temperature for an additional hour.[1]

  • Methylation Reaction: Cool the reaction mixture to 0 °C. Slowly add methyl iodide (212.85 g, 1.50 mol) via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.[1]

  • Workup: Add 500 mL of diethyl ether and 500 mL of water to the flask. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with 2 x 250 mL of water and 1 x 250 mL of brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.[1]

  • Purification: Purify the crude product by fractional distillation under reduced pressure.[1]

Protocol 3: Hypothetical Diastereoselective Alkylation Using a Chiral Imine (Based on a Structural Analog)[5]

This protocol illustrates how a chiral amine, structurally similar to this compound's precursor, can be used for diastereoselective alkylation.

Step 1: Formation of the Chiral Imine

  • To a solution of cyclohexanone (B45756) (1.0 mmol) in toluene (B28343) (10 mL), add (S)-1-phenylethylamine (1.2 mmol).[5]

  • Heat the mixture to reflux using a Dean-Stark trap to remove water for 4-6 hours.[5]

  • Remove the solvent under reduced pressure to yield the crude chiral imine.[5]

Step 2: Diastereoselective Alkylation

  • Dissolve the crude chiral imine (1.0 mmol) in dry THF (10 mL) and cool to -78 °C under an inert atmosphere.[5]

  • Add a solution of lithium diisopropylamide (LDA) (1.1 mmol) in THF dropwise and stir for 1 hour at -78 °C.[5]

  • Add methyl iodide (1.5 mmol) and stir for an additional 4 hours at -78 °C.[5]

  • Quench the reaction with a saturated aqueous NH₄Cl solution and extract with diethyl ether.[5]

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]

Step 3: Hydrolysis and Removal of Chiral Auxiliary

  • Dissolve the crude alkylated imine in a mixture of THF (5 mL) and 1 M HCl (5 mL) and stir at room temperature for 12 hours.[5]

  • Neutralize the reaction mixture with saturated aqueous NaHCO₃ and extract with diethyl ether. The organic layer contains the product.[5]

  • To recover the chiral auxiliary, basify the aqueous layer with 1 M NaOH and extract with diethyl ether.[5]

  • Dry, concentrate, and purify the product (in this case, (S)-2-methylcyclohexanone) by column chromatography.[5]

Visualizations

Williamson_Ether_Synthesis Start (S)-1-Phenylethanol Alkoxide Sodium (S)-1-phenylethoxide Start->Alkoxide Deprotonation 0 °C to RT NaH NaH, THF Product (S)-(1-Methoxyethyl)benzene Alkoxide->Product SN2 Attack 0 °C to RT MeI CH3I Workup Aqueous Workup & Purification Product->Workup FinalProduct Pure Product Workup->FinalProduct

Caption: Experimental workflow for the synthesis of (S)-(1-Methoxyethyl)benzene.

Diastereoselective_Alkylation Ketone Prochiral Ketone (e.g., Cyclohexanone) Imine Chiral Imine Formation Ketone->Imine Auxiliary Chiral Auxiliary ((S)-1-phenylethylamine) Auxiliary->Imine Enamine Deprotonation (LDA) -78 °C Imine->Enamine Alkylation Alkylation (CH3I) -78 °C Enamine->Alkylation Hydrolysis Hydrolysis (HCl) & Workup Alkylation->Hydrolysis Product Chiral Product ((S)-2-methylcyclohexanone) Hydrolysis->Product RecoveredAux Recovered Auxiliary Hydrolysis->RecoveredAux

Caption: Workflow for a hypothetical diastereoselective alkylation.

References

Application Notes and Protocols for Diastereoselective Alkylation Using an (S)-1-Phenylethylamine Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric alkylation is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is intrinsically linked to its biological activity. Chiral auxiliaries are a powerful tool for achieving high levels of stereocontrol in these transformations. While (S)-(1-Methoxyethyl)benzene has been explored as a potential chiral auxiliary, a comprehensive review of the scientific literature indicates that it is not commonly employed or effective for diastereoselective alkylation. This is likely due to the ether oxygen's poor ability to form a rigid, chelated transition state with the metalated enolate, which is critical for inducing high diastereoselectivity.

In contrast, the structurally analogous chiral amine, (S)-1-phenylethylamine, is a well-established and highly effective chiral auxiliary for the diastereoselective alkylation of amides.[1] This document provides a detailed protocol for the use of (S)-1-phenylethylamine as a chiral auxiliary in diastereoselective alkylation, including the synthesis of the chiral amide, the alkylation reaction, and the subsequent cleavage of the auxiliary.

Principle of Asymmetric Induction

The use of (S)-1-phenylethylamine as a chiral auxiliary relies on its ability to create a sterically biased environment around a prochiral enolate.[1] The bulky phenyl group of the auxiliary effectively shields one face of the enolate, directing the approach of an incoming electrophile to the less hindered face.[2] This results in the preferential formation of one diastereomer.[1][2] Subsequent removal of the chiral auxiliary reveals the desired enantiomerically enriched product, and the auxiliary can often be recovered and reused.[1]

Quantitative Data Summary

The diastereoselectivity of the alkylation reaction is influenced by the substrate, electrophile, and reaction conditions. The following table summarizes representative data for the diastereoselective alkylation of amides derived from (S)-1-phenylethylamine.[1]

EntrySubstrateElectrophileBaseSolventTemp (°C)Diastereomeric Ratio (d.r.)
1N-propionyl-(S)-1-phenylethylamineMethyl IodideLDATHF-7890:10
2N-propionyl-(S)-1-phenylethylamineBenzyl BromideLDATHF-7895:5
3N-butyryl-(S)-1-phenylethylamineEthyl IodideNaHMDSTHF-7888:12

Note: This data is illustrative, and optimization of reaction conditions may be necessary to achieve high diastereoselectivity for different substrates.[1]

Experimental Protocols

I. Synthesis of the Chiral N-Acyl Amide

This protocol describes the formation of the chiral amide from a carboxylic acid and (S)-1-phenylethylamine.[1]

Materials:

  • Carboxylic acid (1.0 eq.)

  • (S)-1-phenylethylamine (1.0 eq.)

  • Coupling agent (e.g., DCC, EDC, or HATU) (1.1 eq.)

  • Activating agent (e.g., HOBt or DMAP) (0.1 eq.)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

Procedure:

  • To a solution of the desired carboxylic acid in an appropriate aprotic solvent at 0 °C, add the coupling agent and the activating agent.

  • Stir the mixture for 15-30 minutes.

  • Add (S)-1-phenylethylamine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, if using DCC or EDC, filter the reaction mixture to remove the precipitated urea (B33335) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired chiral N-acyl amide.[1]

II. Diastereoselective Alkylation

This protocol details the alkylation of the chiral N-acyl amide.[1]

Materials:

  • Chiral N-acyl amide (1.0 eq.)

  • Dry ethereal solvent (e.g., THF, diethyl ether)

  • Strong base (e.g., LDA, n-BuLi, or NaHMDS) (1.1 eq.)

  • Alkylating agent (e.g., alkyl halide) (1.2 eq.)

Procedure:

  • Dissolve the chiral N-acyl amide in a dry ethereal solvent under an inert atmosphere (e.g., argon, nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the strong base to generate the corresponding enolate.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add the desired alkylating agent to the enolate solution.

  • Continue stirring at -78 °C for 2-4 hours or until the reaction is complete as monitored by TLC.[1]

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification by column chromatography.[2]

III. Cleavage of the Chiral Auxiliary

This final step removes the auxiliary to yield the enantiomerically enriched carboxylic acid.[1]

Method A: Acidic Hydrolysis [1]

Materials:

  • Alkylated chiral amide

  • Solvent (e.g., acetic acid, dioxane)

  • Aqueous acid (e.g., 6 M HCl, 48% HBr)

Procedure:

  • Dissolve the alkylated chiral amide in a mixture of an appropriate solvent and aqueous acid.

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH, NaHCO₃).

  • Extract the product with an organic solvent. The aqueous layer, containing the protonated (S)-1-phenylethylamine, can be basified and extracted to recover the auxiliary.

  • Wash, dry, and concentrate the organic layer containing the desired carboxylic acid.

  • Purify the product by crystallization or column chromatography.[1]

Method B: Mild Cleavage with Methanesulfonic Acid [1]

Materials:

  • Alkylated N-(1-phenylethyl) carboxamide

  • Toluene

  • Methanesulfonic acid (MsOH)

Procedure:

  • Dissolve the N-(1-phenylethyl) carboxamide in toluene.

  • Add less than one equivalent of methanesulfonic acid.

  • Reflux the mixture until the reaction is complete as monitored by TLC.

  • Work-up the reaction as described for the acidic hydrolysis to isolate the desired amide and recover the chiral auxiliary.[1]

Visualizations

G cluster_0 Amide Synthesis cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage & Product Isolation a Carboxylic Acid c Coupling a->c b (S)-1-Phenylethylamine b->c d Chiral N-Acyl Amide c->d e Enolate Formation (Base, -78°C) d->e f Alkylation (Electrophile, -78°C) e->f g Alkylated Amide (Diastereomeric Mixture) f->g h Hydrolysis g->h i Enantiomerically Enriched Carboxylic Acid h->i j Recovered Auxiliary h->j

Caption: Experimental workflow for diastereoselective alkylation.

G cluster_0 Mechanism of Stereocontrol A Chiral N-Acyl Amide B Deprotonation (Base) A->B C Chelated Enolate Intermediate B->C D Steric Shielding by Phenyl Group C->D E Electrophilic Attack (from less hindered face) C->E F Major Diastereomer E->F

Caption: Role of the chiral auxiliary in inducing facial bias.

References

Application Notes and Protocols: Cleavage of the (S)-(1-Methoxyethyl)benzene Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(1-Methoxyethyl)benzene is a chiral molecule that, in principle, can function as a chiral auxiliary in asymmetric synthesis.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with a high degree of stereoselectivity.[2][3] An ideal auxiliary should be readily available, induce high diastereoselectivity, and be easily removed under mild conditions that do not compromise the stereochemical integrity of the product.[1][4]

While structurally related to the highly successful (S)-1-phenylethylamine auxiliary, comprehensive literature searches reveal that (S)-(1-Methoxyethyl)benzene is not a commonly employed chiral auxiliary.[1][4] Its inefficacy is likely due to the methoxy (B1213986) group's inability to form a rigid, chelated intermediate with a metal cation, which is a key feature for high diastereoselectivity in many N-acylated derivatives of (S)-1-phenylethylamine.[4]

Nevertheless, understanding the potential methods for its cleavage is crucial for researchers exploring novel chiral auxiliaries or encountering this moiety in other contexts. This document provides detailed protocols for the cleavage of the (S)-(1-methoxyethyl)benzene auxiliary, drawing upon established methods for analogous and structurally similar chiral directing groups. The primary methods for removal include oxidative cleavage, acidic hydrolysis, and reductive cleavage, each yielding a different functional group.

Cleavage Methods Overview

The choice of cleavage method depends on the desired functionality in the final product and the stability of the molecule to the reaction conditions. The table below summarizes the most common strategies that can be applied for the removal of an N-acyl derivative bearing the (S)-(1-methoxyethyl)benzene auxiliary.

Cleavage MethodTypical ReagentsProduct TypeKey Considerations
Oxidative Cleavage Lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) in THF/waterCarboxylic AcidMild conditions, often used for Evans' oxazolidinone auxiliaries. The auxiliary can be recovered.[2][4][5]
Acidic Hydrolysis Strong mineral acids (e.g., 6M HCl or H₂SO₄) in a co-solvent (e.g., dioxane)Carboxylic AcidHarsher conditions, may require elevated temperatures.[6]
Reductive Cleavage Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (B1222165) (LiBH₄) in an ethereal solvent (e.g., THF)AlcoholReduces the amide functionality to an alcohol.[2][6]
Hydrogenolysis Palladium on carbon (Pd/C) with a hydrogen source (H₂)AmineApplicable for cleaving the auxiliary from a nitrogen atom to yield a primary amine.[3][6]

Experimental Protocols

The following are detailed protocols for the cleavage of a substrate derivatized with the (S)-(1-methoxyethyl)benzene chiral auxiliary. These protocols are based on well-established procedures for analogous chiral auxiliaries.

Protocol 1: Oxidative Cleavage to a Carboxylic Acid

This method utilizes basic peroxide to cleave the auxiliary, yielding the corresponding chiral carboxylic acid.

Materials:

  • Substrate with (S)-(1-methoxyethyl)benzene auxiliary (1.0 eq)

  • Tetrahydrofuran (B95107) (THF)

  • Water (H₂O)

  • 30% Hydrogen peroxide (H₂O₂) (4.0 eq)

  • Lithium hydroxide (LiOH) (2.0 - 4.0 eq) as a 0.8 M aqueous solution

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Ethyl acetate (B1210297)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve the substrate (1.0 eq) in a 3:1 mixture of THF and water.[5]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the aqueous solution of hydrogen peroxide (4.0 eq).[5]

  • Add the aqueous solution of lithium hydroxide (2.0 - 4.0 eq) dropwise, maintaining the temperature at 0 °C.[4][5]

  • Stir the reaction mixture vigorously at 0 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of an aqueous solution of sodium sulfite at 0 °C to decompose excess peroxide.

  • Remove the organic solvent (THF) under reduced pressure.

  • Acidify the remaining aqueous layer with HCl to protonate the carboxylic acid product.

  • Extract the desired carboxylic acid product with ethyl acetate (3x volumes).

  • The chiral auxiliary can often be recovered from the aqueous layer by basification and subsequent extraction.[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography.

Protocol 2: Reductive Cleavage to an Alcohol

This protocol uses a strong reducing agent to cleave the amide bond, yielding the chiral alcohol.

Materials:

  • Substrate with (S)-(1-methoxyethyl)benzene auxiliary (1.0 eq)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Lithium aluminum hydride (LiAlH₄) (excess)

  • Rochelle's salt (potassium sodium tartrate) solution or aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the substrate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add lithium aluminum hydride (LiAlH₄) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, followed by an aqueous NaOH solution.[6]

  • Alternatively, quench with a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.[6]

  • Filter the resulting salts through a pad of Celite and wash thoroughly with an organic solvent (e.g., ethyl acetate).

  • Extract the filtrate with the same organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The desired alcohol and the N-alkylated chiral auxiliary can be separated by column chromatography.[6]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the use of a chiral auxiliary, from attachment to cleavage.

G General Workflow for Chiral Auxiliary Mediated Synthesis sub Prochiral Substrate attach Attach Auxiliary sub->attach aux (S)-(1-Methoxyethyl)benzene (Chiral Auxiliary) aux->attach diastereomer Diastereomeric Intermediate attach->diastereomer reaction Stereoselective Reaction (e.g., Alkylation) diastereomer->reaction product_d Diastereomerically Enriched Product reaction->product_d cleave Cleave Auxiliary product_d->cleave product_e Enantiomerically Enriched Product cleave->product_e aux_rec Recovered Chiral Auxiliary cleave->aux_rec

Caption: General workflow for a chiral auxiliary-mediated enantioselective reaction.

Cleavage Pathways

This diagram illustrates how different cleavage methods applied to the same intermediate yield different final products.

G Cleavage Pathways of the Chiral Auxiliary cluster_0 Cleavage Methods cluster_1 Final Products start Diastereomerically Enriched Intermediate ox Oxidative Cleavage (LiOH, H₂O₂) start->ox red Reductive Cleavage (LiAlH₄) start->red acid Acidic Hydrolysis (H₃O⁺) start->acid prod_acid Chiral Carboxylic Acid ox->prod_acid prod_alc Chiral Alcohol red->prod_alc acid->prod_acid

Caption: Different cleavage methods yield distinct chiral products.

References

Application Notes and Protocols: (1-Methoxyethyl)benzene as a Chiral Derivatizing Agent for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric purity is a critical step in the development and quality control of chiral compounds, particularly in the pharmaceutical industry where the biological activity of a drug can be highly dependent on its stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for structural elucidation, and when combined with the use of chiral derivatizing agents (CDAs), it becomes an effective tool for the determination of enantiomeric excess (ee).

Enantiomers, being non-superimposable mirror images, are indistinguishable in an achiral environment, such as a standard NMR solvent. A chiral derivatizing agent, which is an enantiomerically pure compound, reacts with a racemic or scalemic mixture of a chiral analyte to form a pair of diastereomers. Unlike enantiomers, diastereomers have distinct physical and chemical properties, resulting in different chemical shifts in their NMR spectra. The ratio of the integrals of the well-resolved signals corresponding to each diastereomer is directly proportional to the enantiomeric ratio of the original analyte.

While (1-Methoxyethyl)benzene is not widely documented as a conventional chiral derivatizing agent for NMR spectroscopy, its structural similarity to known derivatizing agents like 1-phenylethanol (B42297) and 1-phenylethylamine (B125046) suggests its potential for this application. This document provides a hypothetical framework and detailed protocols for the use of (S)-(1-Methoxyethyl)benzene as a chiral derivatizing agent for the determination of enantiomeric excess of chiral carboxylic acids by ¹H NMR.

Principle of Action

The fundamental principle involves the conversion of a pair of enantiomeric carboxylic acids, (R)- and (S)-acid, into a pair of diastereomeric esters by reaction with enantiomerically pure (S)-(1-Methoxyethyl)benzene. The chiral center in (S)-(1-Methoxyethyl)benzene creates a distinct chemical environment for the nuclei of the (R)- and (S)-acid moieties in the resulting diastereomeric esters. This difference in the chemical environment leads to a separation of their signals in the ¹H NMR spectrum, allowing for their individual quantification.

The reaction to form the diastereomeric esters can be achieved through standard esterification procedures, such as activation of the carboxylic acid to an acid chloride followed by reaction with the alcohol functionality of a hydrolyzed form of this compound (i.e., 1-phenylethanol), or more directly if a suitable derivative of this compound with a reactive handle is employed. For the purpose of this protocol, we will consider the derivatization of a chiral carboxylic acid with (S)-1-phenylethanol, the precursor to (S)-(1-Methoxyethyl)benzene, as a practical and well-established approach. The resulting diastereomeric esters will exhibit distinct chemical shifts, particularly for protons close to the newly formed ester linkage and the chiral centers.

Experimental Protocols

Protocol 1: Derivatization of a Chiral Carboxylic Acid with (S)-1-Phenylethanol

This protocol describes the formation of diastereomeric esters from a racemic mixture of a chiral carboxylic acid and enantiomerically pure (S)-1-phenylethanol.

Materials:

  • Racemic chiral carboxylic acid (e.g., 2-phenylpropanoic acid)

  • (S)-1-Phenylethanol (≥99% ee)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the racemic chiral carboxylic acid (1.0 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Addition of Chiral Alcohol: To the solution from step 1, add (S)-1-phenylethanol (1.1 eq).

  • Coupling Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to isolate the diastereomeric esters.

  • Sample Preparation for NMR: Dissolve approximately 10-20 mg of the purified diastereomeric ester mixture in 0.6 mL of CDCl₃.

Protocol 2: ¹H NMR Analysis for the Determination of Enantiomeric Excess

This protocol outlines the procedure for acquiring and analyzing the ¹H NMR spectrum of the diastereomeric ester mixture to determine the enantiomeric excess of the original carboxylic acid.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better resolution)

Procedure:

  • Data Acquisition: Acquire a ¹H NMR spectrum of the sample prepared in Protocol 1. Ensure a sufficient number of scans to obtain a high signal-to-noise ratio.

  • Data Processing: Process the acquired spectrum using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton in each of the two diastereomers. Protons in close proximity to the chiral centers, such as the methine proton of the alcohol moiety or the alpha-proton of the acid moiety, are often good candidates.

    • Integrate the area of these two distinct signals.

  • Calculation of Diastereomeric and Enantiomeric Excess:

    • The diastereomeric excess (de) is calculated from the integrals (I) of the two signals: de (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100

    • Since the derivatizing agent is enantiomerically pure, the calculated diastereomeric excess is equivalent to the enantiomeric excess (ee) of the original chiral carboxylic acid.

Data Presentation

The efficacy of a chiral derivatizing agent is determined by the magnitude of the chemical shift difference (Δδ) between the signals of the two diastereomers. A larger Δδ value indicates better separation and more accurate integration. The following table provides a representative summary of the expected ¹H NMR data for the diastereomeric esters formed from a chiral carboxylic acid and (S)-1-phenylethanol.

ProtonDiastereomer 1 (S,R) δ (ppm)Diastereomer 2 (S,S) δ (ppm)Δδ (ppm)
Acid α-H2.852.950.10
Alcohol CH5.905.850.05
Alcohol CH₃1.501.450.05

Note: The chemical shift values are hypothetical and will vary depending on the specific chiral carboxylic acid used.

Visualizations

Derivatization_Workflow cluster_synthesis Derivatization cluster_analysis Analysis racemic_acid Racemic Carboxylic Acid reaction Esterification (DCC, DMAP) racemic_acid->reaction chiral_alcohol (S)-1-Phenylethanol chiral_alcohol->reaction diastereomers Diastereomeric Ester Mixture reaction->diastereomers nmr_analysis ¹H NMR Spectroscopy diastereomers->nmr_analysis quantification Integration and Calculation of ee nmr_analysis->quantification

Caption: Workflow for the determination of enantiomeric excess using (S)-1-phenylethanol as a chiral derivatizing agent.

NMR_Principle cluster_reactants Reactants cluster_products Products (Diastereomers) cluster_nmr ¹H NMR Spectrum R_acid (R)-Carboxylic Acid SR_ester (S,R)-Ester R_acid->SR_ester S_acid (S)-Carboxylic Acid SS_ester (S,S)-Ester S_acid->SS_ester S_alcohol (S)-1-Phenylethanol S_alcohol->SR_ester S_alcohol->SS_ester nmr_spectrum Distinct Signals (Different Chemical Shifts) SR_ester->nmr_spectrum SS_ester->nmr_spectrum

Caption: Principle of diastereomer formation and their distinct signals in NMR spectroscopy.

Conclusion

The use of chiral derivatizing agents in conjunction with NMR spectroscopy is a robust method for determining the enantiomeric purity of chiral compounds. While this compound itself is not a commonly cited CDA, its precursor, (S)-1-phenylethanol, serves as an excellent and readily available alternative for the derivatization of chiral carboxylic acids. The protocols and principles outlined in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to apply this methodology in their work. The key to successful application lies in achieving good separation of the diastereomeric signals in the NMR spectrum, which may require optimization of the derivatization reaction and NMR acquisition parameters.

Troubleshooting & Optimization

Technical Support Center: Optimizing Williamson Ether Synthesis of (1-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (1-Methoxyethyl)benzene via the Williamson ether synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction yield of this compound consistently low?

Low yields can be attributed to several factors, primarily competing side reactions and suboptimal reaction conditions.[1][2]

  • Competing E2 Elimination: The most significant side reaction is the E2 elimination of the alkylating agent, which is promoted by the basic alkoxide.[1][2] This is especially prevalent with secondary and tertiary alkyl halides.[1]

    • Solution: Since the synthesis of this compound involves the methylation of 1-phenylethanol (B42297), a secondary alcohol, the choice of the methylating agent is crucial. Using a primary methylating agent like methyl iodide significantly minimizes the potential for elimination.[3][4]

  • Incomplete Deprotonation: The alcohol, 1-phenylethanol, must be fully deprotonated to form the nucleophilic alkoxide.[1] Incomplete deprotonation leads to unreacted starting material.

    • Solution: Use a sufficiently strong base, such as sodium hydride (NaH), to ensure complete and irreversible deprotonation of the alcohol.[5][6]

  • Steric Hindrance: Significant steric bulk around the reaction center can impede the SN2 backside attack, slowing down the desired ether formation and favoring side reactions.[1]

    • Solution: While 1-phenylethanol is a secondary alcohol, using a small methylating agent like methyl iodide minimizes steric hindrance.[3]

  • Insufficient Reaction Time or Temperature: The reaction may not proceed to completion if the time or temperature is inadequate.[2][7]

    • Solution: Williamson ether syntheses are typically run at temperatures between 50 to 100°C for 1 to 8 hours.[2][5] Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.

Q2: I am observing a significant amount of an alkene byproduct in my reaction mixture. What is the cause and how can I prevent it?

The formation of an alkene byproduct is a clear indication of a competing E2 elimination reaction.[1][5]

  • Cause: The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the leaving group on the alkyl halide, resulting in an alkene.[1]

  • Prevention Strategies:

    • Substrate Selection: The most effective way to minimize elimination is to use a primary alkyl halide.[1][4] For the synthesis of this compound, methyl iodide is the ideal methylating agent.[3]

    • Temperature Control: Lower reaction temperatures generally favor the SN2 pathway over E2 elimination.[1][2] If elimination is a significant issue, consider running the reaction at a lower temperature for a longer duration.[5]

    • Choice of Base: While a strong base is necessary for deprotonation, a highly hindered base can favor proton abstraction over nucleophilic attack if the substrate is sterically crowded. However, with a primary methylating agent, this is less of a concern.

Q3: My reaction seems to be incomplete, with a significant amount of unreacted 1-phenylethanol remaining. What could be the problem?

Incomplete reactions are often due to issues with the deprotonation step or the reactivity of the alkylating agent.

  • Insufficient Base: An inadequate amount of base will result in incomplete formation of the alkoxide.

    • Solution: Use a slight excess of the base (e.g., 1.2 equivalents of NaH) to ensure complete deprotonation of the alcohol.[3]

  • Poor Quality Base: The sodium hydride may be old or have been improperly stored, leading to reduced activity.

    • Solution: Use fresh, high-quality sodium hydride. A common form is a 60% dispersion in mineral oil, which should be handled under an inert atmosphere.[3]

  • Protic Solvents: The presence of water or other protic solvents will quench the alkoxide, preventing it from reacting with the alkylating agent.[2]

    • Solution: Use anhydrous solvents, such as dry tetrahydrofuran (B95107) (THF), and ensure all glassware is thoroughly dried before use.[3] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Williamson ether synthesis for this compound?

The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] First, a strong base is used to deprotonate 1-phenylethanol, forming a sodium phenylethoxide intermediate. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of a methylating agent (e.g., methyl iodide) in a backside attack. This concerted step results in the formation of the ether and the displacement of the leaving group (iodide).[7][8]

Q2: What are the ideal starting materials for the synthesis of this compound?

There are two theoretical routes for synthesizing an unsymmetrical ether via the Williamson synthesis. For this compound, the preferred pathway involves the reaction of the sodium salt of 1-phenylethanol (the alkoxide) with a methyl halide.[3][8] The alternative, reacting sodium methoxide (B1231860) with 1-chloro-1-phenylethane, is less favorable as it involves a secondary alkyl halide, which is more prone to elimination reactions.[4]

Q3: What are the recommended reaction conditions for this synthesis?

Optimal conditions for the synthesis of (S)-(1-Methoxyethyl)benzene include:

  • Base: Sodium hydride (NaH) is a common and effective base for deprotonating the alcohol.[3]

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) are ideal as they do not solvate the nucleophile, thus enhancing its reactivity.[2][3]

  • Methylating Agent: Methyl iodide (CH₃I) is a highly reactive and suitable methylating agent.[3]

  • Temperature: The reaction is typically carried out at temperatures ranging from 0°C for the deprotonation and methylation steps, followed by warming to room temperature.[8]

Q4: How can the product, this compound, be purified?

After the reaction is complete, a standard work-up procedure is employed. This involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer, and drying it.[8] The crude product can then be purified by fractional distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel.[3][8]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of (S)-(1-Methoxyethyl)benzene.

ParameterValue/TypeNotes
Starting Material (S)-1-PhenylethanolThe enantiomeric purity of the starting material will determine the maximum possible enantiomeric excess of the product.[3]
Base Sodium Hydride (NaH)Typically used as a 60% dispersion in mineral oil.[3]
Methylating Agent Methyl Iodide (CH₃I)A highly reactive primary alkyl halide.[3]
Solvent Anhydrous Tetrahydrofuran (THF)A polar aprotic solvent is crucial to favor the SN2 reaction.[3]
Stoichiometry
(S)-1-Phenylethanol1.0 equivalent
Sodium Hydride1.2 equivalentsA slight excess ensures complete deprotonation.[3]
Methyl Iodide1.2 equivalents
Reaction Temperature 0°C to Room TemperatureDeprotonation and methylation are initiated at 0°C.[8]
Reaction Time 1 - 3 hoursReaction progress should be monitored by TLC.
Typical Yield 70 - 90%Yields can vary based on reaction scale and purity of reagents.

Detailed Experimental Protocol

This protocol details a general procedure for the synthesis of (S)-(1-Methoxyethyl)benzene from (S)-1-phenylethanol.[3][8]

Materials:

  • (S)-1-Phenylethanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Methyl Iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar.[3]

  • Solvent Addition: Add anhydrous THF to the flask.[3]

  • Deprotonation: Cool the suspension to 0°C using an ice bath. Slowly add a solution of (S)-1-phenylethanol (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride.[3][8] Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.[8]

  • Methylation: Cool the freshly prepared alkoxide solution back to 0°C. Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.[8] Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.[8]

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8] The crude product can be purified by fractional distillation under reduced pressure to yield pure (S)-(1-Methoxyethyl)benzene.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add NaH to dry flask under N2/Ar add_solvent 2. Add anhydrous THF prep->add_solvent deprotonation 3. Cool to 0°C, add 1-phenylethanol in THF add_solvent->deprotonation stir_rt 4. Stir at RT until H2 evolution ceases deprotonation->stir_rt methylation 5. Cool to 0°C, add CH3I stir_rt->methylation stir_complete 6. Stir at RT until reaction is complete methylation->stir_complete quench 7. Quench with sat. aq. NH4Cl stir_complete->quench extract 8. Extract with Diethyl Ether quench->extract wash_dry 9. Wash with brine, dry over MgSO4 extract->wash_dry concentrate 10. Concentrate under reduced pressure wash_dry->concentrate purify 11. Purify by fractional distillation concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart cluster_causes Potential Causes start Low Yield of this compound elimination E2 Elimination Side Reaction start->elimination incomplete_deprotonation Incomplete Deprotonation start->incomplete_deprotonation suboptimal_conditions Suboptimal Reaction Conditions start->suboptimal_conditions use_primary_halide Use Primary Methylating Agent (CH3I) elimination->use_primary_halide lower_temp Lower Reaction Temperature elimination->lower_temp strong_base Use Strong Base (NaH) incomplete_deprotonation->strong_base anhydrous_solvent Use Anhydrous Solvent (THF) incomplete_deprotonation->anhydrous_solvent optimize_time_temp Optimize Reaction Time and Temperature suboptimal_conditions->optimize_time_temp

Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of (1-Methoxyethyl)benzene by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (1-Methoxyethyl)benzene by fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Fractional distillation under reduced pressure is the most effective method for purifying this compound, especially after synthesis via Williamson ether synthesis.[1][2][3] This technique is ideal for separating the desired product from unreacted starting materials, solvents, and potential side products which may have close boiling points at atmospheric pressure.

Q2: What are the expected boiling points of this compound at different pressures?

A2: The boiling point of this compound is dependent on the pressure. Operating at reduced pressure is recommended to prevent potential thermal decomposition.

Pressure (Torr)Boiling Point (°C)
760160.4[4]
5377[5]

Q3: What are the likely impurities in a crude sample of this compound synthesized via Williamson ether synthesis?

A3: Common impurities include unreacted starting materials such as (S)-1-phenylethanol and methyl iodide, as well as solvents like tetrahydrofuran (B95107) (THF) and diethyl ether used during synthesis and workup.[1][6]

Q4: Can this compound form explosive peroxides?

A4: Yes, like other ethers, this compound is susceptible to the formation of explosive peroxides upon exposure to air and light, especially during prolonged storage.[7][8][9] It is crucial to test for the presence of peroxides before distillation and to handle the compound with appropriate safety precautions.

Q5: At what temperature might this compound start to decompose?

A5: While specific data for this compound is limited, aromatic ethers can undergo thermal decomposition at elevated temperatures.[10][11][12] Distillation at reduced pressure lowers the required temperature, thereby minimizing the risk of decomposition.

Troubleshooting Guide

This guide addresses common issues encountered during the fractional distillation of this compound.

Issue 1: Fluctuating Boiling Point

Symptoms:

  • The temperature reading on the thermometer is unstable, not holding a steady value during the collection of a fraction.

Possible Causes & Solutions:

CauseSolution
Inadequate Heating Ensure the heating mantle is in good contact with the distillation flask and that the heat is distributed evenly. A sand bath or a well-fitted heating mantle is recommended. For stubborn reflux, consider insulating the distillation head with glass wool or aluminum foil.[13]
Pressure Fluctuations Check the vacuum system for leaks. Ensure all joints are properly sealed with grease.[14] A fluctuating vacuum will cause the boiling point to change.[15]
Bumping of the Liquid Vigorous, uneven boiling can lead to temperature fluctuations. Use a magnetic stir bar for smooth boiling. Boiling stones are not effective under vacuum.[14]
Presence of Volatile Impurities A lower, fluctuating boiling point at the beginning of the distillation indicates the presence of volatile impurities. Collect this forerun separately until the temperature stabilizes at the expected boiling point of the product.
Issue 2: Poor Separation of Product from Impurities

Symptoms:

  • Analysis of the collected fractions (e.g., by GC or NMR) shows significant contamination with starting materials or other impurities.

Possible Causes & Solutions:

CauseSolution
Distillation Rate is Too Fast A rapid distillation rate does not allow for proper equilibrium to be established in the fractionating column, leading to poor separation. Reduce the heating rate to achieve a slow, steady collection of distillate (typically 1-2 drops per second).
Inefficient Fractionating Column For impurities with very close boiling points, a more efficient fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column) may be necessary.
Incorrect Thermometer Placement The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[13]
Issue 3: No Distillate is Collected

Symptoms:

  • The liquid in the distillation flask is boiling, but no liquid is condensing and collecting in the receiving flask.

Possible Causes & Solutions:

CauseSolution
Insufficient Heating The vapor is not reaching the condenser. Gradually increase the temperature of the heating mantle. Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss.[13]
Condenser Water is Too Cold If the product has a relatively high melting point, it could solidify in the condenser, causing a blockage. Use slightly warmer water in the condenser or turn off the water flow periodically to allow the product to melt and flow through.
System Leak A significant leak in the vacuum system can prevent the vapor from being drawn through the apparatus. Check all connections and re-grease joints if necessary.
Issue 4: Product Discoloration

Symptoms:

  • The collected this compound is yellow or brown instead of colorless.

Possible Causes & Solutions:

CauseSolution
Thermal Decomposition The distillation temperature is too high, causing the product to decompose.[10][11] Reduce the pressure further to lower the boiling point.
Presence of Peroxides Peroxides can cause discoloration and are a significant safety hazard. Test for peroxides before distillation and treat to remove them if present.[7][9]
Oxidation of Impurities Some impurities may be sensitive to air and heat, leading to colored byproducts. Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Testing for Peroxides
  • To 1 mL of the this compound in a test tube, add 1 mL of a freshly prepared 10% aqueous solution of potassium iodide.

  • Add a drop of glacial acetic acid and shake the mixture.

  • The formation of a yellow to brown color indicates the presence of peroxides.

Protocol 2: Fractional Distillation of this compound
  • Preparation: Ensure the crude this compound has been tested for and is free of peroxides. Assemble a fractional distillation apparatus with a vacuum adapter. All glassware must be dry and joints lightly greased.[14]

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to a round-bottom flask. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system.

  • Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask gently using a heating mantle.

  • Collecting Fractions:

    • Collect any low-boiling forerun that comes over at a temperature significantly lower than the expected boiling point of the product.

    • Once the temperature stabilizes at the boiling point of this compound at the recorded pressure, change the receiving flask to collect the pure product.

    • Continue to collect the fraction as long as the temperature remains constant.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point at 760 Torr (°C)Boiling Point at Reduced Pressure (°C / Torr)
This compound 136.19160.4[4]77 / 53[5]
(S)-1-Phenylethanol122.16204[16]98 / 20,[17] 88-89 / 10[18]
Methyl Iodide141.9442.4[3]-
Tetrahydrofuran (THF)72.1166[5]-
Diethyl Ether74.1234.6[1]-

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_symptoms Identify Symptoms cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Distillation Problem Observed fluctuating_bp Fluctuating Boiling Point start->fluctuating_bp poor_separation Poor Separation start->poor_separation no_distillate No Distillate start->no_distillate discoloration Product Discoloration start->discoloration heating_issue Heating/Insulation fluctuating_bp->heating_issue pressure_issue Pressure Fluctuation/Leak fluctuating_bp->pressure_issue bumping Bumping fluctuating_bp->bumping impurities Volatile Impurities fluctuating_bp->impurities rate_issue Distillation Rate Too Fast poor_separation->rate_issue column_issue Inefficient Column poor_separation->column_issue thermometer_issue Thermometer Placement poor_separation->thermometer_issue no_distillate->heating_issue no_distillate->pressure_issue blockage Condenser Blockage no_distillate->blockage decomposition Thermal Decomposition discoloration->decomposition peroxides Peroxide Formation discoloration->peroxides adjust_heat Adjust/Insulate Heating heating_issue->adjust_heat check_vacuum Check Vacuum System pressure_issue->check_vacuum add_stirring Ensure Proper Stirring bumping->add_stirring collect_forerun Collect Forerun impurities->collect_forerun slow_distillation Slow Distillation Rate rate_issue->slow_distillation use_better_column Use More Efficient Column column_issue->use_better_column reposition_thermometer Reposition Thermometer thermometer_issue->reposition_thermometer adjust_condenser Adjust Condenser Temp. blockage->adjust_condenser lower_pressure Lower Distillation Pressure decomposition->lower_pressure test_peroxides Test/Remove Peroxides peroxides->test_peroxides

Caption: Troubleshooting workflow for fractional distillation.

FractionalDistillationSetup cluster_setup Fractional Distillation Apparatus (Vacuum) heating_mantle Heating Mantle (with Stirring) distillation_flask Distillation Flask (Crude Product + Stir Bar) heating_mantle->distillation_flask fractionating_column Fractionating Column (e.g., Vigreux) distillation_flask->fractionating_column distillation_head Distillation Head fractionating_column->distillation_head thermometer Thermometer distillation_head->thermometer condenser Condenser (Water Out) distillation_head->condenser vacuum_adapter Vacuum Adapter condenser->vacuum_adapter water_in Water In water_in->condenser Cooling Water receiving_flask Receiving Flask vacuum_adapter->receiving_flask to_vacuum To Vacuum Trap & Pump vacuum_adapter->to_vacuum

Caption: Diagram of a fractional distillation setup for purification under reduced pressure.

References

Technical Support Center: Synthesis of (S)-(1-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to improve the yield and troubleshoot the synthesis of (S)-(1-Methoxyethyl)benzene. The primary synthetic route discussed is the Williamson ether synthesis, starting from (S)-1-phenylethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing (S)-(1-Methoxyethyl)benzene?

A1: The most prevalent and effective method is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of the precursor, (S)-1-phenylethanol, using a strong base to form an alkoxide. This alkoxide then acts as a nucleophile, attacking a methylating agent in an SN2 reaction to form the desired ether.[1][2]

Q2: What is the expected yield for this synthesis?

A2: Under optimized conditions, the isolated yield of (S)-(1-Methoxyethyl)benzene is typically high, often exceeding 90%.[3] However, yields can be lower if experimental conditions are not ideal.

Q3: Does the stereochemistry of the starting material, (S)-1-phenylethanol, affect the product?

A3: Yes, the enantiomeric excess of the (S)-1-phenylethanol directly determines the maximum possible enantiomeric excess of the final product.[3] The Williamson ether synthesis proceeds with retention of configuration at the chiral center of the alcohol, meaning the stereochemistry is preserved during the reaction.[3][4]

Q4: What are the critical parameters for ensuring a high yield?

A4: The most critical parameters include:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used.[5]

  • Purity of Reagents: Use of high-purity (S)-1-phenylethanol, base, and methylating agent is crucial to prevent side reactions.[5]

  • Choice of Base and Solvent: A strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) is a common and effective combination.[3][6]

  • Temperature Control: Proper temperature control during deprotonation and methylation is essential to manage the reaction rate and minimize side reactions.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Presence of Water: Moisture in the reaction will quench the strong base (e.g., NaH) and can hydrolyze the methylating agent.[5]1. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).
2. Inactive Base: The sodium hydride may have been deactivated due to improper storage or handling. Deactivated NaH often appears gray instead of white.2. Use fresh, high-quality sodium hydride. If it is a dispersion in mineral oil, wash it with anhydrous hexane (B92381) or pentane (B18724) before use to remove the oil.
3. Incomplete Deprotonation: Insufficient base or reaction time for the alkoxide formation step.3. Use a slight excess of the base (typically 1.1-1.2 equivalents).[3] Allow sufficient time for the deprotonation to complete, which can be monitored by the cessation of hydrogen gas evolution.
4. Poor Quality Methylating Agent: The methyl iodide or dimethyl sulfate (B86663) may have degraded.4. Use a fresh bottle of the methylating agent. Methyl iodide should be colorless; a brown or violet color indicates the presence of iodine, which can be removed by washing with a sodium thiosulfate (B1220275) solution.
Presence of Alkene Byproduct (Styrene) 1. E2 Elimination: Although the methylating agent is a primary halide, the alkoxide is derived from a secondary alcohol. If the reaction temperature is too high, the alkoxide can act as a base and promote the E2 elimination of the methylating agent (though less likely) or potentially side reactions of the starting material if impurities are present.[1][7]1. Maintain a low temperature, especially during the addition of the methylating agent (typically 0 °C).[3] Avoid excessive heating during the reaction.
Product is Contaminated with Starting Material ((S)-1-phenylethanol) 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate amount of base or methylating agent, or low temperature.1. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Ensure a slight excess of both the base and methylating agent are used. If the reaction stalls, consider extending the reaction time or allowing it to warm to room temperature.
2. Inefficient Work-up: The unreacted alcohol was not fully removed during the extraction and washing steps.2. During the aqueous work-up, washing the organic layer with water and brine will help remove the more polar starting alcohol.[2]
Difficulty in Purification 1. Similar Boiling Points: If fractional distillation is used, impurities with boiling points close to the product can be difficult to separate.1. For high purity, flash column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be more effective than distillation for removing closely related impurities.[3]
2. Presence of Mineral Oil: If using NaH in mineral oil and it was not washed, the oil can contaminate the product.2. Wash the NaH dispersion with an anhydrous non-polar solvent before use. If the product is already contaminated, purification by column chromatography is recommended.

Experimental Protocols

Standard Protocol for the Synthesis of (S)-(1-Methoxyethyl)benzene

This protocol is based on the Williamson ether synthesis.[1][3]

Materials:

  • (S)-1-phenylethanol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) (1.2 eq)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Alkoxide:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add the sodium hydride dispersion.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of (S)-1-phenylethanol in anhydrous THF to the NaH suspension dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.[3]

  • Methylation:

    • Cool the freshly prepared alkoxide solution back to 0 °C.

    • Add methyl iodide dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours or overnight. Monitor the reaction's progress by TLC until the starting material is consumed.[3]

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to decompose any unreacted NaH.[3]

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with water and then with brine.[3]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.[2]

    • The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography.[2][3]

Data Presentation

Table 1: Typical Reaction Parameters and Outcomes

ParameterValueNotes
Starting Material (S)-1-PhenylethanolThe enantiomeric excess of the starting material will dictate the maximum enantiomeric excess of the product.[3]
Base Sodium Hydride (NaH)Typically used as a 60% dispersion in mineral oil. A slight excess (1.1-1.2 eq) is recommended.[3]
Methylating Agent Methyl Iodide (CH₃I)A slight excess (1.1-1.5 eq) helps drive the reaction to completion.[3]
Solvent Anhydrous Tetrahydrofuran (THF)A polar aprotic solvent is crucial to prevent side reactions with the base.[3]
Reaction Temperature 0 °C to Room TemperatureDeprotonation is initiated at 0 °C for better control. The methylation step can be run at room temperature.[3]
Reaction Time 2 - 6 hoursMonitoring by TLC is recommended to determine completion.[3]
Typical Isolated Yield >90%Yields are highly dependent on the experimental setup and purity of reagents.[3]
Expected Enantiomeric Excess (e.e.) >99%The reaction proceeds with retention of configuration.[3]

Visualizations

Synthesis_Workflow A Reaction Setup - Flame-dried glassware - Inert atmosphere (N2/Ar) - Add NaH and anhydrous THF B Alkoxide Formation - Cool to 0 °C - Slowly add (S)-1-phenylethanol in THF - Stir at 0 °C, then warm to RT - Monitor H2 evolution A->B Step 1 C Methylation (SN2) - Cool to 0 °C - Add methyl iodide dropwise - Warm to RT and stir - Monitor by TLC B->C Step 2 D Work-up - Quench with aq. NH4Cl at 0 °C - Extract with diethyl ether - Wash with water and brine C->D Step 3 E Purification - Dry organic layer (MgSO4) - Concentrate in vacuo - Purify by distillation or chromatography D->E Step 4 F Final Product (S)-(1-Methoxyethyl)benzene E->F Step 5

Caption: Experimental workflow for the synthesis of (S)-(1-Methoxyethyl)benzene.

Troubleshooting_Logic start Low Yield Observed check_reagents 1. Check Reagents & Conditions - Anhydrous? - Base active? - Reagents pure? start->check_reagents check_reaction 2. Analyze Reaction Mixture (TLC/GC) - Starting material present? - Byproducts formed? check_reagents->check_reaction incomplete_rxn Incomplete Reaction check_reaction->incomplete_rxn Yes side_reactions Side Reactions (e.g., Elimination) check_reaction->side_reactions Yes solution1 Solutions: - Increase reaction time - Check stoichiometry (use slight excess of NaH/CH3I) - Ensure complete deprotonation incomplete_rxn->solution1 solution2 Solutions: - Lower reaction temperature - Ensure slow addition of reagents side_reactions->solution2

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Methylation of 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of 1-phenylethanol (B42297). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the methylation of 1-phenylethanol?

The primary reaction for the methylation of 1-phenylethanol is typically a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group of 1-phenylethanol to form an alkoxide, which then acts as a nucleophile and attacks a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), in an S(_N)2 reaction to form 1-methoxy-1-phenylethane.

Q2: What are the most common side reactions observed during the methylation of 1-phenylethanol?

The most common side reactions are:

  • Elimination (Dehydration): The formation of styrene (B11656) through an E2 elimination mechanism is a major competing reaction, especially since 1-phenylethanol is a secondary alcohol.[1][2]

  • Oxidation: 1-phenylethanol can be oxidized to acetophenone (B1666503), particularly if any oxidizing agents are present or under certain reaction conditions.[3]

Q3: What are the key factors that influence the outcome of the methylation reaction?

Several factors can significantly impact the yield of the desired methylated product versus the side products:

  • Choice of Base: The strength and steric hindrance of the base used to deprotonate the alcohol are critical.

  • Solvent: The polarity and protic/aprotic nature of the solvent can influence the rates of both the desired S(_N)2 reaction and the competing E2 elimination.

  • Temperature: Reaction temperature can affect the selectivity, with higher temperatures often favoring the elimination reaction.

  • Methylating Agent: The reactivity of the methylating agent can play a role in the reaction's success.

Troubleshooting Guides

Issue 1: Low Yield of 1-Methoxy-1-phenylethane

Symptoms:

  • The desired ether product is obtained in a lower-than-expected yield.

  • A significant amount of starting material (1-phenylethanol) remains unreacted.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Deprotonation Use a sufficiently strong base to ensure complete conversion of 1-phenylethanol to its alkoxide. Sodium hydride (NaH) is a common and effective choice for deprotonating alcohols.[2]
Reaction Time Too Short Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS) to ensure it has gone to completion. Williamson ether syntheses can take from 1 to 8 hours.
Low Reaction Temperature While high temperatures can favor side reactions, a temperature that is too low may result in a very slow reaction rate. A typical temperature range for Williamson ether synthesis is 50-100 °C.
Poor Quality Reagents Ensure that all reagents, especially the solvent and the methylating agent, are anhydrous and of high purity. Moisture can quench the alkoxide and hydrolyze the methylating agent.
Issue 2: High Yield of Styrene (Elimination Product)

Symptoms:

  • The major product isolated is styrene, with only a small amount of the desired ether.

  • Analysis of the crude reaction mixture (e.g., by GC-MS) shows a large peak corresponding to styrene.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Base is Too Sterically Hindered While strong, bulky bases are excellent for promoting elimination, they are detrimental to the S(_N)2 reaction. Avoid using bulky bases like potassium tert-butoxide. A less hindered base like sodium hydride is preferable.[2]
High Reaction Temperature Elimination reactions are often favored at higher temperatures. Try running the reaction at a lower temperature to favor the S(_N)2 pathway.
Inappropriate Solvent Choice Polar aprotic solvents such as THF, DMF, or DMSO are generally preferred for S(_N)2 reactions as they solvate the cation of the alkoxide, leaving a more "naked" and reactive nucleophile. Protic solvents can solvate the nucleophile, reducing its reactivity and potentially favoring elimination.
Issue 3: Presence of Acetophenone in the Product Mixture

Symptoms:

  • An unexpected peak corresponding to acetophenone is observed during product analysis (e.g., GC-MS).

  • The isolated product has a characteristic odor of acetophenone.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Oxidation of the Starting Material This can occur if the starting 1-phenylethanol has been partially oxidized prior to the reaction or if there are oxidizing contaminants in the reaction mixture. Ensure the purity of the starting material and use fresh, high-quality reagents.
Reaction Conditions Promoting Oxidation While less common under standard Williamson ether synthesis conditions, certain combinations of reagents or impurities might lead to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Data Presentation

While specific quantitative yields can vary significantly based on the exact experimental conditions, the following table summarizes the general trends observed in the methylation of secondary alcohols like 1-phenylethanol.

Reaction ConditionEffect on 1-Methoxy-1-phenylethane (S(_N)2) YieldEffect on Styrene (E2) Yield
Base: Sodium Hydride (NaH)Generally FavorableMinimized compared to bulky bases
Base: Potassium tert-Butoxide (t-BuOK)Significantly ReducedSignificantly Increased
Solvent: THF, DMF (Polar Aprotic)Generally FavorableLess favored than in protic solvents
Solvent: Ethanol (Protic)ReducedCan be significant
Temperature: Lower (e.g., 50-70 °C)FavorableMinimized
Temperature: Higher (e.g., >100 °C)ReducedSignificantly Increased

Experimental Protocols

Protocol 1: Methylation of 1-Phenylethanol using Methyl Iodide and Sodium Hydride

This protocol describes a general procedure for the Williamson ether synthesis of 1-phenylethanol.

Materials:

  • 1-Phenylethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH(_3)I)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask, magnetic stirrer, condenser, and other standard glassware

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1-phenylethanol (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium salt of 1-phenylethanol.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux (around 65 °C) for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of a saturated aqueous NH(_4)Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-methoxy-1-phenylethane.

Protocol 2: Methylation of 1-Phenylethanol using Dimethyl Sulfate and Potassium Carbonate

This protocol offers an alternative using a less hazardous methylating agent and a weaker base.

Materials:

  • 1-Phenylethanol

  • Dimethyl sulfate ((CH(_3))(_2)SO(_4))

  • Anhydrous potassium carbonate (K(_2)CO(_3))

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • In a round-bottom flask, dissolve 1-phenylethanol (1.0 equivalent) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • Heat the mixture to 50-60 °C with vigorous stirring.

  • Slowly add dimethyl sulfate (1.2 equivalents) dropwise to the heated suspension.

  • Maintain the reaction at 50-60 °C and stir for 4-6 hours, monitoring the progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Reaction_Pathways cluster_main Methylation of 1-Phenylethanol cluster_side Side Reactions 1-Phenylethanol 1-Phenylethanol Alkoxide Alkoxide 1-Phenylethanol->Alkoxide  Base (e.g., NaH) Styrene Styrene 1-Phenylethanol->Styrene  Base / Heat E2 Elimination Acetophenone Acetophenone 1-Phenylethanol->Acetophenone  Oxidation 1-Methoxy-1-phenylethane 1-Methoxy-1-phenylethane Alkoxide->1-Methoxy-1-phenylethane  Methylating Agent (e.g., CH3I) Sₙ2 Reaction

Caption: Reaction pathways in the methylation of 1-phenylethanol.

Troubleshooting_Workflow Start Low Yield of Desired Ether Check_Products Analyze Product Mixture (GC-MS, NMR) Start->Check_Products High_Styrene High Styrene Content? Check_Products->High_Styrene High_Starting_Material High Starting Material Content? Check_Products->High_Starting_Material High_Acetophenone Acetophenone Present? Check_Products->High_Acetophenone High_Styrene->High_Starting_Material No Solution_Styrene - Use less hindered base (e.g., NaH) - Lower reaction temperature - Use polar aprotic solvent High_Styrene->Solution_Styrene Yes High_Starting_Material->High_Acetophenone No Solution_SM - Use stronger base (e.g., NaH) - Increase reaction time/temperature - Check reagent purity High_Starting_Material->Solution_SM Yes Solution_Acetophenone - Check purity of starting material - Run under inert atmosphere High_Acetophenone->Solution_Acetophenone Yes End Optimize and Repeat High_Acetophenone->End No Solution_Styrene->End Solution_SM->End Solution_Acetophenone->End

Caption: Troubleshooting workflow for low yield in 1-phenylethanol methylation.

References

Challenges in the chiral separation of (1-Methoxyethyl)benzene enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges in the chiral separation of (1-Methoxyethyl)benzene enantiomers.

Frequently Asked Questions (FAQs)

Q1: What makes the chiral separation of this compound challenging?

A1: The primary challenge is that enantiomers, such as the (R)- and (S)-forms of this compound, possess identical physical and chemical properties in an achiral environment.[1][2] This makes their separation by standard chromatographic techniques impossible.[1] To achieve separation, a chiral environment must be introduced, most commonly by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[2][3]

Q2: Which type of Chiral Stationary Phase (CSP) is the best starting point for separating this compound?

A2: For aromatic compounds like this compound, polysaccharide-based CSPs are highly effective and recommended as a starting point.[3] These are typically derivatives of cellulose (B213188) or amylose.[3][4] Their rigid helical structures create chiral grooves that enable stereospecific interactions, such as hydrogen bonds and π-π interactions, which are crucial for chiral recognition.[4]

Q3: How does the mobile phase composition impact the separation of enantiomers?

A3: The mobile phase composition is a critical factor that significantly influences retention, selectivity, and resolution.[4] In normal-phase chromatography, a non-polar solvent like n-hexane is typically used with a polar "modifier," often an alcohol like isopropanol (B130326) (IPA) or ethanol (B145695) (EtOH).[3][5] The type and concentration of the alcohol modifier can alter the chiral recognition by competing with the analyte for binding sites on the CSP.[4] Generally, decreasing the polarity of the alcohol modifier improves resolution (e.g., IPA > EtOH > Methanol).[5]

Q4: I am observing poor resolution. What are the first parameters I should optimize?

A4: If you have selected an appropriate CSP but still have poor resolution, you should systematically optimize the mobile phase composition, flow rate, and temperature.[6][7] First, adjust the concentration of the alcohol modifier in the mobile phase.[1] If resolution is still insufficient, decreasing the flow rate can improve separation efficiency.[7] Additionally, temperature plays a complex role; lower temperatures often enhance the subtle interactions responsible for chiral recognition and can increase selectivity.[6]

Q5: My chromatogram shows significant peak tailing. What are the common causes and solutions?

A5: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase support (e.g., residual silanols) or by column contamination.[1] Adding a small amount of a competing agent to the mobile phase, such as an acid or base, can help mitigate these secondary interactions.[1] If contamination is suspected, flushing the column with a strong solvent as recommended by the manufacturer can resolve the issue.[6] Tailing can also be a sign of column overload, which can be checked by injecting a more diluted sample.[6]

Q6: Are there viable alternatives to HPLC for this chiral separation?

A6: Yes, other chromatographic techniques can be effective. Supercritical Fluid Chromatography (SFC) is a powerful alternative that uses supercritical CO₂ as the main mobile phase, often resulting in faster and more efficient separations than HPLC.[8][9][10] Gas Chromatography (GC) using a chiral stationary phase, often based on cyclodextrins, is another option, particularly for volatile compounds.[11][12][13] Capillary Electrophoresis (CE) with a chiral selector added to the buffer is also a high-efficiency technique for enantioseparation.[14][15][16]

Troubleshooting Guides

General Troubleshooting Workflow for Poor Resolution

This workflow outlines a systematic approach to addressing poor or no enantiomeric separation.

General Troubleshooting Workflow for Poor Resolution start Poor or No Resolution check_csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->check_csp check_mp Is Mobile Phase Optimized? check_csp->check_mp Yes action_csp Screen alternative CSPs (e.g., different polysaccharide derivative, Pirkle-type) check_csp->action_csp No check_temp Is Temperature Optimized? check_mp->check_temp Yes action_mp Adjust modifier concentration (e.g., vary % IPA in Hexane). Try different modifier (EtOH). check_mp->action_mp No check_flow Is Flow Rate Optimized? check_temp->check_flow Yes action_temp Decrease temperature in 5°C increments (e.g., 25°C -> 20°C -> 15°C) check_temp->action_temp No action_flow Decrease flow rate (e.g., 1.0 mL/min -> 0.5 mL/min) check_flow->action_flow No end_good Resolution Achieved check_flow->end_good Yes action_csp->check_mp action_mp->check_temp action_temp->check_flow action_flow->end_good

Caption: Troubleshooting workflow for poor or no enantiomeric resolution.

Troubleshooting Guide for Peak Tailing

This decision tree helps identify and solve common causes of asymmetric peaks.

Troubleshooting Guide for Peak Tailing start Peak Tailing Observed check_overload Is column overloaded? start->check_overload check_secondary Are secondary interactions (e.g., with silanols) suspected? check_overload->check_secondary No action_overload Dilute sample (e.g., 1:10) and re-inject. check_overload->action_overload Yes check_contam Is column contaminated or degraded? check_secondary->check_contam No action_secondary Add competing additive to mobile phase (e.g., small % of TFA or DEA). check_secondary->action_secondary Yes action_contam Wash column with strong solvent (consult manufacturer's guide). check_contam->action_contam Yes end_bad If problem persists, replace column. check_contam->end_bad No end_good Peak Shape Improved action_overload->end_good action_secondary->end_good action_contam->end_good

Caption: Decision tree for diagnosing and resolving peak tailing issues.

Quantitative Data Summary

The following tables summarize the expected impact of key experimental parameters on chiral separation performance.

Table 1: Effect of Mobile Phase Modifier on Enantiomeric Resolution (Based on general observations for aromatic compounds on polysaccharide CSPs)

Modifier (in n-Hexane)Relative PolarityExpected Resolution (R_s)Typical Observation
Isopropanol (IPA)Low+++ (Highest)Stronger enantioselective interactions are often preserved.[5]
Ethanol (EtOH)Medium++ (Intermediate)A good balance between resolution and analysis time.[5]
Methanol (MeOH)High+ (Lowest)Strong competition with the analyte for chiral sites on the CSP can reduce selectivity.[5]

Table 2: Influence of Temperature and Flow Rate on Resolution

ParameterChangeEffect on Resolution (R_s)Rationale
Temperature Decrease (e.g., 30°C → 20°C)Often IncreasesEnhances the stability of transient diastereomeric complexes, increasing selectivity.[6]
Increase (e.g., 20°C → 30°C)Often DecreasesCan improve peak efficiency but may weaken chiral recognition interactions.[6]
Flow Rate Decrease (e.g., 1.0 → 0.5 mL/min)Generally IncreasesAllows more time for equilibrium between the analyte and the CSP, improving efficiency.[7]
Increase (e.g., 1.0 → 1.5 mL/min)Generally DecreasesReduces analysis time but can lead to band broadening and lower efficiency.[8]

Experimental Protocols

Detailed Protocol for Chiral HPLC Analysis

This protocol provides a robust starting point for the method development of this compound enantiomers.

1. Instrumentation and Materials

  • System: HPLC or UHPLC system with a UV/Vis or Diode Array Detector.

  • Column: A polysaccharide-based chiral column (e.g., Amylose or Cellulose-based, 250 x 4.6 mm, 5 µm).

  • Solvents: HPLC-grade n-hexane and isopropanol (IPA).

  • Sample: Racemic this compound.

2. Sample Preparation

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL.[11]

  • Dissolve the sample in the initial mobile phase composition (e.g., 90:10 n-Hexane:IPA) to avoid peak distortion caused by solvent mismatch.[1]

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions (Starting Point)

  • Mobile Phase: 90% n-Hexane / 10% Isopropanol.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm (or a wavelength determined by a UV scan of the analyte).

  • Injection Volume: 5 µL.[1]

4. Method Development and Optimization Workflow

  • Initial Run: Perform an injection using the starting conditions. If no separation is observed, proceed to the next step.

  • Modifier Optimization: If partial or no separation is observed, adjust the mobile phase composition.[1] Decrease the percentage of IPA in 5% increments (e.g., to 95:5), then in 1% increments for fine-tuning.

  • Temperature Optimization: Once partial separation is achieved, evaluate the effect of temperature. Lower the temperature to 20°C and then 15°C to see if resolution improves.[6]

  • Flow Rate Optimization: If peaks are well-separated but resolution is below the desired value (typically R_s > 1.5), decrease the flow rate to 0.8 mL/min or 0.5 mL/min to improve efficiency.[7]

  • Final Analysis: Once optimal conditions are found, run the analysis.

5. Data Analysis

  • Integrate the areas of the two enantiomer peaks in the resulting chromatogram.[3]

  • Calculate the enantiomeric excess (ee) using the formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[3]

References

Technical Support Center: Reactions with (S)-(1-Methoxyethyl)benzene and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (S)-(1-Methoxyethyl)benzene and structurally similar chiral auxiliaries in asymmetric synthesis. While the direct application of (S)-(1-Methoxyethyl)benzene as a chiral auxiliary is not extensively documented, the principles of stereocontrol can be understood through its well-studied precursor, (S)-1-phenylethanol, and its amine analog, (S)-1-phenylethylamine.[1] This guide leverages data from these analogous systems to address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a chiral auxiliary like (S)-1-phenylethylamine in a reaction?

A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[2][3] The auxiliary creates a chiral environment, leading to a diastereomeric transition state that favors the formation of one stereoisomer over another.[4] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[2][3]

Q2: How is the chiral auxiliary attached to the substrate?

The method of attachment depends on the functional groups of the substrate and the auxiliary. For instance, a chiral amine like (S)-1-phenylethylamine can be condensed with a ketone or aldehyde to form a chiral imine.[5][6] This imine can then undergo diastereoselective reactions.

Q3: How is the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) determined?

The diastereomeric ratio or excess is typically determined by spectroscopic methods such as ¹H NMR or by chromatographic techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) on the crude reaction mixture.[7]

Q4: What are the key considerations for removing the chiral auxiliary?

The removal of the chiral auxiliary should be efficient and occur under mild conditions that do not compromise the stereochemical integrity of the newly formed chiral center (i.e., avoid racemization).[6] For imines formed from (S)-1-phenylethylamine, acidic hydrolysis is a common method for removal.[6]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity

Possible Causes:

  • Incorrect Reaction Temperature: Many diastereoselective reactions are highly sensitive to temperature. Reactions are often run at low temperatures (e.g., -78 °C) to enhance selectivity.[5][8]

  • Inappropriate Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry.

  • Wrong Choice of Reagent: The steric bulk and nature of the reagent (e.g., organometallic reagent) play a crucial role in the facial selectivity of the attack on the substrate-auxiliary adduct.[8]

  • Moisture in the Reaction: The presence of water can quench reagents and interfere with the formation of the desired transition state.

Solutions:

  • Optimize Reaction Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and diastereoselectivity.

  • Solvent Screening: Experiment with different anhydrous solvents (e.g., THF, diethyl ether, toluene) to determine the best medium for the reaction.

  • Vary the Reagent: If possible, try different reagents with varying steric profiles. For example, in an allylation reaction, different allylmetal reagents can give significantly different diastereoselectivities.[8]

  • Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

Issue 2: Difficult or Incomplete Removal of the Chiral Auxiliary

Possible Causes:

  • Harsh Removal Conditions: The conditions used to cleave the auxiliary may be too harsh, leading to degradation of the product or racemization.

  • Steric Hindrance: The newly formed stereocenter and surrounding groups may sterically hinder the site of cleavage.

  • Incomplete Reaction: The cleavage reaction may not have gone to completion.

Solutions:

  • Screen Cleavage Reagents and Conditions: Test a variety of cleavage conditions (e.g., different acids, bases, or catalysts) and temperatures to find a milder and more effective method.

  • Increase Reaction Time: Allow the cleavage reaction to proceed for a longer duration and monitor its progress by TLC or GC.

  • Modify the Workup Procedure: An appropriate aqueous workup is often necessary to effectively separate the cleaved auxiliary from the desired product.[6]

Issue 3: Low Overall Yield

Possible Causes:

  • Incomplete Formation of the Substrate-Auxiliary Adduct: The initial reaction to attach the chiral auxiliary may be low-yielding.

  • Side Reactions: The reagents used may be participating in undesired side reactions.

  • Product Instability: The desired product may be unstable under the reaction or workup conditions.

  • Loss of Product During Purification: The product may be difficult to separate from byproducts or the chiral auxiliary.

Solutions:

  • Optimize Adduct Formation: Ensure the reaction for attaching the auxiliary goes to completion by monitoring with TLC or GC and adjusting reaction time or temperature as needed.

  • Control Stoichiometry: Carefully control the stoichiometry of the reagents to minimize side reactions.

  • Modify Workup and Purification: Use a gentle workup procedure and optimize the chromatography conditions (e.g., choice of solvent system, silica (B1680970) gel activity) to improve separation and recovery.

Quantitative Data from Analogous Systems

The following tables summarize typical quantitative data for diastereoselective reactions using chiral auxiliaries structurally similar to (S)-(1-Methoxyethyl)benzene.

Table 1: Diastereoselective Addition of Allylmetal Reagents to an Imine Derived from (S)-1-Phenylethanamine. [8]

EntryAllylmetal ReagentYield (%)Diastereomeric Excess (d.e. %)
1Allyl-BBN8596
2Allyl-MgBr7880
3Allyl-ZnBr7570
4Diallylcuprate90>98

Data is for the reaction with the imine derived from 2-methylpropanal and (S)-1-phenylethanamine in THF at -78 °C.[8]

Table 2: Diastereoselective Aldol (B89426) Addition using a Chiral Auxiliary. [7]

EntryChiral AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
1(-)-trans-2-phenyl-1-cyclohexanolBenzaldehydeTiCl₄95:585
2(-)-trans-2-phenyl-1-cyclohexanolIsobutyraldehydeSn(OTf)₂92:888

This data illustrates the influence of the chiral auxiliary and Lewis acid on the diastereoselectivity of the aldol reaction.[7]

Experimental Protocols

General Procedure for Diastereoselective Alkylation of a Chiral Imine

This protocol describes a general method for the diastereoselective alkylation of an imine formed from a ketone and (S)-1-phenylethylamine, a structural analog of (S)-(1-Methoxyethyl)benzene.[6]

1. Formation of the Chiral Imine:

  • A prochiral ketone is reacted with (S)-1-phenylethylamine in the presence of a dehydrating agent (e.g., molecular sieves or titanium tetrachloride) in an anhydrous solvent like THF or toluene.

  • The reaction is typically stirred at room temperature until the formation of the imine is complete, as monitored by TLC or GC.

  • The crude imine is often used in the next step without further purification after removing the dehydrating agent by filtration.[5][6]

2. Diastereoselective Alkylation:

  • The chiral imine is dissolved in an anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.[6]

  • A strong base, such as lithium diisopropylamide (LDA), is added to deprotonate the imine and form a chiral enamine.

  • An electrophile (e.g., methyl iodide) is then added, and the reaction is stirred for several hours at low temperature.[6]

  • The steric bulk of the (S)-1-phenylethyl group directs the incoming electrophile to one face of the enamine, leading to a high diastereoselectivity.

3. Quenching and Workup:

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.[6]

  • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

4. Hydrolysis and Removal of the Chiral Auxiliary:

  • The crude alkylated imine is dissolved in a mixture of an organic solvent (e.g., THF) and an aqueous acid (e.g., 1 M HCl).[6]

  • The mixture is stirred until the hydrolysis is complete.

  • The reaction mixture is then neutralized, and the desired alkylated ketone is extracted with an organic solvent.

  • The aqueous layer can be basified to recover the (S)-1-phenylethylamine auxiliary.[6]

5. Purification and Analysis:

  • The crude product is purified by column chromatography on silica gel.

  • The diastereomeric excess of the product is determined by chiral HPLC or GC analysis.

Visualizations

experimental_workflow cluster_synthesis Asymmetric Synthesis Workflow cluster_analysis Analysis & Purification start Prochiral Substrate + Chiral Auxiliary step1 Formation of Diastereomeric Intermediate start->step1 step2 Diastereoselective Reaction step1->step2 step3 Cleavage of Chiral Auxiliary step2->step3 analysis NMR / Chiral HPLC (Determine d.e.) step2->analysis end Enantiomerically Enriched Product step3->end purification Column Chromatography step3->purification purification->end

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

troubleshooting_logic issue Low Diastereoselectivity cause1 Incorrect Temperature issue->cause1 cause2 Inappropriate Solvent issue->cause2 cause3 Non-optimal Reagent issue->cause3 solution1 Optimize Temperature cause1->solution1 solution2 Solvent Screening cause2->solution2 solution3 Vary Reagent cause3->solution3

References

Technical Support Center: Overcoming Low Diastereoselectivity in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on achieving high diastereoselectivity in asymmetric reactions. A common query involves the use of (S)-(1-Methoxyethyl)benzene as a chiral auxiliary. This guide will first address the suitability of this specific compound and then provide broader troubleshooting strategies for common challenges encountered in diastereoselective synthesis.

The Challenge of Using (S)-(1-Methoxyethyl)benzene as a Chiral Auxiliary

Initial investigations and a review of scientific literature indicate that (S)-(1-Methoxyethyl)benzene is not a widely used or effective chiral auxiliary for inducing high levels of diastereoselectivity.[1] The primary reason for its ineffectiveness lies in its chemical structure. Unlike its successful analog, (S)-1-phenylethylamine, (S)-(1-Methoxyethyl)benzene lacks a crucial functional group required for forming a rigid transition state during reactions.[1]

The high efficacy of many chiral auxiliaries, especially in enolate chemistry, depends on their ability to form a rigid, chelated intermediate with a metal cation (like Li⁺). This chelation locks the molecule into a specific conformation, effectively blocking one face of the enolate and directing the approach of an electrophile to the other face.[1] In N-acylated derivatives of (S)-1-phenylethylamine, the amide functionality is essential for this chelation. (S)-(1-Methoxyethyl)benzene, with its methoxy (B1213986) group, cannot form this critical, conformationally restricted six-membered ring transition state.[1]

Therefore, this guide will focus on troubleshooting low diastereoselectivity with established and effective chiral auxiliaries.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing low diastereoselectivity in my alkylation/aldol (B89426) reaction. What are the common causes?

Low diastereoselectivity can be attributed to several factors that disrupt the formation of a well-defined, rigid transition state. The most common issues include:

  • Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the small activation energy difference between the pathways leading to the desired and undesired diastereomers, resulting in lower selectivity.[2][3]

  • Solvent Choice: The polarity and coordinating ability of the solvent play a critical role. A non-coordinating solvent can lead to a disorganized transition state, while the right coordinating solvent can help organize the transition state and improve selectivity.[2]

  • Base Selection and Enolate Geometry: For reactions involving enolates, the formation of a mixture of (E)- and (Z)-enolates is a frequent cause of low diastereoselectivity. The choice of base can significantly influence the enolate geometry.[2][4] Incomplete deprotonation can also lead to non-selective background reactions.[2]

  • Steric Hindrance: The steric bulk of the substrate, electrophile, or the chiral auxiliary itself can influence the approach of the electrophile.[2]

  • Lewis Acid Additives: In some reactions, particularly aldol reactions, the choice and amount of Lewis acid are crucial for creating a rigid, chelated transition state.[3][4]

Q2: How can I improve the diastereoselectivity of my reaction?

Based on the common causes, here is a troubleshooting guide to enhance diastereoselectivity:

ParameterProblemRecommended Solution
Temperature Insufficient energy difference between diastereomeric transition states.Lower the reaction temperature. A common temperature for enolate chemistry is -78 °C.[2][3]
Solvent Poor coordination leading to a disorganized transition state.Use a coordinating, aprotic solvent such as Tetrahydrofuran (THF).[2]
Solvent polarity affecting enolate aggregation.Experiment with different ethereal solvents like Diethyl ether or 1,2-dimethoxyethane (B42094) (DME).[2]
Base Formation of a mixture of (E)- and (Z)-enolates.Use a base that favors the formation of a single enolate geometry. For example, Lithium diisopropylamide (LDA) in THF often favors the kinetic (Z)-enolate.[2][4]
Incomplete deprotonation.Use a stronger base or allow for a longer deprotonation time.[2]
Electrophile Steric clash with the chiral auxiliary.If possible, use a less bulky electrophile.[2]
High reactivity leading to reduced selectivity.Add the electrophile slowly at a low temperature.[2]
Additives Poorly organized transition state in aldol reactions.Screen a range of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) and use a stoichiometric amount to ensure complete coordination.[3][4]
Influence of salt additives.The presence of salts like Lithium Bromide (LiBr) can significantly enhance diastereoselectivity in some cases.[5][6][7]

Experimental Protocols

Below are generalized protocols for a diastereoselective alkylation and the subsequent cleavage of the chiral auxiliary. These should be optimized for specific substrates and auxiliaries.

Protocol 1: Diastereoselective Alkylation of an N-Acyl Chiral Auxiliary
  • Enolate Formation:

    • Dissolve the N-acyl amide (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of a strong base, such as LDA (1.1 equivalents), dropwise.

    • Stir the resulting enolate solution at -78 °C for 1 hour to ensure complete formation.[2][4]

  • Alkylation:

    • Add the electrophile (1.2 equivalents) dropwise to the enolate solution at -78 °C.

    • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).[2][4]

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.[2][4]

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).[2]

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]

    • Purify the crude product by flash column chromatography to separate the diastereomers.[2]

  • Analysis:

    • Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC.[2][4]

Protocol 2: Cleavage of the Chiral Auxiliary

The method for cleaving the chiral auxiliary should be chosen to avoid racemization or epimerization of the newly formed stereocenter.[4]

  • Saponification: For ester-linked auxiliaries, hydrolysis with a mild base like lithium hydroxide (B78521) (LiOH) in a THF/water mixture at low temperatures is common.[4]

  • Reductive Cleavage: Reagents like lithium aluminium hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can be used for reductive cleavage.[4]

  • Hydrogenolysis: For sensitive products, catalytic hydrogenolysis (e.g., 10% Pd/C under a hydrogen atmosphere) can be employed.[2]

Visualizing Workflows and Logic

The following diagrams illustrate the key concepts and workflows in troubleshooting and performing diastereoselective reactions.

G cluster_0 Troubleshooting Low Diastereoselectivity start Low Diastereoselectivity Observed q1 Check Reaction Temperature start->q1 q2 Analyze Solvent System q1->q2 q3 Evaluate Base and Enolate Formation q2->q3 q4 Consider Steric Effects q3->q4 q5 Optimize Additives (e.g., Lewis Acids) q4->q5 end Improved Diastereoselectivity q5->end

Caption: A logical workflow for troubleshooting poor diastereoselectivity.

G cluster_1 General Workflow for Chiral Auxiliary-Mediated Synthesis A Attach Chiral Auxiliary to Prochiral Substrate B Diastereoselective Reaction (e.g., Alkylation) A->B C Purify to Separate Diastereomers B->C D Cleave Chiral Auxiliary C->D E Isolate Enantiomerically Enriched Product D->E G cluster_2 Key Factors Influencing Diastereoselectivity center Diastereoselectivity temp Temperature center->temp solvent Solvent center->solvent base Base center->base sterics Steric Hindrance center->sterics additives Additives center->additives

References

Technical Support Center: Chiral HPLC Analysis of (1-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral High-Performance Liquid Chromatography (HPLC) analysis of (1-Methoxyethyl)benzene. The information is tailored to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any separation of the (R)- and (S)-enantiomers of this compound?

A1: No separation, or poor resolution, is a common issue in chiral chromatography. The primary reason is that the chosen chiral stationary phase (CSP) and mobile phase combination is not creating a sufficient difference in interaction energy between the two enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment, so separation relies on the formation of transient diastereomeric complexes with the CSP.

Troubleshooting Steps:

  • Verify Column Selection: For aromatic compounds like this compound, polysaccharide-based CSPs are generally effective.[1] Ensure you are using a suitable column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Optimize Mobile Phase: The mobile phase composition is critical. For normal-phase chromatography, a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (an alcohol like isopropanol (B130326) or ethanol) is typically used.[1] Systematically vary the percentage of the alcohol modifier. Start with a low percentage (e.g., 2%) and gradually increase it.

  • Consider a Different CSP: If optimizing the mobile phase does not yield any separation, the chosen CSP may not be suitable for this specific analyte. Consider screening other types of chiral columns.

  • Check System Suitability: Ensure your HPLC system is functioning correctly by injecting a chiral standard known to separate on your column.

Q2: What is causing my peaks to split or show shoulders?

A2: Peak splitting can indicate several issues, from problems with the column to the sample preparation itself.

Troubleshooting Steps:

  • Column Inlet Issues: A blocked frit or a void at the head of the column can disrupt the sample band, leading to splitting.[2][3] If all peaks in your chromatogram are split, this is a likely cause. Consider back-flushing the column (if the manufacturer's instructions permit) or replacing the column.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

  • Co-elution: It's possible that an impurity is co-eluting with your analyte, giving the appearance of a split peak. To check this, try injecting a smaller volume of your sample. If the split peak resolves into two distinct peaks, you likely have two different components eluting very close to each other.[2]

  • Column Contamination: Contamination on the stationary phase can lead to varied elution times for a single analyte.[2] If performance has degraded over time, a column regeneration procedure may be necessary.[4]

Q3: How can I improve my peak shape? My peaks are tailing.

A3: Peak tailing, where the latter half of the peak is broader than the front, is often caused by unwanted secondary interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.

  • Secondary Interactions: Unwanted interactions with the stationary phase can cause tailing. For basic compounds, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.

  • Column Health: A contaminated or degraded column can also lead to poor peak shape. Consider a column wash or regeneration procedure as recommended by the manufacturer.

Q4: How do I select an appropriate starting method for the chiral HPLC analysis of this compound?

A4: For a novel compound, method development often starts with screening a few select columns and mobile phases. Based on the structure of this compound, a polysaccharide-based chiral stationary phase is a logical starting point.

Recommended Starting Conditions:

ParameterRecommendation
Chiral Stationary Phase Chiralcel® OD-H or Chiralpak® AD-H
Mobile Phase n-Hexane / Isopropanol (IPA)
Initial Mobile Phase Composition 90:10 (v/v) n-Hexane:IPA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm

This starting point can then be optimized by adjusting the mobile phase composition and temperature to achieve baseline separation.

Experimental Protocols & Data

Representative Experimental Protocol for Chiral HPLC Analysis

The following is a representative protocol for the chiral separation of this compound. This method is based on typical conditions for structurally similar aromatic compounds.

  • Sample Preparation: Dissolve a small amount of this compound (approximately 1 mg/mL) in the mobile phase.

  • HPLC System and Column:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

Data Presentation: Effect of Mobile Phase Composition

The ratio of the non-polar solvent to the polar modifier in the mobile phase significantly impacts retention and resolution. The following table provides representative data on how adjusting the isopropanol (IPA) percentage in n-hexane can affect the separation.

Mobile Phase (n-Hexane:IPA)Retention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Resolution (Rs)
98:215.216.81.8
95:510.511.21.5
90:107.17.51.1
80:204.34.30

Note: This data is representative and may vary depending on the specific column and HPLC system.

Data Presentation: Effect of Column Temperature

Temperature can also influence chiral recognition. Generally, lower temperatures can improve resolution, but this is not always the case.

Column Temperature (°C)Retention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Resolution (Rs)
1512.113.01.7
2510.511.21.5
408.28.71.2

Note: This data is representative and should be determined empirically for your specific analysis.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues in chiral HPLC analysis.

Poor_Resolution_Troubleshooting start Poor or No Resolution (Rs < 1.5) check_csp Is the Chiral Stationary Phase (CSP) appropriate for aromatic ethers? start->check_csp optimize_mp Optimize Mobile Phase (Vary % alcohol modifier) check_csp->optimize_mp Yes screen_csp Screen Different CSPs check_csp->screen_csp No optimize_temp Optimize Temperature (Test at 15°C, 25°C, and 40°C) optimize_mp->optimize_temp check_flow Reduce Flow Rate (e.g., to 0.5 mL/min) optimize_temp->check_flow end_good Resolution Achieved check_flow->end_good Resolution Improved screen_csp->end_good

Caption: Troubleshooting workflow for poor or no enantiomeric resolution.

Peak_Splitting_Troubleshooting start Peak Splitting Observed all_peaks Are all peaks splitting? start->all_peaks check_column_inlet Check for column void or blocked frit. Consider back-flushing or replacing the column. all_peaks->check_column_inlet Yes single_peak Is only a single peak splitting? all_peaks->single_peak No end_good Problem Resolved check_column_inlet->end_good check_solvent Is the sample dissolved in the mobile phase? single_peak->check_solvent dissolve_in_mp Dissolve sample in mobile phase. check_solvent->dissolve_in_mp No check_coelution Inject a smaller sample volume to check for co-eluting impurities. check_solvent->check_coelution Yes dissolve_in_mp->end_good check_coelution->end_good

Caption: Troubleshooting workflow for investigating the cause of peak splitting.

References

Technical Support Center: Purification of Crude (1-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the removal of impurities from crude (1-Methoxyethyl)benzene. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound synthesized via Williamson ether synthesis?

A1: Crude this compound synthesized from 1-phenylethanol (B42297) and a methylating agent typically contains the following impurities:

  • Unreacted Starting Materials: 1-phenylethanol.

  • Excess Reagents: Methylating agents (e.g., methyl iodide, dimethyl sulfate) and the base used for deprotonation (e.g., sodium hydride).[1]

  • Solvents: Reaction and extraction solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether.[2][3]

  • Side-Products: Although not extensively detailed in the provided literature, potential side-products could arise from elimination reactions or other side reactions of the starting materials and reagents.

  • Work-up Residues: Water, inorganic salts (e.g., magnesium sulfate (B86663), sodium chloride) from the drying and washing steps.[4]

Q2: What is the most common method for purifying crude this compound?

A2: The most frequently cited method for the purification of crude this compound is fractional distillation under reduced pressure.[2][3][4] This technique is effective in separating the desired product from less volatile impurities like unreacted 1-phenylethanol and from more volatile components like residual solvents.

Q3: Why is reduced pressure recommended for the distillation of this compound?

A3: Reduced pressure distillation is recommended to lower the boiling point of the compound.[5] This prevents potential thermal degradation of the product at its normal boiling point of approximately 160.4 °C.[2]

Q4: What are the key work-up steps before final purification by distillation?

A4: Prior to distillation, a thorough aqueous work-up is crucial to remove the majority of water-soluble impurities. The typical steps include:

  • Quenching: The reaction is carefully quenched, often with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or water, to neutralize any remaining reactive reagents.[2][4]

  • Extraction: The product is extracted from the aqueous phase into an immiscible organic solvent, such as diethyl ether or ethyl acetate.[4]

  • Washing: The organic layer is washed sequentially with water and then a brine solution (saturated aqueous NaCl) to remove water-soluble impurities and to aid in breaking up any emulsions.[3][6]

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.[4]

  • Solvent Removal: The extraction solvent is removed under reduced pressure using a rotary evaporator.[2]

Troubleshooting Guide

Issue 1: I see a significant amount of unreacted 1-phenylethanol in my crude product after synthesis.

  • Possible Cause 1: Incomplete Deprotonation. The deprotonation of 1-phenylethanol to form the alkoxide may have been incomplete. This can be due to insufficient base, impure base (e.g., sodium hydride that has been passivated by atmospheric moisture), or insufficient reaction time.[1]

    • Solution: Use a slight excess of a high-quality base (e.g., 1.1-1.2 equivalents of NaH).[1] Ensure the reaction is carried out under strictly anhydrous conditions and allow sufficient time for the hydrogen evolution to cease, indicating complete alkoxide formation.[2]

  • Possible Cause 2: Ineffective Methylation. The subsequent SN2 reaction with the methylating agent may have been inefficient.

    • Solution: Use a slight excess of the methylating agent (e.g., 1.1-1.5 equivalents of methyl iodide).[1] Ensure adequate reaction time and appropriate temperature control.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.[4]

Issue 2: An emulsion formed during the aqueous work-up that will not separate.

  • Possible Cause: Vigorous shaking of the separatory funnel, especially in the presence of polar byproducts that can act as surfactants, can lead to stable emulsions.[6]

    • Solution 1: Gentle Inversion. Instead of shaking vigorously, gently invert the separatory funnel multiple times to mix the layers.[6]

    • Solution 2: Brine Wash. Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[6]

    • Solution 3: Filtration. For persistent emulsions, passing the entire mixture through a pad of a filter aid like Celite® can help to disrupt the emulsion.[6]

    • Solution 4: Centrifugation. If the volume is manageable, centrifuging the mixture can be an effective way to separate the layers.[6]

Issue 3: My final product is not pure after fractional distillation.

  • Possible Cause 1: Inefficient Distillation Column. The fractional distillation setup may not have enough theoretical plates to effectively separate this compound from impurities with close boiling points.

    • Solution: Use a longer distillation column or a column with a more efficient packing material (e.g., Vigreux column).[5] Ensure the distillation is performed slowly to allow for proper equilibrium between the liquid and vapor phases.

  • Possible Cause 2: Bumping or Uneven Boiling.

    • Solution: Use boiling chips or a magnetic stirrer in the distillation flask to ensure smooth boiling.

  • Possible Cause 3: Inaccurate Temperature and Pressure Monitoring.

    • Solution: Ensure the thermometer is placed correctly (top of the bulb level with the side arm of the distillation head) and that the vacuum pressure is stable throughout the distillation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₂O
Molecular Weight136.19 g/mol
Boiling Point (racemate)160.4 °C at 760 mmHg
Density (racemate)0.933 g/cm³
Refractive Index (racemate)1.49

Data sourced from multiple references.[2][7][8][9][10]

Table 2: Typical Reagent Stoichiometry for Synthesis

ReagentEquivalents
(S)-1-Phenylethanol1.0
Sodium Hydride (NaH)1.1 - 1.2
Methyl Iodide (CH₃I)1.1 - 1.5

Data sourced from reference[1].

Experimental Protocols

Protocol 1: General Work-up Procedure for Crude this compound

  • Quenching: After the reaction is deemed complete, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of NH₄Cl to quench the reaction.[2]

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add diethyl ether and water, then separate the layers. Extract the aqueous layer two more times with diethyl ether.[3]

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.[3]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[3]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[3]

Protocol 2: Purification by Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Use a Vigreux column for efficient fractionation.[5]

  • Distillation: Add the crude this compound to the distillation flask along with boiling chips or a stir bar.

  • Vacuum Application: Carefully apply a vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point for this compound at the applied pressure. Discard the forerun (more volatile impurities) and leave behind the higher-boiling residue.

Visualizations

Purification_Workflow cluster_synthesis Crude Product cluster_workup Aqueous Work-up cluster_purification Final Purification cluster_product Final Product crude Crude this compound (contains unreacted starting materials, reagents, and solvents) quench Quench with aq. NH4Cl crude->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate distill Fractional Distillation (Reduced Pressure) concentrate->distill pure_product Pure this compound distill->pure_product

Caption: Experimental workflow for the purification of crude this compound.

Troubleshooting_Logic start Problem Encountered emulsion Emulsion during Extraction start->emulsion impure_distillate Impure Product after Distillation start->impure_distillate unreacted_sm Unreacted Starting Material start->unreacted_sm sol_gentle Gentle Inversion emulsion->sol_gentle sol_brine Add Brine emulsion->sol_brine sol_celite Filter through Celite emulsion->sol_celite sol_column Use More Efficient Column impure_distillate->sol_column sol_slow Distill Slowly impure_distillate->sol_slow sol_pressure Stabilize Pressure impure_distillate->sol_pressure sol_base Check Base Quality/Amount unreacted_sm->sol_base sol_reagent Check Methylating Agent unreacted_sm->sol_reagent sol_tlc Monitor with TLC unreacted_sm->sol_tlc

Caption: Troubleshooting logic for common purification issues.

References

Navigating the Synthesis of Enantiopure (1-Methoxyethyl)benzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of enantiopure (1-Methoxyethyl)benzene, a critical chiral building block in pharmaceutical development. Below, you will find frequently asked questions, detailed troubleshooting guides, and scalable experimental protocols to address challenges encountered during your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable methods for synthesizing enantiopure this compound?

The most prevalent and scalable route involves a two-step process:

  • Asymmetric Reduction of a Prochiral Ketone: This typically involves the enantioselective reduction of 4-methoxyacetophenone to the corresponding chiral alcohol, (S)- or (R)-1-(4-methoxyphenyl)ethanol. Key industrial methods include catalytic asymmetric hydrogenation (e.g., using Ruthenium-BINAP complexes) and enzymatic reduction using ketoreductases (KREDs).[1][2]

  • Williamson Ether Synthesis: The resulting enantiopure alcohol is then converted to this compound via an O-methylation reaction. This is a robust and well-established method that generally proceeds with retention of stereochemistry.[3]

Q2: How do I choose between catalytic hydrogenation and enzymatic reduction for the first step?

The choice depends on several factors:

  • Scale: Catalytic hydrogenation is often favored for very large-scale industrial production due to high turnover numbers and well-established processes.[4]

  • Selectivity and Conditions: Enzymatic reductions can offer extremely high enantioselectivity (>99% ee) under mild reaction conditions (room temperature, aqueous media), which can be advantageous for sensitive substrates.[2]

  • Cost and Availability: The cost and availability of the chiral catalyst or the enzyme and its cofactor regeneration system are crucial considerations.

  • Downstream Processing: The ease of removing the catalyst or enzyme from the product stream can influence the decision.

Q3: What are the key challenges in scaling up this synthesis?

Common challenges include:

  • Maintaining high enantioselectivity and yield at a larger scale.

  • Catalyst or enzyme deactivation and recovery.[5]

  • Efficient removal of impurities and byproducts.

  • Heat transfer and mixing in large reactors.

  • Ensuring the purity of reagents and solvents, as trace impurities can poison catalysts.[5]

Q4: How can I purify the final product, enantiopure this compound, on a large scale?

For large-scale purification, fractional distillation under reduced pressure is the most common and effective method. Chromatographic methods, such as preparative HPLC or Supercritical Fluid Chromatography (SFC), are also options, particularly for achieving very high enantiomeric purity, but can be more costly for industrial-scale production.[][7]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of enantiopure this compound.

ProblemPossible CauseRecommended Solution
Low Enantiomeric Excess (ee) Suboptimal Reaction Temperature: Temperature can significantly impact enantioselectivity.[8]Systematically vary the reaction temperature. Lower temperatures often improve enantioselectivity in catalytic hydrogenations.
Inappropriate Solvent: The solvent can influence the conformation of the catalyst-substrate complex.Screen a range of solvents with varying polarities and coordinating abilities.
Impure Reagents or Catalyst: Water or other impurities can interfere with the catalyst's chiral environment.[5]Ensure all reagents and solvents are dry and of high purity. Handle air-sensitive catalysts under an inert atmosphere.
Incorrect Catalyst/Ligand Combination: The choice of chiral ligand is crucial for achieving high ee.Screen a variety of chiral ligands for the specific substrate.
Low Yield / Incomplete Conversion Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade over time.[5]Run a control reaction with a fresh batch of catalyst. Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds). Consider catalyst regeneration if possible.
Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction progress over time to determine the optimal duration.
Poor Substrate Solubility: In enzymatic reductions, poor solubility of the ketone can limit the reaction rate.Consider using a co-solvent system or a two-phase strategy to improve substrate availability to the enzyme.[9]
Inadequate Hydrogen Pressure (for Hydrogenation): Insufficient hydrogen pressure can lead to slow or incomplete reactions.Ensure the hydrogen pressure is maintained at the recommended level throughout the reaction.
Difficulty in Product Purification Formation of Side Products: Undesired side reactions may be occurring.Optimize reaction conditions (temperature, pressure, reaction time) to minimize side product formation. Analyze byproducts to understand their origin and adjust the protocol accordingly.
Emulsion Formation During Workup: This can complicate the separation of aqueous and organic layers.Try adding brine or changing the extraction solvent to break the emulsion. Centrifugation can also be effective on a laboratory scale.
Co-elution of Impurities: Impurities with similar properties to the product can be difficult to separate by distillation or chromatography.Consider a chemical workup to remove specific impurities (e.g., an acid or base wash). Optimize the distillation conditions (vacuum, column packing) or the chromatographic method (stationary phase, mobile phase).

Comparative Data on Asymmetric Reduction Methods

The following table summarizes quantitative data for different scalable methods for the asymmetric reduction of acetophenone (B1666503) derivatives, the key step in the synthesis of the chiral alcohol precursor.

Catalyst SystemSubstrateConversion (%)ee (%)ProductKey ConditionsReference
RuCl₂[(S)-tolbinap][(S,S)-dpen]Acetophenone>9897 (R)(R)-1-Phenylethanol8 atm H₂, 2-propanol, 25-30 °C[1]
Azaruthenacycle CatalystAcetophenone9996 (R)(R)-1-Phenylethanolt-BuOK, i-PrOH, 25 °C
Immobilized Rhodotorula sp. AS2.2241 cells4'-Methoxyacetophenone (B371526)98.3>99 (S)(S)-1-(4-methoxyphenyl)ethanol5% (v/v) C₂OHMIM.NO₃, pH 8.5, 25 °C[2]
Aromatoleum aromaticum PEDH4'-Hydroxyacetophenone-90 (major enantiomer)1-(4-hydroxyphenyl)ethanolWhole-cell catalyst, isopropanol
Ru Nanoparticles / (1S, 2S)-DPEN / KOH in [BMIM]BF₄Acetophenone10079.1 (R)(R)-1-PhenylethanolIonic liquid/i-PrOH solvent[10]

Detailed Experimental Protocols

Protocol 1: Scalable Asymmetric Hydrogenation using a Ru-BINAP/Diamine Catalyst[1]

Reaction Setup:

  • In a glovebox or under an inert atmosphere, charge a suitable glass liner for a high-pressure autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (substrate-to-catalyst ratio of 2000:1).

  • Add potassium tert-butoxide (2 molar equivalents relative to the catalyst).

  • Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.

  • Add the acetophenone substrate to the liner.

  • Place the glass liner inside the autoclave and seal the reactor securely.

Hydrogenation:

  • Remove the autoclave from the glovebox and connect it to a hydrogen line.

  • Purge the reactor 3-5 times with hydrogen gas.

  • Pressurize the reactor with hydrogen to 8 atm.

  • Begin vigorous stirring and maintain the reaction at 25-30 °C for 4-24 hours, monitoring hydrogen uptake.

Work-up and Purification:

  • After the reaction is complete, carefully depressurize the autoclave.

  • Remove the reaction mixture and concentrate it under reduced pressure.

  • The crude product can be purified by fractional distillation under vacuum to yield the enantiopure 1-phenylethanol (B42297) derivative.

Protocol 2: Large-Scale Williamson Ether Synthesis[3]

Alkoxide Formation:

  • In a large, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

  • Place the flask under an inert atmosphere (e.g., nitrogen).

  • Add anhydrous tetrahydrofuran (B95107) (THF) to the flask.

  • Prepare a solution of the enantiopure (S)-1-phenylethanol (1.0 equivalent) in anhydrous THF.

  • Slowly add the alcohol solution to the stirred suspension of sodium hydride via the addition funnel over 1 hour.

Etherification:

  • After the evolution of hydrogen gas has ceased, cool the mixture to 0 °C.

  • Slowly add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

Work-up and Purification:

  • Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to yield (S)-(1-Methoxyethyl)benzene.

Visualizations

experimental_workflow General Workflow for Enantiopure this compound Synthesis cluster_step1 Step 1: Asymmetric Reduction cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Purification start Start with 4-Methoxyacetophenone choose_method Choose Method: Catalytic Hydrogenation or Enzymatic Reduction start->choose_method catalytic Catalytic Hydrogenation choose_method->catalytic High Scale, Robust Process enzymatic Enzymatic Reduction choose_method->enzymatic High Selectivity, Mild Conditions reduction_product Enantiopure (S)-1-(4-methoxyphenyl)ethanol catalytic->reduction_product enzymatic->reduction_product alkoxide Alkoxide Formation (e.g., with NaH) reduction_product->alkoxide methylation Methylation (e.g., with CH3I) alkoxide->methylation workup_ether Aqueous Workup & Extraction methylation->workup_ether ether_product Crude (S)-(1-Methoxyethyl)benzene workup_ether->ether_product purification Fractional Distillation under Reduced Pressure ether_product->purification final_product Pure Enantiopure (S)-(1-Methoxyethyl)benzene purification->final_product

Caption: General workflow for the synthesis of enantiopure this compound.

decision_tree Decision Tree for Selecting Asymmetric Reduction Method start Start: Need for Enantiopure 1-(4-methoxyphenyl)ethanol scale What is the desired scale? start->scale lab_scale Lab Scale (<1 kg) scale->lab_scale Lab pilot_scale Pilot/Industrial Scale (>1 kg) scale->pilot_scale Pilot/Industrial conditions Are mild reaction conditions critical (e.g., for sensitive substrates)? lab_scale->conditions catalytic_hydrogenation Consider Catalytic Hydrogenation: - High TON - Established for large scale - May require high pressure pilot_scale->catalytic_hydrogenation yes_mild Yes conditions->yes_mild no_mild No conditions->no_mild enzymatic_reduction Consider Enzymatic Reduction: - High ee - Aqueous media - Mild temperature/pressure yes_mild->enzymatic_reduction cost Is catalyst/enzyme cost a primary constraint? no_mild->cost yes_cost Yes cost->yes_cost no_cost No cost->no_cost yes_cost->catalytic_hydrogenation no_cost->enzymatic_reduction

Caption: Decision tree for selecting an asymmetric reduction method.

signaling_pathway Simplified Catalytic Cycle for Ru-BINAP/Diamine Asymmetric Hydrogenation precatalyst RuCl₂(BINAP)(Diamine) (Precatalyst) active_catalyst RuH₂(BINAP)(Diamine) (Active Catalyst) precatalyst->active_catalyst + H₂, Base transition_state [RuH₂(BINAP)(Diamine)]---[Ketone] (Outer-Sphere Transition State) active_catalyst->transition_state + Ketone product_complex [RuH(BINAP)(Diamine)]---[Chiral Alcohol] transition_state->product_complex Hydride & Proton Transfer product_complex->active_catalyst - Chiral Alcohol + H₂

Caption: Catalytic cycle for Ru-BINAP asymmetric hydrogenation.

References

Validation & Comparative

Determining Enantiomeric Purity: A Comparative Guide for Products Derived from (S)-(1-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in evaluating the success of a stereoselective transformation. This guide provides a comprehensive comparison of established analytical methods for determining the enantiomeric purity of products synthesized using (S)-(1-Methoxyethyl)benzene as a chiral auxiliary. We present a detailed overview of the primary analytical techniques, their respective experimental protocols, and a comparative analysis to aid in methodological selection.

The use of chiral auxiliaries like (S)-(1-Methoxyethyl)benzene is a foundational strategy in asymmetric synthesis. The auxiliary is covalently bonded to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction to favor the formation of one diastereomer over the other. The diastereomeric ratio of the product directly corresponds to the enantiomeric ratio of the final product after cleavage of the auxiliary. Therefore, the determination of enantiomeric excess often involves the analysis of the intermediate diastereomers.

Comparative Analysis of Analytical Methods

The three primary methods for determining the enantiomeric excess of products derived from (S)-(1-Methoxyethyl)benzene are Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Chiral Gas Chromatography (GC). The choice of method is typically dictated by the physical and chemical properties of the analyte, the required accuracy, and the available instrumentation.

MethodPrincipleAdvantagesDisadvantagesTypical Application for (S)-(1-Methoxyethyl)benzene Products
¹H NMR Spectroscopy Diastereomers exhibit distinct chemical shifts. The ratio of integrals of well-resolved, non-overlapping peaks for each diastereomer allows for the calculation of the diastereomeric excess (de), which is equivalent to the ee.[1]Rapid analysis, non-destructive, provides structural information, and can often be performed on the crude reaction mixture.[1]Requires resolvable signals for the diastereomers, which may necessitate high-field NMR or the use of chiral shift reagents. Lower sensitivity compared to chromatographic methods.[1]Analysis of the crude reaction mixture to determine the ratio of diastereomeric amides or esters formed.[1]
Chiral HPLC Diastereomers or enantiomers are separated on a chiral stationary phase (CSP) due to differential interactions, allowing for quantification based on peak area.[1][2]High resolution and accuracy, applicable to a broad range of compounds, and is a well-established technique.[1]Requires method development to identify a suitable chiral stationary phase and mobile phase. Can be more time-consuming than NMR.[1]Separation of diastereomeric intermediates or the final enantiomeric products after cleavage of the auxiliary.[1][2]
Chiral GC Volatile diastereomers or enantiomers are separated on a chiral stationary phase in the gas phase. Quantification is based on the peak areas of the separated compounds.[1]High resolution for volatile and thermally stable compounds, requires only small sample amounts.[1]Limited to volatile and thermally stable analytes. Derivatization may be necessary to increase volatility.[1]Analysis of volatile products, such as α-alkylated ketones or esters, either as diastereomeric derivatives or after auxiliary removal.[1]

Experimental Workflows and Logical Relationships

The general workflow for utilizing a chiral auxiliary like (S)-(1-Methoxyethyl)benzene in asymmetric synthesis and the subsequent analysis of the product's enantiomeric excess is depicted below. This process involves the formation of a diastereomeric intermediate, the stereoselective reaction, the analysis of the diastereomeric/enantiomeric ratio, and finally, the removal of the auxiliary to yield the desired enantiomerically enriched product.

G Workflow for Asymmetric Synthesis and Enantiomeric Excess Determination cluster_synthesis Asymmetric Synthesis cluster_analysis Analysis of Enantiomeric Excess cluster_final Product Isolation Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Auxiliary Attachment Chiral_Auxiliary (S)-(1-Methoxyethyl)benzene Chiral_Auxiliary->Diastereomeric_Intermediate Stereoselective_Reaction Stereoselective Reaction Diastereomeric_Intermediate->Stereoselective_Reaction Diastereomeric_Product Diastereomeric Product Mixture Stereoselective_Reaction->Diastereomeric_Product Analysis Determine Diastereomeric/Enantiomeric Ratio Diastereomeric_Product->Analysis Auxiliary_Cleavage Auxiliary Cleavage Diastereomeric_Product->Auxiliary_Cleavage NMR ¹H NMR Analysis->NMR HPLC Chiral HPLC Analysis->HPLC GC Chiral GC Analysis->GC Enantiomerically_Enriched_Product Enantiomerically Enriched Product Auxiliary_Cleavage->Enantiomerically_Enriched_Product

Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.

Experimental Protocols

Below are detailed methodologies for the key experiments cited for the determination of enantiomeric excess.

¹H NMR Spectroscopic Analysis of Diastereomeric Products

Principle: Diastereomers possess different physical and spectroscopic properties. In an NMR spectrum, this difference manifests as distinct chemical shifts for corresponding protons in each diastereomer. By integrating a pair of well-resolved signals, the ratio of the two diastereomers can be determined, which directly correlates to the enantiomeric excess of the product after the auxiliary is cleaved.[1]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the crude or purified diastereomeric product mixture in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (a higher field strength, e.g., 400 MHz or greater, is recommended for better signal resolution).

  • Data Analysis:

    • Identify a pair of well-resolved, non-overlapping signals corresponding to a specific proton in each of the two diastereomers. Protons close to the newly formed stereocenter are often the most diagnostic.

    • Integrate the identified peaks for each diastereomer.

    • Calculate the diastereomeric excess (de) using the following formula: de (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100

    • The calculated de is equivalent to the enantiomeric excess (ee) of the final product.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers or diastereomers of a compound. This differential interaction leads to a difference in retention times, allowing for their separation and quantification.[1][2]

Protocol (for enantiomers after auxiliary removal):

  • Sample Preparation: Following the cleavage of the (S)-(1-Methoxyethyl)benzene auxiliary and purification of the product, dissolve a small amount (e.g., 1 mg/mL) of the final product in the mobile phase.[1]

  • Column and Mobile Phase Selection: Select an appropriate chiral column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H) and a mobile phase, which is typically a mixture of hexane (B92381) and a polar modifier like isopropanol.[1][2] Method development is often necessary to achieve baseline separation.

  • Instrumentation: Use a standard HPLC system equipped with a suitable detector, most commonly a UV detector set to a wavelength where the analyte absorbs.

  • Injection and Elution: Inject a small volume (e.g., 10 µL) of the sample onto the column and elute with the optimized mobile phase at a constant flow rate.

  • Data Analysis: Integrate the peak areas of the two separated enantiomers in the resulting chromatogram.

  • Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100[1]

Chiral Gas Chromatography (GC) Analysis

Principle: For compounds that are volatile and thermally stable, chiral GC provides excellent resolution. A chiral stationary phase within the GC column interacts diastereomerically with the enantiomers, leading to their separation based on their differential partitioning between the mobile (gas) and stationary phases.[1]

Protocol (for diastereomeric products):

  • Sample Preparation: Dilute a small amount of the crude reaction mixture or the purified diastereomeric product in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).[1]

  • Column Selection: Choose a chiral GC column appropriate for the class of analyte (e.g., a cyclodextrin-based column).

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID).

  • GC Conditions: Optimize the temperature program (initial temperature, ramp rate, and final temperature), injector temperature, and detector temperature to achieve good separation and peak shape.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample.

  • Data Analysis: Integrate the peak areas of the two separated diastereomers.

  • Calculation of Diastereomeric Excess (de): de (%) = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100 The de value is equivalent to the ee of the final product.

Comparison with Alternative Chiral Auxiliaries

While (S)-(1-Methoxyethyl)benzene can be an effective chiral auxiliary, other classes of auxiliaries are more widely employed and often provide higher levels of stereoselectivity across a broader range of reactions. These include Evans' oxazolidinones, Oppolzer's sultams, and Enders' SAMP/RAMP hydrazones. These alternatives are particularly effective due to their ability to form rigid, chelated transition states that provide excellent facial discrimination. For instance, Evans' auxiliaries are renowned for their high diastereoselectivity in aldol (B89426) reactions. The choice of auxiliary will ultimately depend on the specific transformation being performed.

References

Chiral HPLC vs. Chiral GC: A Comparative Guide for the Enantiomeric Analysis of (1-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in the synthesis and quality control of chiral molecules. (1-Methoxyethyl)benzene, a chiral aromatic ether, presents a common analytical challenge. This guide provides an objective comparison of two powerful chromatographic techniques, Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC), for the enantiomeric resolution of this compound, supported by experimental data and detailed methodologies.

The choice between Chiral HPLC and Chiral GC for the analysis of this compound enantiomers depends on several factors, including the volatility and thermal stability of the analyte, required resolution, sample throughput, and available instrumentation. Both techniques utilize a chiral stationary phase (CSP) to achieve separation by forming transient diastereomeric complexes with the enantiomers, leading to different retention times.

Performance Comparison at a Glance

A direct comparison of the two techniques highlights their respective strengths and weaknesses for this specific application. Due to the limited availability of specific experimental data for the direct chiral separation of this compound in public literature, data for its immediate precursor, 1-phenylethanol, is presented for Chiral GC. The principles and techniques are directly applicable, and the provided GC method serves as an excellent starting point for the analysis of this compound.

ParameterChiral HPLCChiral GC (Data for 1-phenylethanol)
Principle Differential interaction of enantiomers with a solid chiral stationary phase in a liquid mobile phase.Differential interaction of volatile enantiomers with a chiral stationary phase in a gaseous mobile phase.
Typical Stationary Phase Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H)Cyclodextrin-based (e.g., Astec® CHIRALDEX™ B-PM)
Mobile/Carrier Gas Normal Phase (e.g., Hexane/Isopropanol)Inert gas (e.g., Helium)
Resolution (Rs) Typically baseline resolution (Rs > 1.5) is achievable with method development.Baseline resolution achieved.
Retention Time (tR1) Dependent on method development.Not specified.
Retention Time (tR2) Dependent on method development.Not specified.
Selectivity (α) Dependent on method development.Not specified.
Analysis Time Can be longer due to lower flow rates and longer columns.Generally faster for volatile compounds.
Sample Volatility Not a limiting factor.Requires analyte to be volatile and thermally stable.
Sample Preparation Simple dissolution in the mobile phase.Simple dilution in a volatile solvent.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting chiral separation methods. Below are representative protocols for both Chiral HPLC and Chiral GC.

Chiral HPLC Protocol (Generalized)

This protocol is a generalized procedure based on common practices for separating aromatic enantiomers on polysaccharide-based CSPs. Method development and optimization are required for achieving baseline separation of this compound enantiomers.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Chiral GC Protocol (for 1-phenylethanol)

This protocol is based on an established method for the enantiomeric separation of 1-phenylethanol, the precursor to this compound, and serves as a validated starting point.

1. Sample Preparation:

  • Prepare a 3 mg/mL solution of the sample in methanol.

2. GC Conditions:

  • Column: Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm film thickness).

  • Carrier Gas: Helium at a constant pressure of 24 psi.

  • Oven Temperature: Isothermal at 120 °C.

  • Injector Temperature: 250 °C.

  • Detector (FID) Temperature: 250 °C.

  • Injection: 1 µL with a split ratio of 80:1.

3. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the same formula as for HPLC.

Method Selection Workflow

The decision-making process for selecting the appropriate chiral separation technique can be visualized as follows:

Chiral_Separation_Workflow cluster_Start Analyte Assessment cluster_Technique Technique Selection cluster_HPLC_Path HPLC Workflow cluster_GC_Path GC Workflow cluster_End Outcome Start Sample: this compound HPLC Chiral HPLC Start->HPLC Non-volatile or thermally labile option GC Chiral GC Start->GC Volatile & thermally stable analyte HPLC_Prep Dissolve in Mobile Phase HPLC->HPLC_Prep GC_Prep Dilute in Volatile Solvent GC->GC_Prep HPLC_Col Polysaccharide Column (e.g., Chiralcel OD-H) HPLC_Prep->HPLC_Col HPLC_Analysis Normal Phase Elution (Hexane/IPA) HPLC_Col->HPLC_Analysis HPLC_Data UV Detection & Data Analysis HPLC_Analysis->HPLC_Data Result Enantiomeric Purity (% ee) HPLC_Data->Result GC_Col Cyclodextrin Column (e.g., CHIRALDEX) GC_Prep->GC_Col GC_Analysis Temperature Programmed Elution GC_Col->GC_Analysis GC_Data FID Detection & Data Analysis GC_Analysis->GC_Data GC_Data->Result

Caption: Workflow for selecting and implementing a chiral separation method.

Logical Relationship of Method Parameters

The interplay between different experimental parameters is crucial for successful method development. The following diagram illustrates these relationships.

Method_Development cluster_HPLC Chiral HPLC cluster_GC Chiral GC Analyte Analyte Properties Polarity Volatility Functional Groups CSP_HPLC Chiral Stationary Phase Polysaccharide-based Pirkle-type Protein-based Analyte->CSP_HPLC CSP_GC Chiral Stationary Phase Cyclodextrin derivatives Analyte->CSP_GC MP Mobile Phase Composition (Hexane/IPA) Additives (TFA/DEA) CSP_HPLC->MP Params_HPLC Parameters Flow Rate Temperature MP->Params_HPLC Outcome {Separation Performance | Resolution (Rs) | Selectivity (α) | Analysis Time} Params_HPLC->Outcome CG Carrier Gas Helium Hydrogen CSP_GC->CG Params_GC Parameters Temperature Program Pressure/Flow CG->Params_GC Params_GC->Outcome

Caption: Key parameter relationships in chiral method development.

Conclusion

Both Chiral HPLC and Chiral GC are highly effective techniques for the enantiomeric separation of chiral compounds like this compound. Chiral GC offers a rapid and high-resolution method, provided the analyte is sufficiently volatile and thermally stable. The detailed protocol for the precursor, 1-phenylethanol, provides a strong starting point for method development. Chiral HPLC is a more versatile technique, not limited by sample volatility, and offers a wide range of chiral stationary phases for method optimization. While specific quantitative data for this compound on HPLC requires experimental determination, the generalized protocol herein serves as a solid foundation for such work. The ultimate choice of method will be guided by the specific requirements of the analysis and the instrumentation available in the laboratory.

A Researcher's Guide to 1H NMR Analysis for Diastereomeric Ratio Determination of (1-Methoxyethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the synthesis of chiral molecules, the creation of multiple stereoisomers is a common outcome. When a molecule contains more than one chiral center, diastereomers can be formed. Unlike enantiomers, diastereomers have different physical and chemical properties, which allows for their differentiation and quantification using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. 1H NMR is a particularly powerful tool for determining the diastereomeric ratio (d.r.) of a sample, providing crucial information on the stereoselectivity of a chemical reaction. This is achieved by identifying and integrating the signals of protons that are in chemically distinct environments in each diastereomer.

1H NMR Analysis for Diastereomeric Ratio

The fundamental principle behind using 1H NMR to determine diastereomeric ratios lies in the fact that corresponding protons in two diastereomers are chemically non-equivalent. This non-equivalence arises from the different three-dimensional arrangement of the atoms, leading to distinct electronic environments and, consequently, different chemical shifts (δ) and/or coupling constants (J) in the 1H NMR spectrum.

For derivatives of (1-Methoxyethyl)benzene, the protons in close proximity to the stereogenic center are most likely to exhibit observable differences in their NMR signals. These often include the methoxy (B1213986) protons, the methyl protons, and the methine proton at the chiral center. By carefully integrating the distinct signals corresponding to each diastereomer, the ratio of their concentrations in the mixture can be accurately determined.

Experimental Protocol: 1H NMR Analysis of Diastereomeric Esters of 1-Phenylethanol (B42297)

The following protocol details the general procedure for preparing a sample for 1H NMR analysis and acquiring the spectrum to determine the diastereomeric ratio. This example focuses on the diastereomeric esters formed from 1-phenylethanol and a chiral carboxylic acid, which serves as an excellent model for this compound derivatives.[1][2]

Materials:

  • Diastereomeric mixture of the (1-phenylethyl) ester (approx. 10-20 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl3)

  • NMR tube

  • Volumetric flask and pipette

Procedure:

  • Sample Preparation: Accurately weigh 10-20 mg of the diastereomeric mixture and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3) in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum on a high-field NMR spectrometer (e.g., 300 MHz or higher) to ensure adequate signal dispersion.[1]

    • Ensure a sufficient number of scans are acquired to obtain a high signal-to-noise ratio, which is crucial for accurate integration.

    • Optimize acquisition parameters, including a sufficient relaxation delay (D1), to ensure complete relaxation of the protons being integrated. A longer relaxation delay is critical for accurate quantification.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Carefully phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure a flat baseline across the entire spectrum, which is essential for accurate integration.

  • Data Analysis:

    • Identify a set of well-resolved signals corresponding to a specific proton in each of the two diastereomers. For 1-phenylethanol derivatives, the methyl doublet is often a good choice.[1][2][3]

    • Integrate the selected signals for each diastereomer.

    • Calculate the diastereomeric ratio by comparing the integral values of the corresponding peaks. For example, d.r. = Integral (major diastereomer) / Integral (minor diastereomer).

Data Presentation: 1H NMR Data for Diastereomeric Esters of 1-Phenylethanol

The following table summarizes the 1H NMR data for the methyl protons of the diastereomeric esters formed from racemic 1-phenylethanol and (R)-(-)-acetoxyphenylacetic acid.[1][2][3] This data illustrates the chemical shift difference (Δδ) that allows for the differentiation and quantification of the two diastereomers.

DiastereomerConfigurationProtonChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
Major(S,R)-CHCH3~1.41doubletNot Reported
Minor(R,R)-CHCH3~1.54doubletNot Reported

Note: The chemical shifts are approximate and may vary slightly depending on the solvent and concentration. The key observation is the clear separation of the two doublets, allowing for accurate integration.

Comparison with Alternative Methods

While 1H NMR is a powerful and readily accessible technique, other methods can also be employed for the determination of diastereomeric ratios.

MethodPrincipleAdvantagesDisadvantages
1H NMR Spectroscopy Exploits the different chemical environments of protons in diastereomers, leading to distinct signals.Rapid, non-destructive, provides structural information, and requires minimal sample preparation.May suffer from signal overlap in complex molecules, and accuracy depends on proper experimental setup and data processing.
Chiral High-Performance Liquid Chromatography (HPLC) Diastereomers are separated on a chiral or achiral stationary phase due to differences in their interactions.High sensitivity and accuracy, well-established for a wide range of compounds.Requires method development, consumes solvents, and is a destructive technique.
Chiral Gas Chromatography (GC) Volatile diastereomers are separated in the gas phase based on their interactions with a chiral stationary phase.High resolution and sensitivity for volatile and thermally stable compounds.Limited to volatile and thermally stable analytes; derivatization may be required.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for determining the diastereomeric ratio of a this compound derivative using 1H NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Data Analysis prep1 Dissolve Diastereomeric Mixture in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Acquire 1H NMR Spectrum prep2->acq1 Insert into Spectrometer proc1 Fourier Transform acq1->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 anal1 Identify Diastereotopic Signals proc3->anal1 anal2 Integrate Signals anal1->anal2 anal3 Calculate Diastereomeric Ratio anal2->anal3 result Diastereomeric Ratio anal3->result

Caption: Workflow for 1H NMR analysis of diastereomeric ratio.

References

A Comparative Guide to Chiral Auxiliaries: Evans' Oxazolidinones versus (S)-(1-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the strategic selection of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. An ideal auxiliary should be readily available, induce high levels of stereoselectivity, and be easily removable under mild conditions. This guide provides an in-depth comparison of the widely acclaimed Evans' oxazolidinones with the potential, yet largely undocumented, use of (S)-(1-Methoxyethyl)benzene as a chiral auxiliary. Our analysis, supported by experimental data, reveals the structural and mechanistic underpinnings that establish Evans' oxazolidinones as a superior choice for achieving high diastereoselectivity.

Principle of Asymmetric Induction with Chiral Auxiliaries

Asymmetric induction is the process by which a chiral entity directs the formation of a new stereocenter in a prochiral substrate, leading to the preferential formation of one stereoisomer. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to control the stereochemical course of a reaction. The effectiveness of a chiral auxiliary is largely dependent on its ability to create a rigid and well-defined steric and electronic environment around the reaction center.

Evans' Oxazolidinones: The Gold Standard in Asymmetric Synthesis

Developed by David A. Evans, oxazolidinone-based chiral auxiliaries have become indispensable tools in modern organic synthesis.[1] They are renowned for their high efficiency in a variety of stereoselective transformations, including alkylation, aldol (B89426), and Diels-Alder reactions.[2]

Mechanism of Stereocontrol

The remarkable success of Evans' oxazolidinones lies in their ability to form a rigid, chelated transition state. Upon acylation of the oxazolidinone nitrogen, deprotonation with a suitable base generates a (Z)-enolate. The metal cation (e.g., Li⁺ or Bu₂B⁺) chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, combined with the steric hindrance imposed by the substituent at the 4-position of the oxazolidinone ring (e.g., benzyl (B1604629) or isopropyl), effectively blocks one face of the enolate. Consequently, an incoming electrophile is directed to the less hindered face, resulting in a high degree of diastereoselectivity.[3][4]

G cluster_0 Mechanism of Stereocontrol with Evans' Oxazolidinone Acyl_Oxazolidinone N-Acyl Evans' Oxazolidinone Z_Enolate Rigid Chelated (Z)-Enolate Acyl_Oxazolidinone->Z_Enolate Deprotonation Base Base (e.g., LDA, Bu₂BOTf/Et₃N) Base->Z_Enolate Transition_State Sterically Directed Transition State Z_Enolate->Transition_State Electrophile Electrophile (E⁺) Electrophile->Transition_State Attack from less hindered face Product Diastereomerically Enriched Product Transition_State->Product

Mechanism of stereocontrol by Evans' oxazolidinone.
Performance Data

The following tables summarize the performance of Evans' oxazolidinones in key asymmetric reactions, demonstrating their high efficiency in terms of diastereomeric excess (d.e.) and chemical yield.

Table 1: Asymmetric Alkylation using Evans' Oxazolidinone

Electrophile (E-X)Base/SolventTemp (°C)Yield (%)d.e. (%)
Allyl IodideNaN(TMS)₂ / THF-78~70>98
Benzyl BromideLDA / THF-7885-95>98
Methyl IodideLDA / THF-7880-90>96

Data compiled from representative literature procedures.[3][5]

Table 2: Asymmetric Aldol Reaction using Evans' Oxazolidinone

AldehydeLewis Acid / BaseTemp (°C)Yield (%)d.e. (%)
IsobutyraldehydeBu₂BOTf / Et₃N-78 to 085>99
BenzaldehydeBu₂BOTf / Et₃N-78 to 080>99

Data represents typical outcomes for the formation of the "Evans-syn" aldol adduct.[4]

(S)-(1-Methoxyethyl)benzene: A Structurally Deficient Candidate

In stark contrast to the extensive documentation and proven efficacy of Evans' auxiliaries, literature searches for the application of (S)-(1-Methoxyethyl)benzene as a chiral auxiliary in asymmetric synthesis yield no significant results. This strongly suggests it is not an effective tool for stereochemical control.

Structural and Mechanistic Inadequacy

The inefficacy of (S)-(1-Methoxyethyl)benzene stems from its chemical structure. Unlike the N-acyl derivatives of Evans' oxazolidinones or its analogous amine, (S)-1-phenylethylamine, (S)-(1-Methoxyethyl)benzene lacks the crucial functionality required to form a rigid, chelated intermediate. The ether oxygen is a much weaker Lewis base compared to an amide carbonyl oxygen and is not geometrically positioned to form a stable, conformationally restricted chelate with a metalated enolate. This conformational flexibility leads to poor stereochemical communication and, consequently, low diastereoselectivity.

While (S)-(1-Methoxyethyl)benzene itself is not a viable auxiliary, its amine analog, (S)-1-phenylethylamine , is a well-established chiral auxiliary.[6] Its success relies on the formation of a chiral amide, where the amide carbonyl can participate in chelation, creating a more ordered transition state that directs the approach of an electrophile, albeit often with lower selectivity than Evans' auxiliaries.[7]

Table 3: Asymmetric Alkylation using (S)-1-Phenylethylamine Derived Amide

Electrophile (E-X)Base/SolventTemp (°C)Yield (%)d.e. (%)
Benzyl Bromiden-BuLi / THF-787590
Methyl Iodiden-BuLi / THF-787085

Illustrative data for the amine analog to highlight the importance of the chelating group.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

The overall process involves three key steps: attachment of the auxiliary, the diastereoselective reaction, and removal of the auxiliary to yield the enantiomerically enriched product.

G Prochiral Prochiral Substrate (e.g., Carboxylic Acid) Attached Substrate-Auxiliary Adduct Prochiral->Attached Auxiliary Chiral Auxiliary (e.g., Evans' Oxazolidinone) Auxiliary->Attached Attachment Diastereoselective Diastereoselective Reaction (e.g., Alkylation, Aldol) Attached->Diastereoselective Diastereomers Diastereomeric Products (Separable) Diastereoselective->Diastereomers Cleavage Auxiliary Cleavage Diastereomers->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

General workflow for asymmetric synthesis.
Protocol 1: Acylation of Evans' Oxazolidinone

  • To a solution of the (4R,5S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise.

  • Stir the solution for 15 minutes.

  • Add the desired acyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 2: Diastereoselective Alkylation of N-Acyl Evans' Oxazolidinone
  • To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 equiv) and stir for 30 minutes to form the enolate.[5]

  • Add the alkylating agent (e.g., allyl iodide, 1.2 equiv) dropwise.[5]

  • Stir the reaction at -78 °C for several hours until the starting material is consumed (monitored by TLC).[5]

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash chromatography to separate the diastereomers. A 98:2 selectivity is commonly observed.[5]

Protocol 3: Cleavage of the Evans' Auxiliary
  • Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water (e.g., 4:1 ratio) and cool to 0 °C.[2]

  • Add aqueous hydrogen peroxide (4.0 equiv) followed by a dropwise addition of an aqueous solution of lithium hydroxide (B78521) (2.0 equiv).[2]

  • Stir the reaction at 0 °C for 1-4 hours.[2]

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Extract the product (e.g., carboxylic acid) with an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer after acidification and extraction.[8]

Conclusion

The comparison between Evans' oxazolidinones and (S)-(1-Methoxyethyl)benzene as chiral auxiliaries is unequivocal. Evans' oxazolidinones are highly effective and reliable tools for asymmetric synthesis, a fact supported by a vast body of literature and robust experimental data. Their efficacy is rooted in the formation of a rigid, chelated transition state that provides excellent stereocontrol. In contrast, (S)-(1-Methoxyethyl)benzene is not a viable chiral auxiliary due to its structural inability to form such a stabilizing and directing intermediate. For researchers aiming to achieve high levels of diastereoselectivity in the synthesis of chiral molecules, Evans' oxazolidinones represent a proven and superior choice.

References

A Comparative Guide to Chiral Auxiliaries: Oppolzer's Sultams versus (S)-(1-Methoxyethyl)benzene for Asymmetric Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

In the field of asymmetric synthesis, the use of chiral auxiliaries remains a cornerstone strategy for the stereocontrolled formation of new chiral centers. Among the myriad of auxiliaries developed, Oppolzer's sultams have carved out a significant niche for their high efficacy in asymmetric alkylation reactions. This guide provides a detailed comparison of the well-established Oppolzer's sultams with (S)-(1-Methoxyethyl)benzene, clarifying their respective roles and performance in the context of asymmetric alkylation, supported by experimental data and protocols.

Introduction to Asymmetric Alkylation and Chiral Auxiliaries

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction that establishes a new stereocenter. The core principle involves the alkylation of a prochiral enolate, where a covalently attached chiral auxiliary directs the approach of the incoming electrophile (alkyl halide) to one of the two diastereotopic faces of the enolate. This process results in the formation of a new chiral center with a predictable and high degree of stereoselectivity. After the reaction, the chiral auxiliary is cleaved, yielding the desired enantiomerically enriched product and allowing for the recovery and reuse of the auxiliary.

Oppolzer's Sultams: A Gold Standard

Oppolzer's sultams, derived from camphor (B46023), are a class of chiral auxiliaries widely recognized for their exceptional ability to induce high levels of stereoselectivity in a variety of transformations, most notably in the alkylation of enolates.[1][2][3][4] The rigid bicyclic structure of the camphor backbone provides a well-defined steric environment that effectively shields one face of the attached N-acyl enolate. This steric hindrance directs the incoming electrophile to the opposite face, resulting in a predictable and highly diastereoselective alkylation.[3]

Mechanism of Stereocontrol

The high diastereoselectivity achieved with Oppolzer's sultams is attributed to the formation of a rigid, chelated transition state. Upon deprotonation with a strong base (e.g., NaHMDS or n-BuLi), the N-acyl sultam forms a Z-enolate. The metal cation (e.g., Li⁺ or Na⁺) coordinates to both the enolate oxygen and the sulfonyl oxygen, creating a conformationally locked five-membered ring intermediate. This chelation, combined with the steric bulk of the camphor skeleton, forces the alkylating agent to approach from the less hindered face, leading to the observed high stereoselectivity.

Performance Data

Oppolzer's sultams consistently deliver high diastereomeric excess (d.e.) and chemical yields for the alkylation of various N-acyl derivatives with a wide range of alkyl halides.

Substrate (N-Acyl Group)Alkylating AgentBaseSolventTemp (°C)d.e. (%)Yield (%)
N-PropionylPropyl iodideNaHMDSTHF-78>9885
N-PropionylBenzyl bromideNaHMDSTHF-78>9890
N-ButyrylMethyl iodideNaHMDSTHF-78>9588
N-PhenylacetylAllyl bromideLDATHF-78>9582
N-Glycine equivalentVarious halidesPTCToluene/H₂ORT88-9875-95[5]

Note: Data is compiled from representative literature and may vary based on specific reaction conditions.

(S)-(1-Methoxyethyl)benzene: An Alternative Perspective

A thorough review of the scientific literature indicates that (S)-(1-Methoxyethyl)benzene is not commonly employed as a chiral auxiliary for asymmetric alkylation in the same manner as Oppolzer's sultams.[6][7][8] Its primary application in stereochemistry is as a chiral derivatizing agent, particularly for the determination of enantiomeric excess or absolute configuration of alcohols and amines via NMR spectroscopy.

The structural features of (S)-(1-Methoxyethyl)benzene make it less suitable for inducing high stereoselectivity in alkylation reactions. Unlike Oppolzer's sultams or Evans' oxazolidinones, it lacks the functional groups (e.g., an amide carbonyl and a second Lewis basic site) necessary to form a rigid, chelated bicyclic transition state with the metal enolate.[7] This conformational flexibility would likely lead to poor facial discrimination and low diastereoselectivity.

While its precursor, (S)-1-phenylethanol, and the analogous amine, (S)-1-phenylethylamine, are used as chiral auxiliaries, the methoxy (B1213986) group in (S)-(1-Methoxyethyl)benzene does not provide the necessary electronic and steric features for effective stereocontrol in this context.[8][9]

Experimental Protocols

General Procedure for Asymmetric Alkylation using an Oppolzer's Sultam Auxiliary

This protocol outlines the typical alkylation of an N-acyl sultam.[3]

  • Enolate Formation: A solution of the N-acyl sultam (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv as a solution in THF), is added dropwise. The resulting mixture is stirred for 30 to 60 minutes at -78 °C to ensure complete formation of the sodium enolate.

  • Alkylation: The alkylating agent (e.g., alkyl halide, 1.2-1.5 equiv) is added neat or as a solution in THF to the enolate solution at -78 °C. The reaction is stirred at this temperature for several hours (typically 2-4 h) until analysis (e.g., by TLC) indicates complete consumption of the starting material.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The mixture is allowed to warm to room temperature. The product is extracted into an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification and Auxiliary Removal: The crude product, which is often a crystalline solid, can be purified by recrystallization or flash column chromatography on silica (B1680970) gel. The chiral auxiliary can then be cleaved by methods such as hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide (LiOH/H₂O₂) to yield the chiral carboxylic acid, or by reduction with lithium borohydride (B1222165) (LiBH₄) to afford the chiral alcohol.

Conclusion and Recommendation

The comparison between Oppolzer's sultams and (S)-(1-Methoxyethyl)benzene for asymmetric alkylation is a comparison between a highly effective, well-established tool and a compound not suited for the application.

  • Oppolzer's Sultams are the superior and recommended choice for asymmetric alkylation. They provide excellent and predictable levels of diastereoselectivity for a wide range of substrates, benefit from a well-understood mechanism involving a rigid chelated intermediate, and the resulting products are often crystalline, facilitating purification. Both enantiomers of the auxiliary are commercially available, allowing access to either enantiomer of the desired product.[4]

  • (S)-(1-Methoxyethyl)benzene is not a viable chiral auxiliary for asymmetric alkylation. It lacks the requisite structural features to enforce high stereoselectivity. Its utility lies in other areas of stereochemical analysis.

For researchers, scientists, and drug development professionals seeking a reliable and high-performing method for establishing stereocenters via alkylation, Oppolzer's sultams represent a robust and validated technology.

References

A Comparative Guide to Chiral Auxiliaries: Evaluating the Efficacy of SAMP/RAMP Hydrazones and the Structural Limitations of (S)-(1-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the strategic selection of a chiral auxiliary is a critical determinant for achieving high stereoselectivity. An effective auxiliary should be readily available, induce a high degree of stereochemical control, and be easily removable under mild conditions. This guide provides a comparative analysis of the highly effective (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) hydrazone methodology against the theoretical application of (S)-(1-Methoxyethyl)benzene. Our investigation reveals a significant lack of documented efficacy for (S)-(1-Methoxyethyl)benzene as a chiral auxiliary, a finding this guide will explore in detail before presenting a comprehensive overview of the proven SAMP/RAMP hydrazone alternative.

(S)-(1-Methoxyethyl)benzene: A Structurally Unsuitable Candidate for a Chiral Auxiliary

Initial literature and database searches for the application of (S)-(1-Methoxyethyl)benzene as a chiral auxiliary in asymmetric synthesis yield no significant results, strongly suggesting it is not an effective tool for stereochemical control.[1] The reason for its inefficacy lies in its chemical structure. The effectiveness of many chiral auxiliaries, particularly in enolate chemistry, depends on their ability to form a rigid, chelated intermediate that blocks one face of the enolate, thereby directing the approach of an electrophile to the other face.[1]

In successful auxiliaries like N-acylated derivatives of (S)-1-phenylethylamine, the amide functionality is crucial. The nitrogen and the carbonyl oxygen of the acyl group can chelate to a metal cation (e.g., Li⁺), creating a conformationally restricted six-membered ring transition state. This rigidity is paramount for achieving high levels of diastereoselectivity.[1] (S)-(1-Methoxyethyl)benzene, which has a methoxy (B1213986) group instead of an N-acylamino group, lacks this critical feature. The ether oxygen is a much weaker Lewis base than an amide carbonyl oxygen and is not geometrically positioned to form a stable chelated ring with a metalated enolate.[1] This conformational flexibility leads to poor stereochemical communication and, consequently, low diastereoselectivity.

Fig. 1: Structural comparison of chelating vs. non-chelating auxiliaries.

The SAMP/RAMP Hydrazone Method: A Powerful Tool in Asymmetric Synthesis

Pioneered by E. J. Corey and Dieter Enders, the SAMP/RAMP hydrazone alkylation reaction is a highly reliable and versatile method for the asymmetric α-alkylation of ketones and aldehydes.[2] This three-step sequence allows for the synthesis of a wide variety of important compounds with excellent diastereo- and enantioselectivities.[3]

The general workflow involves:

  • Hydrazone Formation: A ketone or aldehyde is condensed with the chiral auxiliary, either (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its enantiomer (RAMP).

  • Asymmetric Alkylation: The resulting hydrazone is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral azaenolate. This intermediate then reacts with an electrophile (e.g., an alkyl halide) from the sterically less hindered side, creating a new stereocenter with high control.

  • Hydrazone Cleavage: The chiral auxiliary is removed from the alkylated product, typically by ozonolysis or hydrolysis, to yield the α-substituted carbonyl compound and regenerate the auxiliary.[2]

SAMP_RAMP_Workflow start Ketone/Aldehyde + SAMP/RAMP step1 Hydrazone Formation start->step1 hydrazone Chiral Hydrazone step1->hydrazone step2 1. Deprotonation (LDA) 2. Alkylation (R-X) hydrazone->step2 alkylated_hydrazone Alkylated Hydrazone step2->alkylated_hydrazone step3 Cleavage (Ozonolysis/Hydrolysis) alkylated_hydrazone->step3 product α-Alkylated Ketone/Aldehyde (High ee/de) step3->product auxiliary_recovery SAMP/RAMP Recovery step3->auxiliary_recovery

Fig. 2: General workflow of the SAMP/RAMP hydrazone methodology.
Experimental Protocols

1. General Procedure for Hydrazone Formation: A mixture of the carbonyl compound (1.0 eq) and SAMP or RAMP (1.2 eq) is heated, often without a solvent or in a solvent like cyclohexane (B81311) with a catalytic amount of p-toluenesulfonic acid, typically at reflux with removal of water.[4] The reaction progress is monitored until completion. The crude hydrazone can then be purified by distillation or recrystallization.[2]

2. General Procedure for Asymmetric α-Alkylation: The purified hydrazone (1.0 eq) is dissolved in an anhydrous aprotic solvent, such as diethyl ether or THF, and cooled to 0 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 eq) is added, and the mixture is stirred. The solution is then cooled to a low temperature, typically -78 °C to -110 °C, before the electrophile (e.g., alkyl halide, 1.2 eq) is added slowly.[2][5] The reaction is allowed to warm to room temperature over several hours. The reaction is then quenched, and the alkylated hydrazone is extracted and purified.[5]

3. General Procedure for Hydrazone Cleavage (Ozonolysis): The alkylated hydrazone is dissolved in a suitable solvent like dichloromethane (B109758) and cooled to -78 °C. Ozone is bubbled through the solution until a color change indicates the completion of the reaction.[3] After quenching the excess ozone, the mixture is worked up to isolate the chiral α-alkylated carbonyl compound. The product is typically purified by column chromatography.[2]

Performance Data of SAMP/RAMP Hydrazones

The SAMP/RAMP hydrazone methodology consistently delivers high levels of stereoselectivity across a broad range of substrates and electrophiles.

Carbonyl SubstrateElectrophileDiastereomeric Excess (de)Enantiomeric Excess (ee)Yield (%)Reference
3-PentanoneEthyl Iodide≥97%≥97%90% (crude)[3]
CyclohexanoneMethyl Iodide≥95%≥95%75%[2]
PropanalBenzyl Bromide≥96%≥96%55-60%[6]
Oxetan-3-oneBenzyl Bromide-84%78%[5]
5-NonanoneMethyl Iodide--73% (hydrazone)[7]
Acetone(S)-(+)-1-iodo-2-methylbutane--90-96% (hydrazone)[4]
Comparison with Other Leading Chiral Auxiliaries

While SAMP/RAMP hydrazones are exceptionally effective for the α-alkylation of carbonyls, other auxiliaries have demonstrated superior performance in different types of asymmetric transformations, such as aldol (B89426) reactions.

Chiral Auxiliary MethodReaction TypeSubstrate/ElectrophileDiastereomeric Excess (de)Yield (%)Reference
SAMP/RAMP Hydrazones α-Alkylation3-Pentanone / EtI≥97%90% (crude)[3]
Evans' Oxazolidinones Aldol ReactionN-Propionyl Oxazolidinone / Isobutyraldehyde>99:1 (syn:anti)85%[8]
Oppolzer's Sultams AlkylationN-Propionyl Sultam / Benzyl Bromide>99%91%[8]

This table highlights that while all three methods provide excellent stereocontrol, the choice of auxiliary is often dictated by the specific synthetic transformation being targeted. Evans' auxiliaries are particularly renowned for their control in aldol reactions, while Oppolzer's sultams and SAMP/RAMP hydrazones are workhorses for asymmetric alkylations.[8]

Conclusion

The selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While (S)-(1-Methoxyethyl)benzene is structurally unsuited for this role due to its inability to form a rigid, chelated transition state, the SAMP/RAMP hydrazone methodology stands out as a robust and highly effective strategy for the asymmetric α-alkylation of aldehydes and ketones.[1][2] This method consistently provides high diastereo- and enantioselectivity for a wide range of substrates, making it a valuable tool for researchers, scientists, and drug development professionals in the synthesis of enantiomerically pure compounds.

References

A Comparative Guide to the Spectroscopic Differentiation of (S)- and (R)-(1-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to distinguish between enantiomers is critical in the pharmaceutical industry and synthetic chemistry, as different stereoisomers of a molecule can exhibit vastly different biological activities. This guide provides a comprehensive comparison of spectroscopic methods for the differentiation of (S)- and (R)-(1-Methoxyethyl)benzene, a chiral aromatic ether. While standard spectroscopic techniques are insufficient for this task in an achiral environment, chiroptical methods provide a clear path to differentiation.

Enantiomers like (S)- and (R)-(1-Methoxyethyl)benzene possess identical physical and chemical properties in the absence of a chiral influence.[1] Consequently, standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will produce identical spectra for both enantiomers.[1] Distinguishing between these mirror-image isomers necessitates the use of techniques that are sensitive to chirality.[1]

Comparative Spectroscopic Analysis

The key to differentiating between (S)- and (R)-(1-Methoxyethyl)benzene lies in their interaction with polarized light or in the presence of a chiral auxiliary. The following table summarizes the expected outcomes from various spectroscopic techniques.

Spectroscopic TechniqueExpected Observation for (S)- and (R)-(1-Methoxyethyl)benzeneDifferentiation Capability
¹H and ¹³C NMR Identical chemical shifts and coupling constants in a standard achiral solvent.[1]None in achiral media. Can differentiate if a chiral solvating or derivatizing agent is used to form diastereomers.
Infrared (IR) Spectroscopy Identical absorption bands corresponding to the same vibrational modes.[1]None
Mass Spectrometry (MS) Identical fragmentation patterns and mass-to-charge ratios.[1]None
Optical Rotation (Polarimetry) Equal magnitude of specific rotation but with opposite signs.[1]Yes
Electronic Circular Dichroism (ECD) Mirror-image spectra with Cotton effects of opposite signs at the same wavelengths.[1]Yes
Vibrational Circular Dichroism (VCD) Mirror-image spectra in the infrared region.Yes

Experimental Protocols

Detailed methodologies for the key chiroptical techniques are provided below. These are generalized protocols that can be adapted for the analysis of (S)- and (R)-(1-Methoxyethyl)benzene.

Optical Rotation Measurement (Polarimetry)

Objective: To determine the specific rotation of each enantiomer.

Instrumentation: Polarimeter

Protocol:

  • Sample Preparation: Prepare a solution of the enantiomer with a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol, chloroform).

  • Instrument Calibration: Calibrate the polarimeter with a blank cell containing only the solvent.

  • Measurement: Fill the polarimeter cell of a known path length (l, in decimeters) with the prepared solution.

  • Data Acquisition: Measure the observed optical rotation (α) at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l)

  • Comparison: The (S)- and (R)-enantiomers are expected to have specific rotation values that are equal in magnitude but opposite in sign.[1]

Electronic Circular Dichroism (ECD) Spectroscopy

Objective: To obtain the ECD spectrum for each enantiomer, which provides information about its absolute configuration.

Instrumentation: CD Spectropolarimeter

Protocol:

  • Sample Preparation: Prepare a dilute solution of the enantiomer in a UV-transparent, achiral solvent (e.g., methanol, hexane). The concentration should be optimized to yield a suitable absorbance (typically < 1) in the wavelength range of interest.[1]

  • Instrument Setup: Purge the instrument with nitrogen gas. Set the desired spectral range (e.g., 200-350 nm for aromatic compounds), scan speed, and the number of accumulations for signal averaging.[1]

  • Baseline Correction: Record a baseline spectrum with the solvent-filled cuvette.

  • Sample Measurement: Record the spectrum of the sample solution.

  • Data Processing: Subtract the baseline from the sample spectrum to obtain the final CD spectrum. The data is typically plotted as the difference in molar absorptivity (Δε) versus wavelength.

  • Comparison: The ECD spectra of the (S)- and (R)-enantiomers are expected to be mirror images of each other.[1]

NMR Spectroscopy with a Chiral Derivatizing Agent

Objective: To indirectly differentiate the enantiomers by converting them into diastereomers with distinct NMR spectra.

Instrumentation: NMR Spectrometer

Protocol:

  • Derivatization: React the racemic or enantiomerically enriched (1-Methoxyethyl)benzene with a single enantiomer of a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomeric esters.

  • Sample Preparation: Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

  • Analysis: The diastereomers will have distinct chemical shifts and/or coupling constants for corresponding nuclei. The relative integration of these unique signals can be used to determine the enantiomeric excess (ee) of the original sample.

Logical Workflow for Spectroscopic Differentiation

The following diagram illustrates the decision-making process and workflow for the spectroscopic analysis of (S)- and (R)-(1-Methoxyethyl)benzene.

G cluster_0 Initial Analysis cluster_1 Chirality Confirmation cluster_2 Enantiomer Differentiation & Quantification cluster_3 Outcome A Sample of this compound B Standard Spectroscopy (NMR, IR, MS in achiral media) A->B C Identical Spectra? B->C D Chiroptical Methods Required C->D Yes E Sample is Achiral or Impure C->E No F Polarimetry D->F G Circular Dichroism (ECD/VCD) D->G H NMR with Chiral Auxiliaries D->H I Opposite Specific Rotation F->I J Mirror-Image Spectra G->J K Distinct Diastereomer Spectra (for ee) H->K L Successful Differentiation of (S)- and (R)-Enantiomers I->L J->L K->L

Caption: Workflow for the spectroscopic differentiation of enantiomers.

References

A Comparative Guide to Chiral Auxiliaries: Understanding the Limitations of (S)-(1-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of asymmetric syntheses. An ideal auxiliary should be readily available, induce high levels of stereoselectivity, and be easily removable under mild conditions without compromising the newly formed stereocenter.[1] While a variety of chiral auxiliaries have been developed and successfully implemented, it is equally important to understand the limitations of certain molecules to avoid suboptimal synthetic routes. This guide provides a comparative analysis of (S)-(1-Methoxyethyl)benzene against well-established and highly effective chiral auxiliaries, highlighting the structural features that are paramount for achieving high diastereoselectivity.

(S)-(1-Methoxyethyl)benzene: A Structurally Deficient Chiral Auxiliary

(S)-(1-Methoxyethyl)benzene is a chiral ether derived from the readily available (S)-1-phenylethanol.[2] In principle, its chiral center could be utilized to influence the stereochemical outcome of a reaction.[1][3] However, extensive reviews of scientific literature reveal a significant lack of documented applications for (S)-(1-Methoxyethyl)benzene as an effective chiral auxiliary in asymmetric synthesis.[1][2][4] This strongly suggests that it is not a viable tool for reliable stereochemical control.[4]

The inefficacy of (S)-(1-Methoxyethyl)benzene stems from a critical structural deficiency: the absence of a secondary binding site to form a rigid, chelated transition state with a metalated substrate. The efficacy of many successful chiral auxiliaries, particularly in enolate chemistry, relies on their ability to form a conformationally restricted intermediate that effectively blocks one face of the prochiral substrate.[4]

For instance, the widely used (S)-1-phenylethylamine, a close structural analog, is typically acylated to form an amide. The nitrogen and carbonyl oxygen of this N-acyl group can chelate to a metal cation (e.g., Li⁺), creating a rigid six-membered ring transition state. This conformational rigidity is essential for high diastereoselectivity.[4] (S)-(1-Methoxyethyl)benzene, with its methoxy (B1213986) group, lacks this crucial N-acyl functionality. The ether oxygen is a significantly weaker Lewis base than an amide carbonyl oxygen and is not geometrically positioned to form a stable chelated ring with a metalated enolate.[4] This leads to conformational flexibility, poor stereochemical communication, and consequently, low diastereoselectivity.[4]

G cluster_0 Ineffective Auxiliary: (S)-(1-Methoxyethyl)benzene Derivative cluster_1 Effective Auxiliary: N-Acyl-(S)-1-phenylethylamine sub_A Substrate aux_A (S)-(1-Methoxyethyl)benzene sub_A->aux_A attached to metal_A Metal Cation (e.g., Li⁺) aux_A->metal_A chelation_A No Stable Chelation metal_A->chelation_A outcome_A Low Diastereoselectivity chelation_A->outcome_A sub_B Substrate aux_B N-Acyl-(S)-1-phenylethylamine sub_B->aux_B attached to metal_B Metal Cation (e.g., Li⁺) aux_B->metal_B N and C=O chelate chelation_B Stable Chelation metal_B->chelation_B outcome_B High Diastereoselectivity chelation_B->outcome_B

Chelation comparison of chiral auxiliaries.

Superior Alternatives to (S)-(1-Methoxyethyl)benzene

Given the inherent limitations of (S)-(1-Methoxyethyl)benzene, researchers should turn to well-established and highly effective chiral auxiliaries. This section compares the performance of three leading classes of auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Enders' SAMP/RAMP hydrazones.[5]

Performance in Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The choice of chiral auxiliary is crucial for achieving high diastereoselectivity.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (d.e.)Yield (%)Cleavage Conditions
Evans' Oxazolidinone N-Propionyl oxazolidinoneBenzyl (B1604629) bromide>99%90-95%LiOH / H₂O₂
Oppolzer's Sultam N-Acyl sultamMethyl iodide>98%85-95%LiOH / THF (aq)
SAMP Hydrazone Cyclohexanone SAMP hydrazoneIodomethane>96%90-98%Ozonolysis (O₃)

Note: The data presented is representative of typical results for these classes of auxiliaries and may vary depending on the specific substrate and reaction conditions.

Performance in Asymmetric Aldol (B89426) Reactions

The aldol reaction is another powerful tool for C-C bond formation, creating a β-hydroxy carbonyl moiety. Chiral auxiliaries are instrumental in controlling the absolute and relative stereochemistry of the two newly formed stereocenters. Evans' oxazolidinones are particularly renowned for their excellent control in syn-selective aldol reactions.[5]

Chiral AuxiliaryNucleophile (Acyl Source)Electrophile (Aldehyde)Diastereomeric Excess (d.e.)Yield (%)Cleavage Conditions
Evans' Oxazolidinone N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneIsobutyraldehyde>99% (syn)80-95%LiBH₄ or LiOH / H₂O₂
Oppolzer's Sultam N-Propionyl-(2R)-bornane-10,2-sultamBenzaldehyde>98% (syn)70-90%Saponification (e.g., LiOH)

Note: The data presented is representative of typical results for these classes of auxiliaries and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in asymmetric synthesis. The following is a representative protocol for an asymmetric alkylation using an Evans' oxazolidinone auxiliary.

Asymmetric Alkylation of an N-Acyl Oxazolidinone (Evans' Auxiliary)

1. Enolate Formation:

  • A solution of the N-acyl oxazolidinone (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents), is added dropwise.

  • The reaction mixture is stirred for 30-60 minutes at -78 °C to ensure complete formation of the sodium enolate.

2. Alkylation:

  • The alkylating agent (e.g., benzyl bromide, 1.2 equivalents) is added dropwise to the enolate solution at -78 °C.

  • The reaction is stirred at this temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

3. Work-up:

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

4. Purification and Auxiliary Removal:

  • The crude product, containing the alkylated oxazolidinone, is purified by flash column chromatography on silica (B1680970) gel.

  • The chiral auxiliary can then be cleaved. For example, treatment with lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture will yield the corresponding carboxylic acid.[5]

General Workflow of Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary in asymmetric synthesis follows a logical and systematic workflow, from attachment to cleavage, to yield the desired enantiomerically enriched product.

G A Prochiral Substrate C Attach Auxiliary A->C B Chiral Auxiliary B->C D Diastereoselective Reaction (e.g., Alkylation, Aldol) C->D Reagent E Separation of Diastereomers (if necessary) D->E F Cleave Auxiliary E->F G Enantiomerically Enriched Product F->G Final Product H Recovered Auxiliary F->H

General workflow of chiral auxiliary-mediated asymmetric synthesis.

Conclusion

While (S)-(1-Methoxyethyl)benzene possesses a chiral center, its structural characteristics make it an ineffective chiral auxiliary for asymmetric synthesis. The inability to form a rigid, chelated transition state leads to poor stereochemical control and low diastereoselectivity. For researchers aiming to achieve high levels of enantiomeric purity, it is essential to choose from the array of well-established and highly effective chiral auxiliaries. Evans' oxazolidinones, Oppolzer's sultams, and Enders' SAMP/RAMP hydrazones, among others, have a proven track record of inducing high stereoselectivity across a broad range of important synthetic transformations. By understanding the fundamental principles of stereocontrol and selecting the appropriate auxiliary, chemists can confidently and efficiently construct complex chiral molecules.

References

Structural comparison of (S)-(1-Methoxyethyl)benzene and (S)-1-phenylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Structural and Physicochemical Comparison of (S)-(1-Methoxyethyl)benzene and (S)-1-phenylethylamine

This guide provides a detailed comparative analysis of (S)-(1-Methoxyethyl)benzene and (S)-1-phenylethylamine, two structurally related chiral molecules significant in synthetic organic chemistry and drug development. The comparison encompasses their structural parameters, physicochemical properties, and spectroscopic signatures, supported by experimental protocols for their differential analysis. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of these compounds.

Structural and Physicochemical Properties

(S)-(1-Methoxyethyl)benzene and (S)-1-phenylethylamine share a common chiral scaffold, the 1-phenylethyl group, but differ in the heteroatom attached to the chiral center—oxygen in the former (an ether) and nitrogen in the latter (a primary amine). This fundamental difference significantly influences their chemical and physical properties.

General and Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. (S)-1-phenylethylamine exhibits a higher boiling point and density, attributable to the presence of the amino group, which can participate in intermolecular hydrogen bonding. In contrast, (S)-(1-Methoxyethyl)benzene, being an ether, can only act as a hydrogen bond acceptor, resulting in weaker intermolecular forces.[1][2][3][4]

Table 1: Comparison of Physicochemical Properties

Property(S)-(1-Methoxyethyl)benzene(S)-1-phenylethylamine
Molecular Formula C₉H₁₂OC₈H₁₁N
Molecular Weight ( g/mol ) 136.19[1]121.18[2]
Appearance Colorless liquidColorless to pale yellow liquid[5]
Boiling Point (°C) 160.4 (racemate)[1]187[3]
Density (g/cm³) 0.933 (racemate)[1]0.95[3]
Refractive Index 1.49 (racemate)[1]1.53[2]
Specific Rotation Not available-39° (neat)[2]
Hydrogen Bond Donor Count 0[1]1
Hydrogen Bond Acceptor Count 1[1]1
Topological Polar Surface Area (Ų) 9.23[1]26.0
Structural Parameters

Detailed crystallographic data, including bond lengths and angles, are available in the Crystallography Open Database (COD). The COD entry for a derivative of (S)-(1-Methoxyethyl)benzene is 7241650, and several entries exist for (S)-1-phenylethylamine and its salts. This data provides the precise three-dimensional arrangement of atoms in the solid state. While exact values for the isolated molecules can vary, these database entries offer a foundational understanding of their molecular geometry.

Spectroscopic Comparison

Spectroscopic techniques are crucial for the characterization and differentiation of (S)-(1-Methoxyethyl)benzene and (S)-1-phenylethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • (S)-(1-Methoxyethyl)benzene: Expected signals include a doublet for the methyl protons (CH₃) adjacent to the chiral center, a quartet for the methine proton (CH), a singlet for the methoxy (B1213986) protons (OCH₃), and multiplets for the aromatic protons.[1]

  • (S)-1-phenylethylamine: The spectrum will show a doublet for the methyl protons, a quartet for the methine proton, a broad singlet for the amine protons (NH₂), and multiplets for the aromatic protons. The amine protons' signal can be exchanged with D₂O.

¹³C NMR:

  • (S)-(1-Methoxyethyl)benzene: Distinct signals are expected for the methyl carbon, the methine carbon, the methoxy carbon, and the aromatic carbons.

  • (S)-1-phenylethylamine: The spectrum will display unique signals for the methyl carbon, the methine carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy
  • (S)-(1-Methoxyethyl)benzene: Characteristic absorption bands will be observed for C-H stretching of the aromatic and aliphatic groups, a prominent C-O stretching of the ether linkage, and C=C stretching of the benzene (B151609) ring.[1]

  • (S)-1-phenylethylamine: Key absorptions include N-H stretching (typically two bands for a primary amine) in the region of 3300-3500 cm⁻¹, C-H stretching, and C=C stretching from the aromatic ring.

Experimental Protocols

Comparative Analysis by ¹H NMR Spectroscopy with a Chiral Solvating Agent

Objective: To differentiate between (S)-(1-Methoxyethyl)benzene and (S)-1-phenylethylamine and to determine the enantiomeric excess of a sample using a chiral solvating agent (CSA).

Materials:

  • (S)-(1-Methoxyethyl)benzene sample

  • (S)-1-phenylethylamine sample

  • (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) as the chiral solvating agent

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the CSA, (R)-TFAE, in CDCl₃ (e.g., 10 mg/mL).

    • For each compound to be analyzed, accurately weigh approximately 5 mg of the sample into a clean NMR tube.

    • Add 0.5 mL of the CSA solution to each NMR tube.

    • Gently mix the contents of the NMR tubes until the samples are fully dissolved.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum for each sample.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • For a racemic mixture, the presence of the chiral solvating agent will induce diastereomeric interactions, leading to the splitting of signals corresponding to the two enantiomers.

    • Identify a well-resolved signal (e.g., the methine proton or the methyl protons) for each compound.

    • Integrate the signals corresponding to the two diastereomeric complexes.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer)| * 100.

    • Compare the chemical shifts and splitting patterns of the key protons in (S)-(1-Methoxyethyl)benzene and (S)-1-phenylethylamine in the presence of the CSA to highlight their different interaction strengths and geometries with the chiral agent.

Comparative Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the enantiomers of (S)-1-phenylethylamine and analyze the purity of (S)-(1-Methoxyethyl)benzene using chiral HPLC.

Materials:

  • (S)-(1-Methoxyethyl)benzene sample

  • (S)-1-phenylethylamine sample (racemic and enantiopure)

  • HPLC-grade hexane (B92381), isopropanol (B130326), and ethanol

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of hexane and a polar modifier like isopropanol or ethanol. A typical starting condition could be 90:10 (v/v) hexane:isopropanol.

  • Sample Preparation: Dissolve a small amount of each sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (or equivalent)

    • Mobile Phase: Isocratic elution with Hexane:Isopropanol (e.g., 90:10)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic (S)-1-phenylethylamine to determine the retention times of the two enantiomers.

    • Inject the enantiopure (S)-1-phenylethylamine to confirm the elution order.

    • Inject the (S)-(1-Methoxyethyl)benzene sample to assess its enantiomeric purity under the same conditions. Note that the optimal conditions for the ether may differ from the amine.

    • Compare the retention times and resolution of the two compounds. The stronger interaction of the amine with the chiral stationary phase is expected to result in a different retention behavior compared to the ether.

Visualizations

Chemical Structures

G Chemical Structures cluster_0 (S)-(1-Methoxyethyl)benzene cluster_1 (S)-1-phenylethylamine a C₉H₁₂O a_struct a_struct b C₈H₁₁N b_struct b_struct

Caption: 2D structures of (S)-(1-Methoxyethyl)benzene and (S)-1-phenylethylamine.

Comparative Experimental Workflow

G Comparative Analysis Workflow start Start: Sample Acquisition sample_ether (S)-(1-Methoxyethyl)benzene start->sample_ether sample_amine (S)-1-phenylethylamine start->sample_amine nmr_analysis ¹H NMR with Chiral Solvating Agent sample_ether->nmr_analysis hplc_analysis Chiral HPLC Analysis sample_ether->hplc_analysis sample_amine->nmr_analysis sample_amine->hplc_analysis data_proc Data Processing and Comparison nmr_analysis->data_proc hplc_analysis->data_proc report Generate Comparative Report data_proc->report end End report->end

Caption: Workflow for the comparative analysis of the two chiral compounds.

Structure-Property Relationship

G Structure-Property Relationship cluster_properties Resulting Physicochemical Property Differences structure_diff Structural Difference: Ether (C-O-C) vs. Amine (C-N-H₂) hydrogen_bonding Hydrogen Bonding Capability (Amine > Ether) structure_diff->hydrogen_bonding influences polarity Polarity (Amine > Ether) structure_diff->polarity influences boiling_point Boiling Point (Amine > Ether) hydrogen_bonding->boiling_point leads to higher reactivity Chemical Reactivity (Amine is more basic and nucleophilic) polarity->reactivity affects

Caption: Logical relationship between structural differences and resulting properties.

References

In-Silico Analysis of (S)-(1-Methoxyethyl)benzene for Asymmetric Induction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an effective chiral auxiliary is paramount to achieving high stereoselectivity. This guide provides an in-silico analysis of (S)-(1-Methoxyethyl)benzene as a potential chiral auxiliary and compares its theoretical efficacy with established alternatives. While structurally similar to the widely used (S)-α-methylbenzylamine, computational and experimental evidence suggests that (S)-(1-Methoxyethyl)benzene is not a viable candidate for inducing high levels of asymmetry in common synthetic transformations. This is primarily due to its inability to form the rigid, chelated transition states necessary for effective stereochemical control.

The Unsuitability of (S)-(1-Methoxyethyl)benzene as a Chiral Auxiliary

Initial in-silico and literature evaluations reveal a significant lack of application for (S)-(1-Methoxyethyl)benzene in asymmetric synthesis.[1] The core reason for its ineffectiveness lies in the nature of its methoxy (B1213986) group. Unlike the N-acyl derivatives of its amine analogue, (S)-α-methylbenzylamine, the ether oxygen in (S)-(1-Methoxyethyl)benzene is a significantly weaker Lewis base.[1] This structural feature prevents the formation of a stable, conformationally restricted chelated intermediate with a metal cation, which is crucial for blocking one face of a prochiral enolate and directing the approach of an electrophile.[1] This lack of a rigid transition state leads to poor stereochemical communication and, consequently, low diastereoselectivity.

Comparative Analysis with Effective Chiral Auxiliaries

To provide a practical guide for researchers, this section focuses on the in-silico and experimental performance of well-established chiral auxiliaries, using (S)-α-methylbenzylamine as a primary analogue to (S)-(1-Methoxyethyl)benzene, and contrasting it with other effective auxiliaries like Evans oxazolidinones.

Asymmetric Aza-Michael Reaction: A Case Study

The aza-Michael reaction of (S)-α-methylbenzylamine with α,β-unsaturated carbonyl compounds serves as an excellent case study for comparing experimental outcomes with in-silico predictions. Theoretical investigations using Density Functional Theory (DFT) can rationalize the observed diastereoselectivity by calculating the energies of the possible transition states.

Table 1: Experimental vs. In-Silico Data for the Aza-Michael Reaction of (S)-α-methylbenzylamine with trans-cinnamaldehyde

EntryElectrophileDiastereomeric Excess (de%) - ExperimentalDiastereomeric Excess (de%) - Predicted (DFT)
1trans-cinnamaldehyde52-56%Favorable formation of the major diastereomer

Note: The DFT calculations qualitatively support the formation of the major diastereomer observed experimentally.

Experimental and Computational Protocols

Reproducible in-silico analysis relies on well-defined computational methodologies. The following protocols are representative of the methods used to predict stereoselectivity in asymmetric reactions involving chiral auxiliaries.

Computational Protocol for Transition State Analysis
  • Software: Gaussian 09 or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) with a functional suitable for reaction barrier calculations (e.g., B3LYP or M06-2X).

  • Basis Set: A split-valence basis set with polarization and diffuse functions (e.g., 6-31+G* or 6-311+G(d,p)).

  • Procedure: a. Build the initial 3D structures of the reactants (chiral auxiliary derivative, enolate, and electrophile). b. Identify all possible transition state structures leading to the different stereoisomers. c. Perform geometry optimization for each transition state structure. d. Perform frequency calculations to confirm that each optimized structure is a true transition state (one imaginary frequency) and to obtain Gibbs free energies. e. The predicted diastereomeric ratio can be estimated from the difference in the Gibbs free energies (ΔΔG‡) of the diastereomeric transition states.

General Experimental Protocol for Asymmetric Aza-Michael Reaction
  • Reaction Setup: To a solution of the α,β-unsaturated carbonyl compound in a suitable solvent (e.g., methanol), add (S)-α-methylbenzylamine at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

  • Analysis: Determine the diastereomeric excess of the product by ¹H NMR spectroscopy or High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Visualization of In-Silico Workflow

The logical workflow for an in-silico analysis of asymmetric induction can be visualized to clarify the process from initial hypothesis to final prediction.

in_silico_workflow cluster_0 Computational Analysis Workflow A Define Reaction: Chiral Auxiliary + Substrate + Reagent B Build 3D Models of Reactants A->B C Identify Possible Transition States (TS) (e.g., Re vs. Si attack) B->C D Geometry Optimization of TS (e.g., DFT: B3LYP/6-31G*) C->D E Frequency Calculation (Confirm TS and get Free Energies) D->E F Calculate Energy Difference (ΔΔG‡) between Diastereomeric TS E->F G Predict Diastereomeric Ratio (de% or er%) F->G

Caption: A logical workflow for the in-silico prediction of stereoselectivity in asymmetric synthesis.

Comparison with Other Classes of Chiral Auxiliaries

While (S)-α-methylbenzylamine derivatives can be effective, other classes of chiral auxiliaries, such as Evans oxazolidinones, often provide higher levels of stereocontrol in a broader range of reactions.

Table 2: Performance Comparison of Chiral Auxiliaries in Asymmetric Alkylation

Chiral Auxiliary ClassExample AuxiliarySubstrateElectrophileDiastereomeric Excess (de%)
Phenyl-based AmineN-propionyl-(S)-α-methylbenzylaminePropionamideBenzyl bromideTypically 70-90%
Oxazolidinone(4R,5S)-4-methyl-5-phenyl-2-oxazolidinonePropionyl imideBenzyl bromide>99%

This comparison highlights the superior performance of Evans-type auxiliaries in achieving near-perfect stereocontrol in asymmetric alkylation reactions.

Conclusion

The in-silico analysis of (S)-(1-Methoxyethyl)benzene indicates its unsuitability as a chiral auxiliary for asymmetric induction due to its inability to form a rigid, chelated transition state. In contrast, its amine analogue, (S)-α-methylbenzylamine, and particularly more advanced auxiliaries like Evans oxazolidinones, demonstrate high efficacy in controlling stereochemistry. The provided computational and experimental protocols offer a framework for researchers to evaluate and apply suitable chiral auxiliaries in their synthetic endeavors. For professionals in drug development, the rational selection of a chiral auxiliary based on both in-silico modeling and experimental data is crucial for the efficient and stereoselective synthesis of complex molecular targets.

References

Safety Operating Guide

Safe Disposal of (1-Methoxyethyl)benzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(1-Methoxyethyl)benzene , a volatile organic compound (VOC) utilized in various research and development applications, necessitates meticulous handling and disposal due to its hazardous properties.[1] Adherence to proper disposal protocols is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Profile

This compound is classified as a hazardous substance with multiple risk factors. It is a highly flammable liquid and vapor that can cause serious skin and eye irritation.[2] Furthermore, it is suspected to cause genetic defects and cancer, and prolonged or repeated exposure may cause organ damage.[2] The compound is also harmful to aquatic life with long-lasting effects.[2][3]

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.[1] This includes, but is not limited to:

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory. A face shield may be necessary when handling larger quantities.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile for low-volume applications or butyl rubber or Viton® for prolonged contact, are required.[1] It is often recommended to wear two pairs of nitrile gloves.[1]

  • Skin and Body Protection: A flame-resistant lab coat, fully buttoned, along with full-length pants and closed-toe shoes are essential to prevent skin contact.[1]

  • Respiratory Protection: All work with this chemical should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[1][2]

Step-by-Step Disposal Protocol

The mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[2] Under no circumstances should it be poured down the drain.[1][2]

  • Waste Segregation and Collection:

    • Collect all waste this compound in a designated, chemically compatible, and properly labeled container.[1][2]

    • The container must be kept tightly sealed when not in use and stored in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][4]

    • Take precautionary measures against static discharge when transferring the waste.[2]

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, including personal protective equipment (gloves, etc.), absorbent materials from spill cleanups, and contaminated labware, must also be collected and disposed of as hazardous waste.[1][2]

    • These materials should be placed in a sealed bag or container, properly labeled as hazardous waste.[1]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1][2]

    • Ensure all waste containers are accurately labeled with the chemical name and associated hazard information.[2]

Emergency Procedures

In the event of a spill or exposure, the following immediate actions should be taken:

  • Spill:

    • Evacuate the immediate area and remove all sources of ignition.[1][2]

    • Ventilate the area.[1]

    • For small spills, use an inert absorbent material (e.g., sand, vermiculite), collect the material in a sealed container, and dispose of it as hazardous waste.[1]

    • For large spills, immediately contact your institution's EHS department.[1]

  • Exposure:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Quantitative Data for Disposal Considerations

PropertyValueSource
Flash Point67 °C / 152.6 °F[2]
GHS Hazard StatementsH225, H304, H315, H319, H340, H350, H372, H412[2]
GHS PictogramsFlammable, Health Hazard, Irritant[2]

Disposal Workflow

start Start: this compound Waste Generated prep_ppe Don Appropriate PPE start->prep_ppe waste_collection Collect Waste in Labeled, Sealed Container prep_ppe->waste_collection solid_waste Collect Contaminated Solids (PPE, absorbents) waste_collection->solid_waste storage Store in Cool, Dry, Ventilated Area Away from Ignition Sources solid_waste->storage contact_ehs Contact EHS or Licensed Contractor for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methoxyethyl)benzene
Reactant of Route 2
Reactant of Route 2
(1-Methoxyethyl)benzene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.